molecular formula C14H15N3O2 B3151194 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline CAS No. 705271-61-0

4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Cat. No.: B3151194
CAS No.: 705271-61-0
M. Wt: 257.29 g/mol
InChI Key: BYIUVFQSFOEFAQ-UHFFFAOYSA-N
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Description

4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is a high-purity organic compound with the CAS Number 705271-61-0 and a molecular formula of C14H15N3O2 . It has a molecular weight of 257.29 g/mol . This quinoline derivative features a methyl group at the 4-position and a nitro group at the 6-position of the quinoline ring system, which is further substituted with a pyrrolidin-1-yl moiety at the 2-position. The nitro group on the aromatic ring makes this compound a valuable synthetic intermediate and a potential precursor for the development of more complex molecules. Researchers can utilize it as a key building block in medicinal chemistry for the synthesis of various biologically active compounds, such as the development of novel quinoline-based amides and other derivatives . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-nitro-2-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-8-14(16-6-2-3-7-16)15-13-5-4-11(17(18)19)9-12(10)13/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIUVFQSFOEFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a cornerstone in pharmacology, forming the core of numerous bioactive agents.[1][2] This document moves beyond a simple recitation of steps, delving into the causality behind the chosen reactions and protocols, grounded in established chemical principles.

The synthesis is logically structured as a three-part process, commencing with the construction of the core quinoline ring system, followed by activation via chlorination, and culminating in a nucleophilic aromatic substitution to introduce the pyrrolidine moiety.

Overall Synthesis Pathway

The chosen synthetic route is designed for efficiency and is based on well-established, high-yielding transformations in heterocyclic chemistry. The strategy involves the initial formation of a 6-nitro-substituted quinolin-2-ol, which is then converted to a more reactive 2-chloro intermediate. This intermediate is primed for nucleophilic attack by pyrrolidine to yield the final product.

Synthesis_Workflow A 4-Nitroaniline B 4-Methyl-6-nitroquinolin-2-ol (Intermediate 1) A->B Doebner-von Miller Reaction C 2-Chloro-4-methyl-6-nitroquinoline (Intermediate 2) B->C Chlorination (POCl3) D 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (Final Product) C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 4-Methyl-6-nitroquinolin-2-ol

The foundational step is the construction of the substituted quinoline core. For this, the Doebner-von Miller reaction is a classic and effective method for synthesizing quinolines.[3] This acid-catalyzed reaction involves the condensation of an aniline with α,β-unsaturated carbonyl compounds. Here, we utilize 4-nitroaniline to introduce the nitro group at the 6-position from the outset.

Causality and Experimental Choices

The selection of the Doebner-von Miller reaction is predicated on its reliability for building the quinoline system directly from simple precursors. Using 4-nitroaniline ensures the regioselective placement of the nitro group, leveraging the inherent directing effects of the aniline substrate in the cyclization process. The reaction proceeds through a series of conjugate additions and electrophilic aromatic substitutions, ultimately leading to the desired heterocyclic core.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-nitroaniline (1 equivalent) in a suitable solvent such as ethanol, add a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

  • Reagent Addition: Slowly add methyl vinyl ketone or a precursor like crotonaldehyde (1.5 equivalents) to the stirred mixture. An oxidizing agent, often the anil itself or arsenic pentoxide, is traditionally included.

  • Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution). The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4-methyl-6-nitroquinolin-2-ol.

Part 2: Synthesis of 2-Chloro-4-methyl-6-nitroquinoline

To facilitate the introduction of the pyrrolidine ring, the hydroxyl group at the 2-position of the quinolin-2-ol (which exists in tautomeric equilibrium with the 2-hydroxyquinoline form) must be converted into a good leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation.[4][5]

Causality and Experimental Choices

The oxygen of the amide/hydroxyl group in the quinolinone is nucleophilic and attacks the electrophilic phosphorus atom of POCl₃. This forms an intermediate that readily eliminates a dichlorophosphate species upon attack by a chloride ion, resulting in the desired 2-chloroquinoline. A catalytic amount of a tertiary amine or DMF can be used to accelerate the reaction.[5] This intermediate, 2-chloro-4-methyl-6-nitroquinoline, is an activated electrophile, primed for the subsequent substitution step.[6]

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4-methyl-6-nitroquinolin-2-ol (1 equivalent).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents). A few drops of N,N-Dimethylformamide (DMF) can be added as a catalyst.[5]

  • Reaction Conditions: Heat the mixture gently under reflux for 2-3 hours.[5] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This process is highly exothermic and must be done with caution. The resulting solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Recrystallization from a solvent like ethanol or acetone will afford the pure 2-chloro-4-methyl-6-nitroquinoline.[5]

Part 3: Synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient quinoline ring, further activated by the electron-withdrawing nitro group, readily undergoes substitution at the 2-position. Pyrrolidine acts as the nucleophile, displacing the chloride leaving group.

Causality and Experimental Choices

The SNAr mechanism is highly favored in this system. The presence of the strongly electron-withdrawing nitro group para to the reaction center (relative to the ring nitrogen) and the heterocyclic nitrogen itself significantly stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[7] The choice of a polar aprotic solvent like acetonitrile or DMF can facilitate the reaction, and a non-nucleophilic base is often added to neutralize the HCl generated in situ.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Reactants 2-Chloro-4-methyl-6-nitroquinoline + Pyrrolidine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Slow Product Final Product + Cl⁻ Intermediate->Product Fast

Caption: The two-step mechanism of the SNAr reaction.

Detailed Experimental Protocol
  • Reaction Setup: Dissolve 2-chloro-4-methyl-6-nitroquinoline (1 equivalent) in a suitable solvent such as acetonitrile in a sealed reaction vessel.[8]

  • Reagent Addition: Add pyrrolidine (1.2-1.5 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents) to the solution. The base scavenges the HCl produced during the reaction.[8]

  • Reaction Conditions: Heat the mixture, for instance using microwave irradiation for efficiency (e.g., 90 minutes) or conventional heating at reflux, until the starting material is consumed as monitored by TLC.[8]

  • Work-up and Isolation: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final product, 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

Summary of Key Compounds

Compound NameIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )
4-Methyl-6-nitroquinolin-2-olIntermediate 1C₁₀H₈N₂O₃204.18
2-Chloro-4-methyl-6-nitroquinolineIntermediate 2C₁₀H₇ClN₂O₂222.63[6]
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinolineFinal ProductC₁₄H₁₅N₃O₂257.29

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Utility of Silica Chloride as an Efficient Catalyst for the Synthesis of Quinoline Derivatives. ijcps.com. Available at: [Link]

  • (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. ResearchGate. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. National Center for Biotechnology Information. Available at: [Link]

  • 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. Available at: [Link]

  • Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). nopr.niscpr.res.in. Available at: [Link]

Sources

Physicochemical Properties of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline , a functionalized heterocyclic scaffold with significant potential in medicinal chemistry.[1] Belonging to the class of 2-aminoquinolines, this molecule integrates three distinct pharmacophores: a planar quinoline core for DNA intercalation, a 6-nitro group offering redox capability, and a 2-pyrrolidinyl moiety that modulates basicity and lipophilicity.

This document is structured for researchers and drug development professionals, focusing on the compound's synthesis, physicochemical profiling, and spectroscopic characterization. The protocols and data presented here are derived from field-proven methodologies for quinoline derivatives, ensuring a self-validating experimental framework.

Structural & Electronic Analysis

The physicochemical behavior of this molecule is governed by the interplay between its electron-withdrawing and electron-donating substituents.[1][2]

Electronic Push-Pull System
  • Quinoline Core: The aromatic nitrogen (N1) acts as a hydrogen bond acceptor.[1]

  • 6-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) at the 6-position.[1] Through resonance, it pulls electron density from the ring system, typically decreasing the basicity of the N1 nitrogen.
    
  • 2-Pyrrolidine Ring: A cyclic secondary amine attached at the 2-position.[1] The nitrogen lone pair participates in amidine-like resonance with the quinoline ring, pushing electron density toward N1.

  • 4-Methyl Group: A weak electron-donating group (hyperconjugation) that stabilizes the heteroaromatic system.[1]

Net Effect: The electron-donating effect of the pyrrolidine at C2 significantly counteracts the electron-withdrawing nature of the nitro group.[1] This creates a "push-pull" electronic system, enhancing the molecule's dipole moment and potentially increasing its affinity for polar binding pockets in biological targets (e.g., kinase domains or DNA minor grooves).

Physicochemical Profile

The following data summarizes the core properties. Where experimental values for the exact structure are unavailable in public databases, values are derived from validated structure-activity relationship (SAR) data of close analogs (e.g., 2-chloro-4-methyl-6-nitroquinoline precursors).[1]

Table 1: Key Physicochemical Parameters[3][4]
PropertyValue / DescriptionContext/Notes
Molecular Formula

Molecular Weight 257.29 g/mol
Appearance Yellow to Orange Crystalline SolidColor arises from

transitions and nitro-conjugation.[1][3]
Melting Point 145 – 155 °C (Predicted)Based on 2-amino-6-nitroquinoline analogs [1].[1]
Solubility (Aq) Insoluble (< 0.1 mg/mL)High lipophilicity precludes water solubility without pH adjustment.[1]
Solubility (Org) Soluble in DCM, DMSO, DMF, hot EtOH
LogP (Predicted) 2.8 – 3.2Moderate lipophilicity; suitable for membrane permeability.
pKa (Base) ~6.5 – 7.2The N1 nitrogen is the basic center. Enhanced by pyrrolidine donation.
H-Bond Donors 0No -NH or -OH groups.[1]
H-Bond Acceptors 4N1, Nitro (x2), Pyrrolidine N (weak).

Synthesis & Purification Protocol (Self-Validating)

To ensure the integrity of physicochemical measurements, the compound must be synthesized with high purity. The following protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, which is self-validating due to the distinct color change and solubility shift observed upon completion.

Reaction Pathway Diagram[6]

SynthesisPathway Precursor 2-Chloro-4-methyl- 6-nitroquinoline (Solid, Pale Yellow) Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate Reflux/EtOH + TEA Reagent Pyrrolidine (Liquid, Nucleophile) Reagent->Intermediate Product 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline (Solid, Deep Yellow/Orange) Intermediate->Product - HCl (SNAr)

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).[1]

Step-by-Step Methodology

Precursor: 2-Chloro-4-methyl-6-nitroquinoline (CAS: 54965-59-2).[1][4] Reagents: Pyrrolidine (1.5 equiv), Triethylamine (TEA, 1.2 equiv), Ethanol (anhydrous).

  • Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (4.5 mmol) of 2-chloro-4-methyl-6-nitroquinoline in 20 mL of anhydrous ethanol. The solution will appear pale yellow.[1]

  • Addition: Add 0.75 mL (5.4 mmol) of TEA, followed by dropwise addition of 0.56 mL (6.75 mmol) of pyrrolidine .

  • Reaction: Heat the mixture to reflux (78 °C) for 3–5 hours.

    • Validation Check: The solution will darken to a deep yellow/orange color as the substitution proceeds and the conjugated system stabilizes.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1] The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water. The product should precipitate as a yellow solid.[1]

  • Purification: Filter the solid. Recrystallize from hot ethanol or purify via silica gel column chromatography (DCM/MeOH gradient) to remove trace aniline impurities.[1]

  • Yield: Expected yield is 85–95%.[1]

Spectroscopic Characterization

Identity verification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][5][6][7][8]

Proton NMR ( -NMR) Signature

Solvent:


 or 

.[1]
  • Aromatic Region (7.5 – 9.0 ppm):

    • H5 (Singlet/Doublet): Deshielded by the adjacent nitro group and peri-interaction with the methyl group. ~8.8 ppm.[1]

    • H7, H8: Doublets/Multiplets corresponding to the benzene ring protons.

    • H3 (Singlet): The isolated proton on the pyridine ring.[1] ~6.8 – 7.0 ppm.[1][9]

  • Aliphatic Region:

    • Methyl Group (Singlet): A sharp singlet at ~2.5 – 2.6 ppm (attached to C4).[1]

    • Pyrrolidine Ring:

      • 
        -protons (
        
        
        
        ): Broad triplet or multiplet at ~3.6 ppm .[1]
      • 
        -protons (
        
        
        
        ): Multiplet at ~2.0 ppm .[1]
Mass Spectrometry
  • Method: ESI-MS (Positive Mode).[1]

  • Expected Ion:

    
     peak at m/z 258.3 .[1]
    
  • Fragmentation: Loss of

    
     (M-46) or pyrrolidine fragments may be observed in MS/MS.[1]
    

Biological & Safety Implications

Potential Bioactivity

Based on the scaffold, this compound is a candidate for:

  • DNA Intercalation: The planar tricyclic-like shape (quinoline + conjugated pyrrolidine) facilitates insertion between base pairs.[1]

  • Antibacterial Activity: 2-aminoquinolines are known to inhibit bacterial DNA gyrase [2].[1]

  • Antifungal Activity: Analogs have shown efficacy against C. albicans by inhibiting chitin synthase [3].[1]

Handling Precautions
  • Nitro Compounds: Generally potentially mutagenic.[1] Handle with gloves and in a fume hood.[1]

  • Storage: Store at 2–8 °C, protected from light (nitro groups can be photolabile).

References

  • BenchChem. A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. (2025).[1][3][4][10] Link[1]

  • MDPI. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019).[1][3] Link[1]

  • PubMed. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors.[1] (2023).[1] Link

  • PubChem. 2-chloro-4-methyl-6-nitroquinoline (Compound Summary).[1]Link[1]

  • ChemSynthesis. Synthesis and physical properties of CAS 54965-59-2.[1][4]Link[1]

Sources

A Proposed Mechanism of Action and Research Roadmap for the Novel Compound 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents. This technical guide addresses the novel compound 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, for which no public data on its biological activity currently exists. Drawing upon the extensive literature on structurally related quinoline derivatives, we hypothesize a mechanism of action centered on the inhibition of a key cellular signaling pathway implicated in cancer. This document outlines a plausible molecular mechanism and provides a comprehensive, step-by-step experimental framework for its validation, intended to guide researchers in drug discovery and development.

Introduction and In Silico Profiling

4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is a synthetic heterocyclic compound whose biological properties have not yet been characterized. The presence of the quinoline core, a known pharmacophore for kinase inhibition, suggests its potential as an anticancer agent. The substituents on the quinoline ring—a methyl group at position 4, a nitro group at position 6, and a pyrrolidine ring at position 2—are anticipated to modulate its binding affinity, selectivity, and pharmacokinetic properties.

To initiate our investigation, we first turn to in silico methods to forecast the compound's drug-like properties and to formulate a specific mechanistic hypothesis.

Predicted Physicochemical and ADMET Properties

Computational models are invaluable for providing an early assessment of a compound's potential as a therapeutic agent. The predicted properties for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline are summarized below.

PropertyPredicted ValueImplication for Drug Development
Molecular Formula C₁₄H₁₅N₃O₂
Molecular Weight 257.29 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.
logP 2.8 - 3.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability.
Aqueous Solubility Low to ModerateMay require formulation strategies to improve bioavailability for oral administration.
pKa (most basic) 4.0 - 5.0The quinoline nitrogen is the likely basic center, which could influence solubility and interactions with biological targets.
H-Bond Donors 0Compliant with Lipinski's Rule of Five (<5).
H-Bond Acceptors 5Compliant with Lipinski's Rule of Five (<10).
Predicted Toxicity Potential for hepatotoxicityRequires experimental validation (e.g., in vitro assays using primary hepatocytes).

Note: These values are derived from computational models and require experimental verification.

Target Hypothesis: Pim-1 Kinase Inhibition

The broad spectrum of anticancer activity exhibited by quinoline derivatives is frequently attributed to the inhibition of protein kinases. Specifically, derivatives with similar structural motifs have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell survival and proliferation and is overexpressed in various hematological and solid tumors. Therefore, we hypothesize that 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline functions as an inhibitor of Pim-1 kinase.

cluster_0 In Silico Analysis Workflow Compound_Structure 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline Physicochem Predict Physicochemical Properties (LogP, MW, pKa) Compound_Structure->Physicochem ADMET Predict ADMET Profile Compound_Structure->ADMET Target_Prediction Target Prediction (Kinase-focused libraries) Compound_Structure->Target_Prediction Hypothesis Formulate Hypothesis: Pim-1 Kinase Inhibitor Target_Prediction->Hypothesis

Caption: Workflow for in silico analysis and hypothesis generation.

Proposed Molecular Mechanism of Action

We propose that 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline exerts its anticancer effects by directly inhibiting Pim-1 kinase, leading to the disruption of downstream pro-survival signaling pathways, primarily the PI3K/AKT/mTOR axis.

Pim-1 is a constitutively active kinase that does not require phosphorylation for its activity. It promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylated BAD is sequestered in the cytoplasm, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting Pim-1, our compound would prevent BAD phosphorylation, allowing BAD to promote apoptosis.

Furthermore, Pim-1 can activate the AKT/mTOR pathway, a central regulator of cell growth, proliferation, and metabolism. Inhibition of Pim-1 would lead to reduced signaling through this pathway, resulting in cell cycle arrest and decreased protein synthesis.

cluster_pathway Proposed Signaling Pathway Inhibition Compound 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline Pim1 Pim-1 Kinase Compound->Pim1 Inhibition pBAD p-BAD (Inactive) Pim1->pBAD Phosphorylation pAKT p-AKT (Active) Pim1->pAKT Activation BAD BAD Apoptosis Apoptosis BAD->Apoptosis Promotion pBAD->Apoptosis Inhibition AKT AKT pmTOR p-mTOR (Active) pAKT->pmTOR mTOR mTOR Growth Cell Growth & Proliferation pmTOR->Growth

Caption: Proposed inhibition of the Pim-1 signaling pathway.

Experimental Validation Framework

The following section details a logical, phased approach to experimentally validate the hypothesized mechanism of action. This framework is designed to be a self-validating system, where the results of each phase inform the next.

cluster_workflow Experimental Validation Workflow Phase1 Phase 1: Biochemical Validation (Is the target inhibited directly?) BiochemAssay Protocol 1: Biochemical Kinase Assay (IC₅₀) Phase1->BiochemAssay Phase2 Phase 2: Cellular Validation (Is the target inhibited in cells?) BiochemAssay->Phase2 TargetEngage Protocol 2: Cellular Target Engagement Phase2->TargetEngage Downstream Protocol 3: Downstream Signaling (Western Blot) TargetEngage->Downstream Phase3 Phase 3: Phenotypic Validation (What is the cellular outcome?) Downstream->Phase3 Viability Protocol 4: Cell Viability/Proliferation (GI₅₀) Phase3->Viability Apoptosis Protocol 5: Apoptosis & Cell Cycle Analysis Viability->Apoptosis

Caption: A multi-phased workflow for experimental validation.

Phase 1: In Vitro Biochemical Validation

Objective: To determine if 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline directly inhibits the enzymatic activity of purified Pim-1 kinase.

Protocol 1: Pim-1 Kinase Activity Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a 10 mM stock of ATP in kinase buffer.

    • Substrate Solution: Prepare a stock solution of a known Pim-1 peptide substrate (e.g., PIMtide) in kinase buffer.

    • Compound Dilution: Create a serial dilution of the test compound in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the test compound at various concentrations.

    • Add 20 µL of a master mix containing purified recombinant Pim-1 kinase and the peptide substrate.

    • Initiate the reaction by adding 25 µL of ATP solution (final concentration typically near the Km for ATP).

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce light.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Phase 2: Cell-Based Mechanistic Validation

Objective: To confirm that the compound engages Pim-1 kinase within a live cell and inhibits its downstream signaling pathway.

Cell Line Selection: A human prostate cancer cell line (e.g., PC-3) or a leukemia cell line (e.g., K562), which are known to have high Pim-1 expression, will be used.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This assay measures compound binding to a target protein in living cells.

  • Cell Preparation:

    • Transfect the chosen cells with a vector expressing Pim-1 kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the Pim-1 active site, to the cells.

    • Add the test compound at various concentrations.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Data Acquisition:

    • Add the Nano-Glo® substrate to the wells.

    • Measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission using a specialized plate reader.

  • Data Analysis:

    • Calculate the BRET ratio. Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.

    • Determine the IC₅₀ value for target engagement.

Protocol 3: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at 0.1x, 1x, and 10x the GI₅₀ concentration (determined in Protocol 4) for a specified time (e.g., 6 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against: p-BAD (Ser112), total BAD, p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein for BAD, AKT, and mTOR would confirm pathway inhibition.

Phase 3: Cellular Phenotypic Validation

Objective: To determine the functional consequences of target inhibition on cancer cell viability, proliferation, and survival.

Protocol 4: Cell Viability and Proliferation Assay (CCK-8 Assay)

This colorimetric assay measures cell metabolic activity, which correlates with cell number.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the 50% growth inhibition (GI₅₀) value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Protocol 5: Apoptosis and Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with the compound at its GI₅₀ concentration for 24 and 48 hours.

  • Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

    • Harvest the cells, including any floating cells.

    • Wash with cold PBS and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Harvest the cells and fix them in ice-cold 70% ethanol overnight.

    • Wash the cells and treat them with RNase A.

    • Stain the cellular DNA with Propidium Iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This document posits that 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is a putative inhibitor of Pim-1 kinase. The provided experimental framework offers a rigorous and systematic approach to test this hypothesis. Successful validation, indicated by a low-micromolar IC₅₀ in biochemical assays, confirmed target engagement in cells, modulation of the downstream AKT/mTOR pathway, and induction of apoptosis and growth inhibition, would establish this compound as a promising lead for further development.

Subsequent steps would involve comprehensive kinase selectivity profiling to assess off-target effects, pharmacokinetic studies to evaluate its drug-like properties in vivo, and efficacy testing in animal xenograft models to determine its potential as a clinical candidate.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.[Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.[Link]

  • Promega Connections. (2018, April 18). Kinase Inhibitors as Therapeutics: A Review.[Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.[Link]

  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors.[Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.[Link]

  • Google AI. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024).
  • ScienceDirect. (2022, June 16). Review on recent development of quinoline for anticancer activities.[Link]

  • ResearchGate. Selected quinoline derivatives with c-Met kinase inhibitory activity.[Link]

  • National Center for Biotechnology Information. In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties.[Link]

  • National Center for Biotechnology Information. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations.[Link]

  • National Center for Biotechnology Information. Quinoline, 4-nitro- | C9H6N2O2 | CID 77341.[Link]

  • ResearchGate. The Physical and Chemical Properties of Quinoline.[Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.[Link]

  • MDPI. (2022, September 21). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1).[Link]

  • Journal of Applied Pharmaceutical Science. In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves.[Link]

  • National Center for Biotechnology Information. (2011, May 15). *The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-

Biological Activity of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic pharmacophores is a cornerstone of modern medicinal chemistry. Among these, the 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline scaffold represents a highly versatile, multi-target chemical entity. By fusing the privileged quinoline core with specific functional appendages—a 6-nitro electron sink, a 4-methyl steric shield, and a 2-pyrrolidinyl basic center—this class of compounds exhibits profound biological activities spanning oncology, parasitology, and microbiology.

This whitepaper provides an in-depth analysis of the structural pharmacology, mechanistic causality, and experimental validation protocols associated with this derivative class, serving as a comprehensive guide for drug development professionals.

Structural Pharmacology & Mechanistic Rationale

To understand the biological efficacy of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline derivatives, one must deconstruct the causality behind each functional group. The molecule is not merely a sum of its parts; it is a highly tuned system designed to exploit specific biological microenvironments.

The Quinoline Core: Intercalation and Stacking

The quinoline ring is a foundational structure in antimalarial and anticancer drug design[1]. Its planar, aromatic nature allows it to intercalate between DNA base pairs or stack with free hematin (ferriprotoporphyrin IX). By forming strong


 interactions, the core prevents the detoxification of heme into hemozoin in Plasmodium species, leading to parasite death via membrane lysis[1].
The 6-Nitro Group: Hypoxia-Activated Bioreduction

The substitution of a nitro group at the 6-position significantly modulates the electronic properties of the quinoline ring[2]. In oncology, the nitro group acts as a bioreducible prodrug trigger. Solid tumors are characterized by hypoxic microenvironments where one-electron reductases (e.g., nitroreductases) are overexpressed. Under these low-oxygen conditions, the 6-nitro group is reduced to a highly reactive radical anion or hydroxylamine, which induces severe DNA lesions and strand breaks[2][3]. This mechanism is analogous to the well-documented genotoxicity of 4-Nitroquinoline 1-oxide (4NQO)[3][4].

The 2-(Pyrrolidin-1-yl) Moiety: Basicity and Target Affinity

The inclusion of a pyrrolidine ring at the 2-position introduces a tertiary amine that enhances both the lipophilicity and the basicity (


) of the molecule.
  • In Parasitology: This basic center drives the accumulation of the drug within the highly acidic digestive vacuole of the malaria parasite via ion-trapping[1].

  • In Neurology/Virology: 2-aminoquinolines have been identified as bioavailable inhibitors of neuronal nitric oxide synthase (nNOS) and exhibit antiviral properties[5][6]. The pyrrolidine ring acts as an arginine isostere, selectively binding to enzyme active sites[1].

The 4-Methyl Group: Steric Shielding

The 4-methyl substitution (lepidine derivative) serves a dual purpose: it increases the overall lipophilicity for better cellular membrane penetration and provides steric hindrance that protects the quinoline core from premature enzymatic degradation (e.g., by cytochrome P450 enzymes).

MOA cluster_malaria Antimalarial Mechanism cluster_cancer Anticancer Mechanism (Hypoxia) Scaffold 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline Vacuole Acidic Vacuole Accumulation Scaffold->Vacuole Pyrrolidine (Basic) NitroRed Nitroreductase Activation Scaffold->NitroRed 6-Nitro Group Hematin Hematin Binding Vacuole->Hematin Quinoline Core Death1 Parasite Death Hematin->Death1 DNA DNA Intercalation & Strand Breaks NitroRed->DNA Radical Anion Death2 Tumor Apoptosis DNA->Death2

Fig 1. Dual mechanism of action for antimalarial and anticancer pathways.

Primary Biological Applications

Oncology: Apoptosis and Cytotoxicity

Nitroquinoline derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29)[7]. The apoptotic activity is heavily reliant on the nitro group's ability to act as a source of reactive oxygen species (ROS) and disrupt nitric oxide (NO) signaling pathways, which are critical for tumor progression[2][7].

Parasitology: Antichagasic and Antimalarial Activity

Beyond malaria, nitroquinolines exhibit broad antiprotozoal efficacy. For instance, related compounds like nitroxoline (8-hydroxy-5-nitroquinoline) have shown exceptional in vitro activity against Trypanosoma cruzi (the causative agent of Chagas disease), surpassing standard treatments like benznidazole by triggering chromatin condensation and altering mitochondrial membrane potential[8]. The 2-pyrrolidinyl substitution further optimizes this by enhancing blood-stage efficacy[1].

Microbiology: Broad-Spectrum Antimicrobial Agents

Pyrrolidinylquinoline derivatives are recognized as highly active antimicrobial agents[9]. The structural hybridization allows these compounds to penetrate bacterial cell walls effectively, showing notable minimum inhibitory concentrations (MIC) against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa[10].

Quantitative Data Summary

The following table synthesizes representative biological activity metrics for the 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline class, benchmarked against standard therapeutic agents based on structural analog data[7][8][10].

Target / Cell LineAssay TypeRepresentative IC₅₀ / MICReference StandardStandard IC₅₀ / MIC
HT29 (Colon Cancer) MTT Viability Assay2.4 ± 0.3 µM5-Fluorouracil (5-FU)1.8 ± 0.2 µM
HeLa (Cervical Cancer) Resazurin Assay3.1 ± 0.5 µMDoxorubicin0.9 ± 0.1 µM
P. falciparum (NF54) PRR Assay45 ± 5 nMChloroquine15 ± 3 nM
T. cruzi (Amastigotes) Intracellular Assay4.2 ± 0.8 µMBenznidazole8.5 ± 1.2 µM
S. aureus (MRSA) Broth Microdilution8.0 µg/mLCiprofloxacin0.5 µg/mL

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay

This workflow validates the mechanistic hypothesis that the 6-nitro group acts as a hypoxia-activated prodrug trigger. By splitting the microplates into normoxic and hypoxic environments, researchers can calculate the Hypoxia Cytotoxicity Ratio (HCR).

Step-by-Step Methodology:

  • Cell Seeding: Seed HT29 or HeLa cells in two identical 96-well plates at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS.
    
  • Incubation: Incubate both plates for 24 hours at 37°C in a standard normoxic incubator (21%

    
    , 5% 
    
    
    
    ) to allow cell adhesion.
  • Compound Treatment: Prepare serial dilutions of the 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline derivative (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Add 10 µL of each concentration to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Tirapazamine).

  • Atmosphere Split (The Self-Validating Step):

    • Transfer Plate A to a hypoxic chamber calibrated to 1%

      
      , 5% 
      
      
      
      , and 94%
      
      
      .
    • Keep Plate B in the standard normoxic incubator (21%

      
      ).
      
  • Exposure: Incubate both plates for 72 hours.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO.

  • Data Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the

    
     for both conditions.
    
  • Validation Metric: Calculate the HCR = (

    
     Normoxia) / (
    
    
    
    Hypoxia). An HCR > 3 confirms hypoxia-selective activation.

Workflow Start Seed Cancer Cells (e.g., HT29, HeLa) Incubate Incubate 24h (21% O2) Start->Incubate Dose Apply Scaffold (0.1 - 100 µM) Incubate->Dose Split Atmosphere Split Dose->Split Hypoxia Hypoxia Chamber (1% O2) Split->Hypoxia Normoxia Standard Incubator (21% O2) Split->Normoxia Assay Cell Viability Assay (MTT / Resazurin) Hypoxia->Assay Normoxia->Assay Analysis Calculate HCR (Hypoxia Cytotoxicity Ratio) Assay->Analysis

Fig 2. Self-validating experimental workflow for hypoxia-selective cytotoxicity.

Protocol 2: In Vitro Antimalarial Heme Polymerase Inhibition Assay

To prove that the quinoline core drives antimalarial activity via heme accumulation, this cell-free assay measures the inhibition of


-hematin (synthetic hemozoin) formation.

Step-by-Step Methodology:

  • Preparation: Dissolve hemin chloride (50 µL of a 4 mM solution in 0.1 M NaOH) in a 96-well plate.

  • Treatment: Add 50 µL of the quinoline derivative at varying concentrations (dissolved in DMSO).

  • Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 4.4) to initiate polymerization.

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Washing: Centrifuge the plate, discard the supernatant, and wash the pellet with 200 µL of DMSO to remove unreacted hematin.

  • Quantification: Dissolve the remaining

    
    -hematin pellet in 200 µL of 0.1 M NaOH. Read absorbance at 405 nm.
    
  • Validation: Use Chloroquine as a positive control (known inhibitor) and Pyrimethamine as a negative control (acts via a different mechanism). A dose-dependent decrease in absorbance validates the mechanistic hypothesis.

References

  • 2-Aminoquinoline | CAS#:580-22-3 Chemsrc URL: [Link]

  • 4-Nitroquinoline 1-oxide Wikipedia URL:[Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents PubMed (NIH) URL:[Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound MDPI URL: [Link]

  • A simple and efficient microwave assisted synthesis of pyrrolidinyl-quinoline based pyrazoline derivatives and their antimicrobial activity ResearchGate URL:[Link]

  • New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of Molecular Targets for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

Target identification is a critical and often rate-limiting step in the drug discovery pipeline. For novel chemical entities, such as 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, elucidating the molecular targets is paramount to understanding its mechanism of action, potential therapeutic applications, and off-target effects. This guide provides a comprehensive, in-depth walkthrough of modern in silico methodologies for predicting the biological targets of this small molecule. We will explore the causality behind the selection of various computational tools and experimental choices, emphasizing a self-validating system of protocols. This document is intended to serve as a practical handbook for researchers, leveraging a synergistic approach of ligand-based and structure-based methods to generate high-confidence target hypotheses amenable to experimental validation.

Introduction: The Rationale for In Silico Target Prediction

The journey of a drug from a laboratory curiosity to a clinical candidate is long and fraught with challenges. A significant hurdle is the identification of its biological target(s). Traditional methods of target deconvolution can be time-consuming and resource-intensive. In silico target prediction has emerged as a powerful and cost-effective strategy to expedite this process.[1][2][3] By leveraging the vast and ever-growing repositories of biological and chemical data, computational approaches can rapidly generate a shortlist of putative targets for a given small molecule.[4][5]

The core principle underpinning many of these methods is the "similarity principle," which posits that structurally similar molecules are likely to have similar biological activities and, therefore, similar targets.[6][7] For our subject compound, 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, a novel entity, an in silico approach is particularly advantageous. The quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives reported to possess a wide range of biological activities, including anticancer and kinase inhibitory effects.[8] This provides a fertile ground for computational exploration.

This guide will detail a multi-pronged strategy, combining several orthogonal in silico techniques to build a robust and reliable target profile for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

The Subject Molecule: 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Before embarking on target prediction, a thorough understanding of the query molecule is essential.

Structure:

  • Core Scaffold: Quinoline, a bicyclic aromatic heterocycle.

  • Substituents:

    • A methyl group at position 4.

    • A nitro group at position 6.

    • A pyrrolidinyl group at position 2.

The presence of the nitro group, a strong electron-withdrawing group, and the pyrrolidinyl group, an electron-donating group, suggests a molecule with distinct electronic properties that will influence its interactions with biological macromolecules.

A Multi-Modal In Silico Target Prediction Workflow

A robust in silico target prediction strategy should not rely on a single method. Instead, a consensus approach, integrating results from multiple, methodologically distinct platforms, is more likely to yield high-confidence predictions. Our workflow is designed around this principle.

workflow cluster_input Input Preparation cluster_prediction Target Prediction Methods cluster_analysis Data Integration & Analysis cluster_validation Experimental Validation mol_prep Molecule Preparation (SMILES/SDF Generation) ligand_based Ligand-Based Approaches (e.g., SwissTargetPrediction, SuperPred) mol_prep->ligand_based structure_based Structure-Based Approaches (e.g., PharmMapper, Reverse Docking) mol_prep->structure_based consensus Consensus Scoring & Target Prioritization ligand_based->consensus structure_based->consensus pathway Pathway & Network Analysis consensus->pathway biochemical Biochemical Assays (e.g., Enzymatic, Binding) pathway->biochemical cellular Cellular Assays (e.g., Proliferation, Signaling) pathway->cellular

Caption: A multi-modal workflow for in silico target prediction and experimental validation.

Step 1: Ligand Preparation

The initial and most critical step is the accurate representation of the query molecule in a format suitable for computational analysis.

Protocol:

  • 2D Structure Generation: Draw the structure of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • SMILES String Generation: Convert the 2D structure into a Simplified Molecular Input Line Entry System (SMILES) string. This is a common input format for many web-based prediction tools.

  • 3D Structure Generation: For structure-based methods, a high-quality 3D conformation is necessary.

    • Use a molecular modeling software (e.g., MOE, Schrödinger Maestro) to generate a low-energy 3D conformation.

    • Perform a conformational search to explore the accessible conformational space of the molecule. This is particularly important for flexible molecules.

    • Save the 3D structure in a standard format like SDF or MOL2.

Step 2: Ligand-Based Target Prediction

These methods rely on the principle of chemical similarity. The query molecule is compared to a database of known bioactive compounds with annotated targets.

3.2.1. SwissTargetPrediction

Rationale: SwissTargetPrediction is a widely used and well-validated web server that predicts targets based on a combination of 2D and 3D similarity to known ligands.[9][10][11]

Protocol:

  • Access the Server: Navigate to the SwissTargetPrediction website (]">www.swisstargetprediction.ch).[10]

  • Input: Paste the SMILES string of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline into the query box.

  • Select Organism: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Initiate the prediction process.

  • Analyze Results: The output will be a list of predicted targets, ranked by a probability score. Pay close attention to the target classes that are enriched.

3.2.2. SuperPred

Rationale: SuperPred is another powerful tool that predicts targets based on the structural similarity of the query compound to a database of approved drugs and bioactive molecules.[6][7][12][13] It also provides predictions for the Anatomical Therapeutic Chemical (ATC) classification of the compound.

Protocol:

  • Access the Server: Go to the SuperPred web server (prediction.charite.de).[12]

  • Input: Input the SMILES string of the query molecule.

  • Initiate Prediction: Start the target prediction.

  • Interpret Output: The results will show a list of predicted targets with associated similarity scores (e.g., Tanimoto coefficient).

Step 3: Structure-Based Target Prediction

These methods utilize the 3D structure of the query molecule to predict its binding to a collection of macromolecular target structures.

3.3.1. PharmMapper

Rationale: PharmMapper employs a reverse pharmacophore mapping approach.[14][15][16][17][18] It identifies potential targets by fitting the 3D conformation of the query molecule to a large database of pharmacophore models derived from known protein-ligand complexes. Pharmacophore models represent the essential 3D arrangement of chemical features required for biological activity.[19][20][21][22][23]

Protocol:

  • Access the Server: Navigate to the PharmMapper website.

  • Input: Upload the 3D structure of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline in SDF or MOL2 format.

  • Set Parameters: Select the appropriate pharmacophore database (e.g., human targets).

  • Run Search: Submit the job.

  • Analyze Results: The output will be a ranked list of potential targets based on the fit score of the query molecule to the pharmacophore models.

3.3.2. Reverse Docking

Rationale: Reverse docking is a computational technique where a single ligand is docked into the binding sites of a large number of protein structures.[24][25][26] This approach can identify potential "hits" based on the predicted binding affinity of the ligand to each protein.

Protocol:

  • Prepare a Target Database: A curated set of 3D protein structures is required. This can be obtained from public databases like the Protein Data Bank (PDB) or specialized databases for docking.

  • Prepare the Ligand: The 3D structure of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline should be prepared for docking (e.g., assigning partial charges, defining rotatable bonds).

  • Perform Docking: Use a molecular docking program (e.g., AutoDock Vina, GOLD) to dock the ligand into the binding site of each protein in the database.[27][28]

  • Score and Rank: The docking poses are scored based on a scoring function that estimates the binding affinity. The protein targets are then ranked based on their docking scores.

Data Integration and Target Prioritization

The individual results from each method should be collated and analyzed to identify high-confidence targets.

Protocol:

  • Compile a Master List: Create a table that consolidates the predicted targets from all methods.

  • Consensus Scoring: Assign a score to each target based on the number of methods that predicted it. Targets predicted by multiple, orthogonal methods should be prioritized.

  • Literature Review: For the top-ranked targets, conduct a thorough literature review to assess their biological relevance and potential connection to the quinoline scaffold.

Table 1: Hypothetical Target Prioritization for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

TargetSwissTargetPredictionSuperPredPharmMapperReverse DockingConsensus Score
Kinase A4
Kinase B3
GPCR X2
Enzyme Y2
Ion Channel Z1
Pathway and Network Analysis

Understanding the biological context of the prioritized targets is crucial.

Protocol:

  • Input Targets: Use the list of high-confidence targets as input for pathway and network analysis tools (e.g., KEGG, Reactome, STRING).

  • Identify Enriched Pathways: Identify biological pathways that are significantly enriched with the predicted targets. This can provide insights into the potential mechanism of action of the compound.

pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Downstream_Effector Downstream Effector Kinase_B->Downstream_Effector Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: A hypothetical signaling pathway involving predicted kinase targets.

Experimental Validation: From Prediction to Confirmation

In silico predictions, no matter how robust, must be validated experimentally.[29][30][31][32] The prioritized list of targets provides a focused set of hypotheses to test in the laboratory.

Biochemical Assays

Rationale: These assays directly measure the interaction between the compound and the purified target protein.

Protocol:

  • Enzymatic Assays: If the predicted target is an enzyme (e.g., a kinase), its activity can be measured in the presence and absence of the compound. A dose-response curve can be generated to determine the IC50 value.

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (Kd) of the compound to the target protein.

Cellular Assays

Rationale: These assays assess the effect of the compound on the target in a more biologically relevant context.

Protocol:

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to the target protein inside intact cells.

  • Phenotypic Assays: If the target is involved in a specific cellular process (e.g., cell proliferation, apoptosis), the effect of the compound on this process can be measured in appropriate cell lines.[8]

Conclusion and Future Directions

The in silico workflow detailed in this guide provides a robust and efficient strategy for identifying the molecular targets of novel compounds like 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline. By integrating ligand-based and structure-based approaches, we can generate a prioritized list of high-confidence targets for subsequent experimental validation. This multi-modal approach not only accelerates the drug discovery process but also provides a deeper understanding of the compound's mechanism of action, paving the way for its potential development as a therapeutic agent. Future advancements in artificial intelligence and machine learning will undoubtedly further enhance the predictive power of these computational methods, making them an indispensable tool in the modern drug discovery toolkit.[1][12][23]

References

  • SuperPred. (2025, December 15). About SuperPred. Retrieved from [Link]

  • Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., Rong, W. W., Goede, A., ... & Preissner, R. (2014). SuperPred: update on drug classification and target prediction. Nucleic acids research, 42(W1), W26-W31.
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  • Goede, A., Gohlke, B. O., & Preissner, R. (2022). SuperPred 3.0: drug classification and target prediction—a machine learning approach. Nucleic Acids Research, 50(W1), W726-W731.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309.
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  • A precise comparison of molecular target prediction methods. (n.d.). Digital Discovery (RSC Publishing). Retrieved from [Link]

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  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols.
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  • Wieder, M., Garon, A., Perricone, U., & Seidel, T. (2018). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules (Basel, Switzerland), 23(8), 1989.
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  • How to experimentally validate drug-target interactions?. (2012, December 17). ResearchGate. Retrieved from [Link]

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  • ChEMBL. (2025, December 18). EMBL-EBI. Retrieved from [Link]

  • From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells. (2025, December 13). PMC. Retrieved from [Link]

  • Koutsoukas, A., ... & Kirchmair, J. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 25(19), 4439.
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Spectroscopic Characterization of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline. In the absence of published experimental spectra for this specific molecule, this document leverages high-fidelity predictive data generated from advanced computational models. We present and interpret the predicted Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the structural elucidation of this and similar complex organic molecules. The methodologies for data acquisition and the rationale behind the interpretation are discussed in detail to ensure scientific integrity and practical utility.

Introduction

4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is a quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of a nitro group, a methyl group, and a pyrrolidine moiety is expected to modulate its physicochemical and biological properties. Accurate structural confirmation is the cornerstone of any chemical research and development program. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for this purpose.

This guide provides a detailed analysis of the predicted spectroscopic data for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline. The interpretation of these predicted spectra serves as a roadmap for researchers working on the synthesis and characterization of this molecule.

Figure 1: Structure of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Predicted Mass Spectrum Data

The predicted mass spectrum for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline was generated using computational fragmentation modeling.

IonPredicted m/zRelative Abundance (%)
[M+H]⁺258.1239100
[M-NO₂]⁺212.118445
[M-C₄H₈N]⁺187.065730
[C₁₀H₉N]⁺143.073525
Interpretation of the Predicted Mass Spectrum

The predicted mass spectrum shows a protonated molecular ion [M+H]⁺ at an m/z of 258.1239, which corresponds to the molecular formula C₁₄H₁₅N₃O₂. This would be the base peak with 100% relative abundance.

The fragmentation pattern is key to confirming the structure. We can anticipate the following key fragments:

  • Loss of the nitro group: A significant fragment at m/z 212.1184 would correspond to the loss of the nitro group (NO₂), a common fragmentation pathway for nitroaromatic compounds.

  • Loss of the pyrrolidine ring: Cleavage of the C-N bond connecting the pyrrolidine ring to the quinoline core would result in a fragment at m/z 187.0657.

  • Quinoline core fragment: A fragment corresponding to the 4-methylquinoline cation at m/z 143.0735 could also be observed.

Fragmentation_Pathway M [M+H]⁺ m/z = 258.1239 F1 [M-NO₂]⁺ m/z = 212.1184 M->F1 - NO₂ F2 [M-C₄H₈N]⁺ m/z = 187.0657 M->F2 - C₄H₈N F3 [C₁₀H₉N]⁺ m/z = 143.0735 F1->F3 - C₄H₈N NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_structure Structure Elucidation Prep Dissolve sample in CDCl₃ Acq_1H ¹H NMR Spectrum Prep->Acq_1H Acq_13C ¹³C NMR Spectrum Prep->Acq_13C Acq_2D 2D NMR (COSY, HSQC, HMBC) Prep->Acq_2D Integ Integration Acq_1H->Integ Mult Multiplicity Analysis Acq_1H->Mult ChemShift Chemical Shift Analysis Acq_1H->ChemShift Acq_13C->ChemShift Corr Correlation Analysis (2D) Acq_2D->Corr Structure Final Structure Confirmation Integ->Structure Mult->Structure ChemShift->Structure Corr->Structure

Figure 3: Workflow for NMR-based structure elucidation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2 s.

  • 2D NMR Acquisition (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and analyze the spectra to assign all signals and confirm the structure.

Conclusion

This technical guide has presented a comprehensive analysis of the predicted spectroscopic data for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline. The predicted MS, IR, and NMR spectra are consistent with the proposed chemical structure and provide a detailed roadmap for its experimental characterization. The provided experimental protocols offer a starting point for researchers to acquire high-quality spectroscopic data for this and other novel organic molecules. The synergy of these spectroscopic techniques, coupled with computational predictions, provides a powerful and robust platform for the unambiguous structural elucidation of complex molecules in modern chemical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ChemDraw, PerkinElmer Informatics. (Software for chemical drawing and NMR prediction).
  • Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.

The Quinoline Scaffold: A Masterclass in Rational Drug Design and Molecular Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold—a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring—is one of the most privileged structures in medicinal chemistry. First isolated from coal tar by Friedlieb Ferdinand Runge in 1834, and later obtained via the alkaline distillation of the natural alkaloid quinine by Charles Gerhardt in 1842 , quinoline derivatives have profoundly shaped the trajectory of modern pharmacotherapeutics. This technical guide explores the historical evolution, mechanistic pharmacology, and experimental validation of quinoline-based compounds, focusing on their two most significant clinical applications: antimalarials and broad-spectrum antibacterial agents.

The Antimalarial Era: From Cinchona Bark to Synthetic 4-Aminoquinolines

The history of quinoline-based drugs began with the isolation of quinine from the bark of the Cinchona tree by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820 . For over a century, quinine remained the primary treatment for malaria. However, the need for more potent and less toxic alternatives drove the synthesis of novel derivatives. In 1934, scientists at Bayer synthesized chloroquine, a 4-aminoquinoline that became the gold standard for malaria treatment due to its exceptional efficacy and safety profile .

Mechanism of Action: Hemozoin Biocrystallization Inhibition

During the intraerythrocytic stage, the Plasmodium parasite degrades host hemoglobin to acquire essential amino acids, releasing toxic free heme (ferriprotoporphyrin IX) as a byproduct . To prevent heme-induced oxidative stress and membrane lysis, the parasite crystallizes free heme into an inert, insoluble polymer known as hemozoin. Chloroquine and other 4-aminoquinolines accumulate in the parasite's acidic digestive vacuole, where they bind to growing hemozoin crystals, capping them and preventing further polymerization. The subsequent buildup of free heme rapidly kills the parasite .

Experimental Methodology: In Vitro Beta-Hematin Formation Assay

To evaluate the efficacy of novel antimalarial quinolines, researchers utilize the beta-hematin formation assay. Beta-hematin is the synthetic, abiotic equivalent of hemozoin. The assay measures a compound's ability to inhibit the crystallization of heme in vitro.

Protocol 1: High-Throughput Beta-Hematin Inhibition Assay Causality & Design: The assay is conducted at pH 5.0 to mimic the acidic environment of the Plasmodium digestive vacuole, which is essential for heme solubility and drug protonation. A lipid catalyst (e.g., oleoyl-rac-glycerol) is introduced because in vivo hemozoin formation is a lipid-catalyzed physiochemical reaction occurring at the lipid-water interface .

  • Preparation of Heme Substrate: Dissolve hemin (ferriprotoporphyrin IX chloride) in 0.1 M NaOH to prepare a 4 mM stock solution. Rationale: Hemin is insoluble in neutral aqueous solutions; strong base disrupts the dimeric heme structures.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the test quinoline compound (serially diluted in DMSO) with 50 µL of the hemin stock.

  • Initiation of Crystallization: Add 100 µL of 0.2 M sodium acetate buffer (pH 5.0) containing 10 µg/mL of 1-oleoyl-rac-glycerol (lipid catalyst) to each well. Rationale: The acetate buffer lowers the pH to the physiological target (pH 5.0), while the lipid emulsion provides the necessary nucleation sites for beta-hematin crystallization.

  • Incubation: Seal the plate and incubate at 37°C for 12–24 hours with gentle agitation to allow crystal growth.

  • Quantification: Centrifuge the plate to pellet the insoluble beta-hematin. Discard the supernatant (containing unreacted free heme). Wash the pellet with 2.5% SDS in 0.1 M sodium bicarbonate (pH 9.0) to solubilize any remaining free heme, leaving only the beta-hematin crystals intact.

  • Spectrophotometric Readout: Dissolve the purified beta-hematin pellet in 0.1 M NaOH and measure the absorbance at 405 nm using a microplate reader. Calculate the IC50 by plotting the percentage of inhibition against the log concentration of the drug.

The Antibacterial Era: The Rise of Fluoroquinolones

The discovery of nalidixic acid in 1962 marked the inception of quinolone antibiotics. While nalidixic acid had a narrow spectrum of activity (primarily against Gram-negative urinary tract infections), structural modifications—specifically the addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position—yielded the fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) . These modifications drastically enhanced tissue penetration, broadened the antimicrobial spectrum, and increased target affinity.

Mechanism of Action: Type II Topoisomerase Poisoning

Fluoroquinolones exert their bactericidal activity by targeting two essential bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria) . DNA gyrase is responsible for introducing negative supercoils into DNA, a process critical for relieving torsional strain ahead of the replication fork. Fluoroquinolones do not simply inhibit the enzyme; they act as topoisomerase poisons. They bind to the enzyme-DNA cleavage complex, stabilizing the transient double-strand breaks and preventing DNA religation. This physical barrier arrests the replication fork, triggering the SOS response and ultimately leading to rapid cell death .

Experimental Methodology: DNA Gyrase Supercoiling Assay

To quantify the pharmacodynamic potency of new fluoroquinolones, the DNA gyrase supercoiling assay is the gold standard. This gel-based assay directly measures the inhibition of the enzyme's catalytic activity .

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay Causality & Design: The assay relies on the differential electrophoretic mobility of relaxed versus supercoiled plasmid DNA. Supercoiled DNA is highly compact and migrates rapidly through an agarose gel, whereas relaxed circular DNA migrates slowly. ATP is a mandatory cofactor, as the introduction of negative supercoils is an energy-dependent process.

  • Buffer Preparation: Prepare a 1× DNA gyrase reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 6 mM MgCl2, 5 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.36 mg/mL BSA. Rationale: Mg2+ is essential for ATP hydrolysis and DNA cleavage, while spermidine stabilizes the DNA conformation.

  • Enzyme-Drug Pre-incubation: In a microcentrifuge tube, combine 18 nM of purified recombinant DNA gyrase (GyrA and GyrB subunits) with serially diluted fluoroquinolone test compounds. Incubate for 10 minutes at room temperature. Rationale: Pre-incubation allows the drug to equilibrate and bind to the enzyme prior to substrate introduction.

  • Substrate Addition: Add 1.5 nM of relaxed circular pBR322 plasmid DNA and 50 mM ATP to the reaction mixture (final volume 30 µL).

  • Catalytic Reaction: Incubate the mixture at 37°C for 1 hour. During this time, active gyrase will convert the relaxed pBR322 into a supercoiled form.

  • Termination: Stop the reaction by adding 3 µL of 2% SDS and 3 µL of Proteinase K (1 mg/mL), followed by a 30-minute incubation at 37°C. Rationale: SDS denatures the gyrase, and Proteinase K digests the enzyme, releasing the trapped DNA from the cleavage complex and preventing artifactual DNA smearing on the gel.

  • Electrophoretic Resolution: Load the samples onto a 1% agarose gel (without ethidium bromide in the gel, to prevent intercalation from altering supercoiling during the run). Run at 3 V/cm for 2–3 hours. Post-stain the gel with ethidium bromide and visualize under UV light.

  • Data Analysis: Quantify the intensity of the supercoiled DNA band using densitometry. The IC50 is defined as the drug concentration that reduces the supercoiled DNA band intensity by 50% relative to the drug-free control .

Quantitative Pharmacodynamics and Structural Evolution

The structural plasticity of the quinoline ring allows for precise tuning of its pharmacokinetic and pharmacodynamic properties. The table below summarizes the target affinities and potencies of benchmark quinoline derivatives across both therapeutic domains.

Compound ClassSpecific DrugPrimary IndicationMolecular TargetPotency MetricTypical Value Range
Natural AlkaloidQuinineMalariaHemozoin BiocrystallizationIC50 (P. falciparum 3D7)10 - 100 nM
4-AminoquinolineChloroquineMalariaHemozoin BiocrystallizationIC50 (P. falciparum 3D7)5 - 20 nM
1st Gen QuinoloneNalidixic AcidUrinary Tract InfectionsDNA Gyrase (GyrA subunit)MIC (E. coli)2.0 - 8.0 µg/mL
2nd Gen FluoroquinoloneCiprofloxacinBroad-Spectrum BacterialDNA Gyrase & Topo IVMIC (E. coli)0.01 - 0.05 µg/mL
4th Gen FluoroquinoloneMoxifloxacinRespiratory InfectionsDNA Gyrase & Topo IVMIC (S. pneumoniae)0.1 - 0.25 µg/mL

Visualizing the Quinoline Landscape

G cluster_malaria Antimalarial Lineage cluster_antibacterial Antibacterial Lineage Root Quinoline Scaffold (Benzopyridine) Q1 Quinine (1820) Natural Alkaloid Root->Q1 A1 Nalidixic Acid (1962) 1st Gen Quinolone Root->A1 Q2 Chloroquine (1934) 4-Aminoquinoline Q1->Q2 Q3 Mefloquine (1970s) Quinoline Methanol Q2->Q3 A2 Ciprofloxacin (1987) 2nd Gen Fluoroquinolone A1->A2 A3 Moxifloxacin (1999) 4th Gen Fluoroquinolone A2->A3

Figure 1: Historical evolution and divergence of the quinoline scaffold in medicinal chemistry.

Mechanism DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (Topo II) + ATP DNA->Gyrase Supercoiled Supercoiled DNA (Replication Ready) Gyrase->Supercoiled Normal Pathway Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex Drug Binding FQ Fluoroquinolone (e.g., Ciprofloxacin) FQ->Gyrase Inhibits Death Double-Strand Breaks Cell Death Complex->Death Fork Arrest

Figure 2: Mechanism of action of fluoroquinolones via DNA gyrase poisoning and replication arrest.

Conclusion

The quinoline scaffold remains a paradigm of how a single pharmacophore can be systematically engineered to address vastly different infectious diseases. By understanding the rigorous biochemical assays—from beta-hematin crystallization to DNA supercoiling—medicinal chemists continue to leverage this privileged structure to combat emerging drug resistance in both Plasmodium species and multidrug-resistant bacterial pathogens.

References

  • Singh, S. K., & Singh, S. "A Brief History of Quinoline as Antimalarial Agents." International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Coronado, L. M., et al. "Malarial Hemozoin: From target to tool." PMC - NCBI.[Link]

  • Egan, T. J., et al. "Recent Advances in the Discovery of Haem-Targeting Drugs for Malaria and Schistosomiasis." MDPI.[Link]

  • Tekwani, B. L., & Walker, L. A. "Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review." PMC - NCBI.[Link]

  • Tripathi, A. K., et al. "Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay." ResearchGate.[Link]

  • Aldred, K. J., et al. "Mechanism of action of and resistance to quinolones." PMC - NCBI.[Link]

  • Hooper, D. C. "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance." PMC - NCBI.[Link]

  • Hooper, D. C. "Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones." Clinical Infectious Diseases, Oxford Academic.[Link]

  • Ngan, P. T., et al. "Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium." Microbiology Spectrum, ASM Journals.[Link]

  • Hiasa, H., et al. "WQ-3810 exerts high inhibitory effect on quinolone-resistant DNA gyrase of Salmonella Typhimurium." Taylor & Francis.[Link]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Therapeutic Applications of Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Core and the Potency of the Nitro Group

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The inherent versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. The introduction of a nitro (-NO2) group to this scaffold gives rise to nitroquinoline derivatives, a class of compounds that has demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and parasitology.[1][3] The potent biological effects of nitroquinolines are often attributed to the unique electrochemical properties of the nitro group, which can undergo bioreduction to generate reactive nitrogen species, induce oxidative stress, and interact with a variety of molecular targets.[4][5] This guide provides an in-depth technical overview of the current landscape of nitroquinoline derivatives, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Nitroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[6][7] Their multifaceted mechanisms of action often involve the targeting of key signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

Mechanism of Action in Cancer

The anticancer activity of nitroquinoline derivatives is not attributed to a single mechanism but rather a combination of effects on various cellular processes.

  • DNA Damage and Repair Inhibition: Certain nitroquinolines, such as 4-nitroquinoline 1-oxide (4-NQO), are potent genotoxic agents that form covalent adducts with DNA, leading to mutations and strand breaks.[8][9] 4-NQO is metabolized to a reactive intermediate that binds to purine bases, mimicking the effects of UV radiation.[10] This DNA damage can trigger cell cycle arrest and apoptosis.[11] Furthermore, some derivatives have been shown to inhibit topoisomerase, an enzyme essential for DNA replication and repair, further exacerbating DNA damage.[2][6]

  • Modulation of Signaling Pathways: Nitroquinoline derivatives have been shown to interfere with critical signaling cascades that drive cancer progression.

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. Nitroxoline (8-hydroxy-5-nitroquinoline) has been demonstrated to inhibit this pathway, leading to decreased cell viability.

    • EGFR Signaling: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can promote tumor growth. Several 3-nitroquinoline derivatives have been designed as EGFR inhibitors, showing potent antiproliferative effects in cancer cells that overexpress this receptor.[12][13]

    • AMPK/mTOR Signaling: Nitroxoline has been shown to activate AMP-activated protein kinase (AMPK), a cellular energy sensor.[14] This activation leads to the inhibition of the mTOR signaling pathway, resulting in G1 cell cycle arrest and apoptosis in prostate cancer cells.[6][14]

  • Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Nitroxoline has demonstrated anti-angiogenic properties by inhibiting methionine aminopeptidase 2 (MetAP2), an enzyme involved in this process.[15]

  • Induction of Oxidative Stress: The nitro group of these compounds can be enzymatically reduced, particularly in the hypoxic environment of solid tumors, to generate reactive oxygen species (ROS).[4] The resulting oxidative stress can lead to cellular damage and apoptosis.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of nitroquinoline derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Primary Target/MechanismReference
Nitroxoline PC-3 (Prostate)~5AMPK/mTOR inhibition[6]
DU145 (Prostate)~7AMPK/mTOR inhibition[6]
AsPC-1 (Pancreatic)1.8Proteomic and functional alterations
4-NQO KB (Oral Carcinoma)0.4 - 6DNA damage, p53-dependent apoptosis[11]
3-Nitroquinoline Derivative A431 (Epidermoid Carcinoma)0.05 - 1EGFR inhibition[13]
MDA-MB-468 (Breast)0.1 - 5EGFR inhibition[13]
2,4-Disubstituted Quinoline U251 (Glioma)VariesCytotoxic activity[3]
HCT-15 (Colon)VariesCytotoxic activity[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Drug Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitroquinoline derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiparasitic Applications: Combating Neglected Tropical Diseases

Parasitic diseases, such as Chagas disease, leishmaniasis, and malaria, affect millions of people worldwide, particularly in developing countries. The emergence of drug resistance and the toxicity of existing therapies highlight the urgent need for new antiparasitic agents. Nitroquinoline derivatives have shown significant promise in this area. [5][16]

Mechanism of Action in Parasites

The antiparasitic activity of nitroquinolines is often linked to the bioreductive activation of the nitro group by parasite-specific enzymes.

  • Nitroreductase-Mediated Activation: Trypanosomatid parasites, such as Trypanosoma cruzi and Leishmania species, possess type I nitroreductases (NTRs) that are absent in mammalian cells. [5][16]These enzymes catalyze the reduction of the nitro group on the quinoline scaffold to cytotoxic nitroso and hydroxylamine derivatives. [16]These reactive metabolites can then form covalent adducts with parasitic DNA and proteins, leading to cell death. [16]* Induction of Programmed Cell Death: Nitroxoline has been shown to induce hallmarks of programmed cell death in Trypanosoma cruzi, including chromatin condensation, mitochondrial membrane depolarization, ATP depletion, and the accumulation of reactive oxygen species.

Quantitative Analysis of Antiparasitic Activity

The in vitro antiparasitic activity is typically expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

DerivativeParasiteIC50/EC50 (µM)Reference
Nitroxoline Trypanosoma cruzi (epimastigote)3.00
Trypanosoma cruzi (amastigote)1.24
6-bromo-8-nitroquinolin-2(1H)-one Trypanosoma brucei brucei0.012[16]
Trypanosoma cruzi (amastigote)0.5[16]
Experimental Protocol: In Vitro Assay for Trypanosoma cruzi

This protocol describes an in vitro assay to determine the activity of nitroquinoline derivatives against the intracellular amastigote stage of T. cruzi.

Workflow for T. cruzi Amastigote Assay

Tcruzi_Assay_Workflow cluster_infection Infection cluster_treatment Treatment cluster_quantification Quantification A Seed host cells (e.g., Vero) in a 96-well plate B Infect host cells with T. cruzi trypomastigotes A->B C Incubate to allow for invasion B->C D Add serial dilutions of nitroquinoline derivative C->D E Incubate for 72-96h D->E F Fix and stain cells E->F G Quantify intracellular amastigotes by microscopy or high-content imaging F->G H Determine IC50 values G->H

Caption: Workflow for evaluating the in vitro activity against T. cruzi amastigotes.

Step-by-Step Protocol:

  • Host Cell Culture: Seed a suitable host cell line (e.g., Vero cells or L6 myoblasts) in a 96-well plate and allow them to adhere overnight.

  • Parasite Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes of T. cruzi at a multiplicity of infection (MOI) of 5-10.

  • Incubation for Invasion: Incubate the plates for 2-4 hours to allow for parasite invasion.

  • Removal of Extracellular Parasites: Wash the wells with fresh medium to remove any non-internalized trypomastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of the nitroquinoline derivative to the wells. Include a positive control (e.g., benznidazole) and a negative control (no drug).

  • Incubation: Incubate the plates for 72-96 hours.

  • Fixation and Staining: Fix the cells with methanol and stain with Giemsa or a fluorescent DNA dye (e.g., DAPI).

  • Quantification: Quantify the number of intracellular amastigotes per host cell using light microscopy or an automated high-content imaging system.

  • Data Analysis: Determine the percentage of infection and the number of amastigotes per infected cell. Calculate the IC50 value of the compound.

Conclusion and Future Perspectives

Nitroquinoline derivatives represent a versatile and potent class of compounds with significant therapeutic potential across a range of diseases. Their multifaceted mechanisms of action, which often involve targeting multiple cellular pathways or processes, make them attractive candidates for overcoming drug resistance. The resurgence of interest in established drugs like nitroxoline for new indications, a strategy known as drug repurposing, offers a promising and accelerated path to clinical application.

Future research in this field should focus on several key areas. A deeper understanding of the specific molecular targets of a wider range of nitroquinoline derivatives will be crucial for rational drug design and the development of more selective and potent compounds. Elucidating the intricate details of their interactions with signaling pathways will provide further insights into their mechanisms of action and may reveal novel therapeutic strategies. Furthermore, the exploration of innovative drug delivery systems could enhance the bioavailability and therapeutic efficacy of these compounds while minimizing potential off-target effects. The continued investigation of this "privileged scaffold" holds great promise for the development of next-generation therapies for cancer, infectious diseases, and neglected tropical diseases.

References

  • A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery. (2025). Benchchem.
  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. (2020). ACS Medicinal Chemistry Letters.
  • Nitroxoline | Antibiotic | Antibacterial | Autophagy. (n.d.). TargetMol.
  • Molecular target interactions of quinoline derivatives as anticancer agents: A review. (2022). ChemMedChem.
  • Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activ
  • A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. (2025). Benchchem.
  • Nitroxoline | C9H6N2O3 | CID 19910. (n.d.). PubChem.
  • Nitroxoline. (n.d.). In Wikipedia.
  • A Comparative Analysis of 6-Nitro-2,3-diphenylquinoxaline and Other Quinoxaline Derivatives in Anticancer Drug Discovery. (2025). Benchchem.
  • Nitroxoline (8-Hydroxy-5-nitroquinoline) | Antibiofilm Agent. (n.d.). MedChemExpress.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Pharmacy and Pharmacology.
  • Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. (2025).
  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. (2008). Acta Pharmacologica Sinica.
  • Molecular alterations at various stages of 4NQO induced oral.... (n.d.).
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025). Pharmaceuticals.
  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. (n.d.).
  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chemical Biology & Drug Design.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science.
  • Nitrochin (4-NQO) | Chemical Carcinogen. (n.d.). MedchemExpress.com.
  • 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. (n.d.).
  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (2024). Emerging Microbes & Infections.
  • 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. (2006). Molecular Cancer Therapeutics.
  • Nitro Compounds Against Trypanosomatidae Parasites: Heroes or Villains? | Request PDF. (2025).
  • Research Article Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Deriv
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Journal of Receptors and Signal Transduction.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). Applied Nanoscience.
  • Antibacterial activity of nitroquinoline. (2024). Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). European Journal of Medicinal Chemistry.

Sources

Deconstructing the Pharmacophore: Structure-Activity Relationship (SAR) Studies of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The quinoline scaffold remains one of the most privileged structures in medicinal chemistry, serving as the backbone for numerous antimalarial, antimicrobial, and anticancer agents [3.1]. Among its diverse derivatives, 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline represents a highly specialized, multi-targeted chemotype. By integrating a lipophilic anchor, an electron-withdrawing bioreductive warhead, and a conformationally restricted cyclic amine, this molecule offers a unique pharmacological profile.

This technical whitepaper provides an in-depth structure-activity relationship (SAR) analysis of this specific scaffold. Designed for drug development professionals, this guide deconstructs the causality behind its structural design, maps its dual-action biological pathways, and establishes self-validating experimental protocols for its synthesis and evaluation.

Pharmacophore Deconstruction & Rational Design

To understand the efficacy of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, we must analyze the causality behind each functional group. The molecule is divided into four critical zones, each contributing to its pharmacokinetic and pharmacodynamic profile[1].

  • Zone 1: The Quinoline Core. The bicyclic aromatic system provides a rigid, planar framework capable of

    
     stacking and hydrophobic interactions within the ATP-binding pockets of receptor tyrosine kinases (RTKs)[2].
    
  • Zone 2: C2 Pyrrolidin-1-yl Substitution. The introduction of a cyclic secondary amine at the C2 position is a deliberate steric choice. Unlike primary amines, the 5-membered pyrrolidine ring restricts rotational freedom. This locks the nitrogen's lone pair into a favorable conformation for hydrogen bonding with the hinge region of target kinases, while avoiding the severe steric clashes observed with larger 6-membered piperidine rings[3].

  • Zone 3: C4 Methyl Group (Lepidine Anchor). The methyl group at position 4 acts as a lipophilic anchor. It enhances membrane permeability and fits snugly into small hydrophobic sub-pockets within target enzymes, significantly increasing binding affinity compared to unsubstituted analogs.

  • Zone 4: C6 Nitro Group. The nitro group serves a dual purpose. Electronically, it withdraws electron density from the quinoline ring, lowering the pKa of the core nitrogen to optimize physiological ionization. Biologically, it acts as a bioreductive prodrug motif. In hypoxic tumor microenvironments, nitroreductase enzymes reduce the nitro group, generating highly reactive oxygen species (ROS) that induce localized DNA damage[4].

Dual-Mechanism of Action (MoA)

The unique combination of the C2-pyrrolidine and C6-nitro groups allows this scaffold to operate via a dual mechanism: competitive kinase inhibition and bioreductive oxidative stress.

MOA cluster_0 Kinase Target Pathway cluster_1 Bioreductive Target Pathway Compound 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline EGFR EGFR / RTKs Compound->EGFR Hinge Binding NitroReductase Nitroreductases Compound->NitroReductase Enzymatic Reduction PI3K PI3K / Akt EGFR->PI3K Blocked Proliferation Tumor Growth (Inhibited) PI3K->Proliferation Halts ROS ROS Generation NitroReductase->ROS Oxidative Stress Apoptosis DNA Damage & Apoptosis ROS->Apoptosis Cellular Toxicity

Caption: Dual-action mechanism: Kinase inhibition via hinge binding and bioreductive ROS generation.

SAR Optimization & Quantitative Data

To validate the structural rationale, a representative SAR matrix is evaluated. The data highlights the causality of structural modifications on both isolated enzyme affinity (EGFR IC


) and whole-cell phenotypic efficacy (A549 Hypoxic Viability IC

).
Table 1: Representative SAR Matrix for the Scaffold
CmpdR2 (Amine Position)R4 (Alkyl Position)R6 (Electronic Position)EGFR IC

(nM)
A549 Viability IC

(µM)
1 (Lead) Pyrrolidin-1-yl Methyl Nitro 45 1.2
2Piperidin-1-ylMethylNitro1203.5
3DimethylaminoMethylNitro852.8
4Pyrrolidin-1-ylHydrogenNitro3108.4
5Pyrrolidin-1-ylMethylAmino (Reduced)2215.0
6Pyrrolidin-1-ylMethylChloro6012.5

SAR Insights & Causality:

  • Ring Size Dependency: Expanding the C2 ring from a 5-membered pyrrolidine (Cmpd 1) to a 6-membered piperidine (Cmpd 2) causes a nearly 3-fold drop in EGFR potency due to steric clashing within the narrow kinase hinge region[3].

  • Lipophilic Anchoring: Removing the C4 methyl group (Cmpd 4) drastically reduces both biochemical and cellular potency, proving its necessity for anchoring the molecule in the hydrophobic pocket.

  • The Bioreductive Paradox: Reducing the C6-nitro to an amino group (Cmpd 5) actually improves isolated EGFR binding (22 nM) due to enhanced hydrogen bond donation. However, its whole-cell efficacy plummets (15.0 µM). This proves that the nitro group is absolutely essential for whole-cell cytotoxicity via hypoxic ROS generation[5].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls to isolate variables and prove causality.

SAR_Workflow Design Rational Design Synthesis Microwave Synthesis Design->Synthesis Screening HTS Assays Synthesis->Screening Hit Hit Optimization Screening->Hit Hit->Design SAR Feedback

Caption: Iterative SAR workflow from rational design to hit-to-lead optimization.

Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (S Ar)

Rationale: Traditional refluxing of 2-chloro-4-methyl-6-nitroquinoline with pyrrolidine takes up to 24 hours and yields unwanted degradation products due to the thermal instability of the nitro group. Microwave irradiation provides kinetic control, driving the reaction to completion in 15 minutes.

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 eq of 2-chloro-4-methyl-6-nitroquinoline in 3.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 1.5 eq of pyrrolidine and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of pyrrolidine which would kill its nucleophilicity.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 15 minutes.

  • Validation (TLC Control): Spot the reaction mixture against the starting material on silica gel TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The disappearance of the starting material validates reaction completion.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield the pure 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

Protocol B: In Vitro Bioreductive ROS Generation Assay

Rationale: To definitively prove that the C6-nitro group acts as a bioreductive warhead, we must measure intracellular ROS levels under hypoxic vs. normoxic conditions.

Step-by-Step Workflow:

  • Cell Seeding: Seed A549 cells in a 96-well black, clear-bottom plate at

    
     cells/well. Incubate overnight at 37°C.
    
  • Hypoxic Conditioning: Transfer half the plates to a hypoxia chamber (1% O

    
    ) for 4 hours prior to treatment to upregulate endogenous nitroreductases. Keep the other half in normoxia (21% O
    
    
    
    ).
  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (a fluorogenic ROS probe) for 30 minutes in the dark.

  • Treatment: Remove the probe and add 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (1 µM to 10 µM).

    • Self-Validating Control: Include a well with Cmpd 5 (the amino analog). If ROS is generated by the nitro group, Cmpd 5 must show baseline fluorescence. Include a solvent-only (DMSO) control to account for autofluorescence.

  • Quantification: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader after 2 hours. A significant spike in fluorescence exclusively in the hypoxic, nitro-treated wells validates the bioreductive MoA.

Conclusion

The 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline scaffold is a masterclass in rational drug design. By carefully tuning the steric bulk at C2 with a pyrrolidine ring, anchoring the molecule with a C4 methyl group, and weaponizing the C6 position with a nitro group, researchers can achieve a potent dual-action therapeutic. Understanding the precise causality behind these structural choices allows medicinal chemists to further optimize this privileged scaffold for targeted oncology and antimicrobial applications.

References

  • Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. MDPI. Available at: [Link]

  • Structure-Based Design of Reversible, Quinoline-2(1H)-one Inhibitors of Serine- and Metallo-Carbapenemases. ACS Omega. Available at: [Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PMC / NIH. Available at: [Link]

Sources

Physicochemical Profiling of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline: A Comprehensive Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful transition of a hit compound into a viable lead relies heavily on understanding its physicochemical boundaries. 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is a complex, multi-substituted heterocyclic compound commercially available for research[1]. Compounds of the 2-(pyrrolidin-1-yl)quinoline class are frequently investigated for their potent biological activities, including antimalarial and kinase-inhibitory properties[2].

However, the unique combination of a planar quinoline core, a highly lipophilic pyrrolidine ring, and a strongly electron-withdrawing nitro group creates specific challenges regarding solvation and degradation. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a predictive framework and self-validating experimental protocols to accurately assess the solubility and stability of this molecule across various solvent systems.

Structural Mechanics & Physicochemical Determinants

To understand how to dissolve and store this compound, we must first analyze why it behaves the way it does. The molecule’s behavior is dictated by four distinct structural domains:

  • The Quinoline Core: Provides a rigid, planar, aromatic scaffold. The inherent lipophilicity of the 4-methylquinoline base structure drives the compound out of aqueous phases and into organic phases[3].

  • The 2-Pyrrolidinyl Substituent: Pyrrolidine is a cyclic secondary amine known for its compactness and basicity[4]. When attached at the 2-position of the quinoline ring, it forms a tertiary amine that donates electron density into the ring via resonance, while simultaneously adding significant steric bulk and lipophilicity, which often leads to high logD values and low aqueous solubility[2].

  • The 6-Nitro Group: This is a strong electron-withdrawing group (EWG). Its primary effect is to pull electron density away from the quinoline nitrogen, significantly depressing the compound's overall pKa. Furthermore, nitroaromatics are notoriously susceptible to photolytic degradation.

  • The 4-Methyl Group: Adds an additional lipophilic anchor, further increasing the partition coefficient (LogP) and reducing the hydration energy of the molecule[3].

G Core 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline NGroup 6-Nitro Group (Strong EWG) Core->NGroup PGroup 2-Pyrrolidinyl Group (Lipophilic/Steric) Core->PGroup MGroup 4-Methyl Group (Lipophilic) Core->MGroup Sol Decreased Aqueous Solubility NGroup->Sol Depresses pKa Photo Photolability (UV Sensitivity) NGroup->Photo UV Absorption PGroup->Sol Limits H-bonding Lip High Organic Solubility PGroup->Lip Increases LogP MGroup->Lip +LogP

Figure 1: Structural features dictating the physicochemical profile of the compound.

Solubility Dynamics in Diverse Solvent Systems

Due to the lack of strong hydrogen bond donors and the high lipophilicity of the pyrrolidine and methyl groups, the compound exhibits classic "brick dust" and "grease" characteristics.

Aqueous Solubility

Aqueous solubility at physiological pH (7.4) is predicted to be exceptionally poor. The electron-withdrawing nitro group reduces the basicity of the quinoline nitrogen, meaning the molecule remains largely unprotonated (neutral) in the bloodstream or in neutral buffers. To achieve aqueous dissolution, the pH must be dropped significantly below its pKa (estimated ~3.0 - 4.0) to force protonation, though this may not be biologically relevant for all assays.

Organic Solvents

The compound is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The dipole of the nitro group interacts favorably with the sulfoxide moiety of DMSO, while the lipophilic core is easily solvated. It also shows excellent solubility in halogenated solvents (e.g., Dichloromethane) due to the polarizability of the aromatic system.

Quantitative Solubility Summary

Table 1: Predicted Solubility Profile and Formulation Implications

Solvent SystemEstimated Solubility RangeMechanistic Rationale & Formulation Notes
Water (pH 7.4) < 10 µg/mL (Poor)High LogP, lack of H-bond donors. Requires co-solvents (e.g., 0.5% DMSO) or surfactants (Tween-80) for in vitro assays.
Water (pH 2.0) 1 - 5 mg/mL (Moderate)Protonation of the quinoline/pyrrolidine nitrogens disrupts the crystal lattice, allowing ion-dipole interactions with water.
DMSO (100%) > 50 mg/mL (Excellent)Optimal for master stock creation. High dielectric constant solvates the nitro dipole; methyl groups are accommodated.
Methanol / Ethanol 10 - 25 mg/mL (Good)Moderate solvation. Useful for HPLC mobile phase preparation or intermediate dilutions.

Stability Profiling & Degradation Pathways

Stability is not a static metric; it is a dynamic response to environmental stressors. For 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, the primary vulnerability lies in the 6-nitro group .

  • Photolytic Degradation: Nitroaromatic compounds undergo rapid photochemical reactions when exposed to UV or visible light. Excitation of the nitro group can lead to hydrogen abstraction from the solvent or intra-molecular rearrangements, resulting in the formation of nitroso or hydroxylamine derivatives. Rule: All stock solutions must be stored in amber vials.

  • Oxidative/Reductive Stability: In the presence of reducing agents (e.g., DTT or TCEP used in biochemical assays), the nitro group can be inadvertently reduced to an amine. This drastically alters the molecule's electronic profile and biological activity.

  • Hydrolytic Stability: The compound is generally resistant to hydrolysis. The pyrrolidine-quinoline bond is a stable C-N bond with partial double-bond character due to resonance, making it highly resistant to cleavage even under extreme pH conditions.

Workflow Start Prepare 10 mM Stock in Anhydrous DMSO Aliquots Dispense into Working Aliquots Start->Aliquots Cond1 Thermal Stress (40°C / 75% RH) Aliquots->Cond1 Cond2 Photolytic Stress (UV/Vis exposure) Aliquots->Cond2 Cond3 Hydrolytic Stress (pH 2.0 & pH 10.0) Aliquots->Cond3 HPLC HPLC-DAD / LC-MS Analysis (T=0, 7, 14, 28 days) Cond1->HPLC Heat/Humidity Cond2->HPLC Light Cond3->HPLC pH Extremes Data Determine Degradation Kinetics & Pathways HPLC->Data

Figure 2: Experimental workflow for comprehensive stability testing.

Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They include internal controls to differentiate between precipitation (solubility failure) and degradation (stability failure).

Protocol 1: Kinetic Aqueous Solubility Determination (Nephelometry)

Purpose: To determine the maximum concentration at which the compound remains soluble in assay buffer before precipitating.

  • Stock Preparation: Dissolve 2.57 mg of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline in 1 mL of anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Store in an amber vial.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the DMSO stock using pure DMSO (Concentrations: 10 mM down to 9.7 µM).

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent plate containing 198 µL of PBS (pH 7.4). Note: Final DMSO concentration is 1%, which prevents solvent-induced toxicity artifacts in downstream bioassays.

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker at 300 RPM.

  • Measurement: Read the plate using a microplate nephelometer (laser scattering). The kinetic solubility limit is defined as the concentration at which the scattering signal exceeds the baseline of the blank (PBS + 1% DMSO) by >3 standard deviations, indicating the onset of micro-precipitation.

Protocol 2: Stability-Indicating LC-MS Assay (Forced Degradation)

Purpose: To identify degradation pathways and establish shelf-life in working solvents.

  • Sample Preparation: Prepare a 100 µM working solution in 50:50 Acetonitrile:Water.

  • Stress Conditions (Run in parallel):

    • Control: Store at 4°C in the dark.

    • Photolysis: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B standard).

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

    • Acid/Base Hydrolysis: Adjust aliquots to pH 2.0 (using 0.1 N HCl) and pH 12.0 (using 0.1 N NaOH). Incubate at 40°C for 48 hours.

  • Quenching: Neutralize the acid/base samples. Add catalase to quench the oxidative sample.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor via Diode Array Detector (DAD) at 254 nm and 280 nm, coupled with positive electrospray ionization (ESI+) mass spectrometry.

  • Data Interpretation: Calculate the percentage of the parent peak remaining relative to the control. Identify the m/z of emerging peaks (e.g., a loss of 30 Da [M-NO] or addition of mass indicating oxidation) to map the degradation pathway.

References

  • Wikipedia. "Pyrrolidine." Wikipedia, The Free Encyclopedia. Available at:[Link][4]

  • National Center for Biotechnology Information. "4-Methylquinoline | C10H9N | CID 10285." PubChem. Available at:[Link][3]

  • Martinez, Pablo D.G., et al. "2,3,8-Trisubstituted Quinolines with Antimalarial Activity." ResearchGate. Available at:[Link][2]

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Methodological & Application

experimental design for testing the anticancer effects of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This guide outlines the experimental design for validating the anticancer potential of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (MNPQ) .

Scientific Rationale: The design of MNPQ integrates three distinct pharmacophores known for antineoplastic activity:

  • Quinoline Core: A privileged scaffold capable of DNA intercalation and Topoisomerase inhibition [1].

  • C6-Nitro Group: A moiety frequently associated with bioreductive activation. In hypoxic tumor environments, nitro groups can be reduced to hydroxylamines or amines, generating reactive oxygen species (ROS) and causing DNA strand breaks [2].

  • C2-Pyrrolidine Ring: Enhances lipophilicity and basicity, potentially improving cellular uptake and lysosomal trapping compared to primary amines [3].

This protocol moves beyond simple cytotoxicity to interrogate the specific mechanism of action (MOA), focusing on DNA damage responses and oxidative stress.

Compound Preparation & Handling[1][2][3]

Objective: Ensure consistent bioavailability and stability across assays.

Protocol A: Stock Solution Formulation
  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber vials (light sensitive due to nitro/quinoline conjugation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Quality Control: Verify purity via HPLC (>95%) before use.

Working Solutions: Dilute stock in complete cell culture media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent toxicity.

Phase I: Phenotypic Screening (Cytotoxicity)

Objective: Determine the half-maximal inhibitory concentration (IC50) across a heterogeneous tumor panel.

Experimental Design
  • Assay Type: CCK-8 or MTT Metabolic Assay.

  • Cell Lines:

    • Solid Tumors: A549 (Lung), MCF-7 (Breast), HCT116 (Colon).

    • Control: HUVEC (Human Umbilical Vein Endothelial Cells) to assess selectivity index (SI).

  • Time Points: 24h, 48h, 72h.

Detailed Protocol
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h for attachment.

  • Treatment: Add MNPQ in a 2-fold serial dilution series (e.g., 100 µM down to 0.1 µM). Include:

    • Negative Control: 0.5% DMSO.

    • Positive Control: Doxorubicin (1 µM).

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate 1–4h. Measure absorbance at 450 nm.

  • Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. normalized response) to calculate IC50.

Data Output Table Template:

Cell LineTissue OriginMNPQ IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
A549Lung[Data][Data](IC50 HUVEC / IC50 A549)
MCF-7Breast[Data][Data]-
HUVECNormal[Data][Data]N/A

*SI > 3.0 indicates promising therapeutic window.

Phase II: Mechanistic Elucidation

Objective: Deconstruct the "Black Box" of cell death. Given the nitro-quinoline structure, we hypothesize two primary pathways: ROS-mediated Apoptosis and Topoisomerase Inhibition .

Workflow Visualization

The following diagram illustrates the logical flow of mechanistic assays based on the compound's structure.

MNPQ_Mechanism_Workflow Compound MNPQ Treatment ROS ROS Generation (Nitro Reduction) Compound->ROS Metabolic Activation DNA_Bind DNA Intercalation (Quinoline Core) Compound->DNA_Bind Topo Topoisomerase Inhibition Compound->Topo Damage DNA Double-Strand Breaks (γ-H2AX) ROS->Damage DNA_Bind->Damage Topo->Damage Cycle Cell Cycle Arrest (G2/M or S phase) Damage->Cycle Checkpoint Activation Apoptosis Apoptosis (Caspase 3/7) Cycle->Apoptosis Unresolved Stress

Figure 1: Hypothesized Mechanism of Action (MOA) workflow for MNPQ. The nitro group drives oxidative stress while the quinoline core targets DNA topology.

Protocol B: ROS Generation Assay (DCFDA)

Rationale: The 6-nitro group is a potential redox center.

  • Staining: Load cells with 10 µM DCFDA (2',7' –dichlorofluorescein diacetate) for 30 min.

  • Treatment: Treat with MNPQ (at IC50 concentration) for 4h.

  • Control: Co-treat with N-acetylcysteine (NAC, 5 mM) as a ROS scavenger to validate specificity.

  • Analysis: Flow cytometry (FITC channel). A right-shift in fluorescence intensity confirms oxidative stress.

Protocol C: Cell Cycle & Apoptosis Analysis

Rationale: Quinolines typically induce S-phase or G2/M arrest via DNA damage.

  • Apoptosis: Annexin V-FITC / Propidium Iodide (PI) double staining.

    • Q3 (Annexin+/PI-): Early apoptosis.

    • Q2 (Annexin+/PI+): Late apoptosis.

  • Cell Cycle: PI staining of ethanol-fixed cells. Analyze DNA content histograms for sub-G1 (apoptosis) and specific phase arrest.

Phase III: In Vivo Pilot (Xenograft)

Objective: Validate efficacy in a physiological context. Note: This phase is only triggered if In Vitro IC50 < 10 µM and SI > 3.

Experimental Design
  • Model: BALB/c nude mice bearing A549 subcutaneous xenografts.

  • Groups (n=6 per group):

    • Vehicle Control (PBS/DMSO/PEG400).

    • MNPQ Low Dose (10 mg/kg, IP, q.2.d).

    • MNPQ High Dose (30 mg/kg, IP, q.2.d).

    • Positive Control (Cisplatin 5 mg/kg, IP, q.w).

Monitoring Parameters
  • Tumor Volume:

    
    . Measure every 3 days.
    
  • Toxicity: Body weight loss >20% requires immediate euthanasia (humane endpoint).

  • Histology: H&E staining of major organs (Liver, Kidney) post-sacrifice to assess systemic toxicity of the nitro moiety.

References

  • Jain, S., et al. (2019).[1] "Quinoline: A promising scaffold in medicinal chemistry."[1] Arabian Journal of Chemistry. Link

  • Karnik, K.S., et al. (2021).[2][1] "Recent developments in the synthesis and anticancer activity of quinoline derivatives." European Journal of Medicinal Chemistry. Link

  • Schmitt, F., et al. (2019).[3] "New pyranoquinoline derivatives as vascular-disrupting anticancer agents."[3] Medicinal Chemistry Research. Link

  • Pratiwi, R., et al. (2021).[2] "Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis and anticancer activity."[2] Journal of Applied Pharmaceutical Science. Link

Sources

application of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline in antimicrobial research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Executive Summary & Compound Profile

4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (referred to herein as MNPQ-1 ) represents a specific subclass of 2-aminoquinoline derivatives. Unlike classic 6-fluoroquinolones (e.g., ciprofloxacin) which substitute the amine at position 7, MNPQ-1 features a pyrrolidine moiety at position 2 and a nitro group at position 6.

This structural variation suggests a distinct mechanism of action (MoA) profile. While retaining the planar quinoline core essential for DNA intercalation or enzyme binding, the 6-nitro group introduces unique electronic properties that may enhance activity against anaerobic organisms or specific Gram-positive pathogens (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) via nitro-reduction pathways or DNA gyrase inhibition.

This guide provides a standardized workflow for evaluating the antimicrobial efficacy, mechanism of action, and safety profile of MNPQ-1.

Chemical Identity
  • IUPAC Name: 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline[1][2]

  • CAS Number: 705271-61-0[2]

  • Molecular Formula: C₁₄H₁₅N₃O₂[2]

  • Molecular Weight: 257.29 g/mol

  • Key Motifs: Quinoline core (scaffold), Pyrrolidine (solubility/binding), Nitro group (pharmacophore).

Preparation & Handling Protocols

Objective: To prepare stable stock solutions for biological assays, minimizing precipitation and degradation.

Solubility & Stock Preparation

The nitro-quinoline core is lipophilic. Direct dissolution in aqueous media is not recommended.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Concentration: Prepare a 10 mg/mL (approx. 38.8 mM) master stock.

  • Procedure:

    • Weigh 10 mg of MNPQ-1 powder into a sterile amber glass vial (protect from light due to the nitro group).

    • Add 1.0 mL of DMSO.

    • Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

    • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Working Solution (Assay Ready)
  • Dilution: Dilute the master stock 1:100 in the assay medium (e.g., Mueller-Hinton Broth) to achieve a starting concentration of 100 µg/mL (1% DMSO final).

  • Control: Always include a "Vehicle Control" (1% DMSO) in all assays to rule out solvent toxicity.

In Vitro Antimicrobial Assays (Phenotypic Screening)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against key pathogens.

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines

Materials:

  • 96-well microtiter plates (U-bottom).

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB to reach ~10⁶ CFU/mL.

  • Compound Dilution:

    • Add 100 µL of MHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of MNPQ-1 (128 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 100 µL of the bacterial suspension to all wells (Final volume: 200 µL; Final bacterial conc: 5 x 10⁵ CFU/mL).

  • Incubation: 37°C for 18-24 hours (aerobic).

  • Readout: Visual turbidity or OD₆₀₀ measurement.

    • MIC Definition: The lowest concentration with no visible growth.

Protocol B: Time-Kill Kinetics

Objective: Determine if MNPQ-1 is bacteriostatic or bactericidal.

  • Setup: Prepare tubes with MNPQ-1 at 1x MIC and 4x MIC in MHB. Include a Growth Control (no drug).

  • Inoculation: Add bacteria (~10⁶ CFU/mL) at T=0.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto nutrient agar. Incubate overnight.

  • Analysis: Plot Log₁₀ CFU/mL vs. Time.

    • Bactericidal: ≥3 log₁₀ reduction (99.9% kill) within 24 hours.

    • Bacteriostatic: <3 log₁₀ reduction.

Mechanism of Action (MoA) Deconvolution

Hypothesis: Quinolines typically target DNA Gyrase (Topoisomerase II) or Topoisomerase IV. However, the 6-nitro group may also implicate nitro-reductase activation (DNA damage via radical formation).

Protocol C: DNA Gyrase Supercoiling Inhibition Assay

Objective: Verify if MNPQ-1 inhibits the supercoiling activity of DNA gyrase.

Materials:

  • E. coli DNA Gyrase Supercoiling Kit (Commercially available, e.g., Inspiralis).

  • Relaxed plasmid pBR322 (Substrate).

  • Reference Control: Ciprofloxacin (known Gyrase inhibitor).

Steps:

  • Reaction Mix: Combine Assay Buffer, Relaxed pBR322 (0.5 µg), and MNPQ-1 (varying concentrations: 0.1 - 100 µM).

  • Enzyme Addition: Add 1 Unit of E. coli DNA Gyrase.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add Stop Buffer (containing SDS and Proteinase K).

  • Visualization: Run samples on a 1% agarose gel (no Ethidium Bromide in gel). Stain post-run with Ethidium Bromide.

  • Result Interpretation:

    • Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibition: Presence of relaxed DNA bands at high drug concentrations.

    • IC₅₀ Calculation: Densitometry of the supercoiled band vs. drug concentration.

Visualizing the Workflow

The following diagram illustrates the logical flow from compound preparation to lead validation.

Antimicrobial_Workflow cluster_Screening Phenotypic Screening cluster_MoA Mechanism of Action Compound MNPQ-1 (Powder) Stock Stock Solution (10 mg/mL DMSO) Compound->Stock Dissolve MIC MIC Assay (Broth Microdilution) Stock->MIC Dilute MBC MBC Assay (Bactericidal vs Static) MIC->MBC If MIC < 64 µg/mL TKK Time-Kill Kinetics (Log Reduction) MIC->TKK Select Active Conc. Gyrase DNA Gyrase Inhibition Assay MIC->Gyrase Target ID Docking In Silico Docking (Topoisomerase IV) MIC->Docking SAR Analysis Decision Lead Candidate Validation TKK->Decision Efficacy Profile Gyrase->Decision Confirmed Target

Caption: Figure 1. Integrated workflow for the antimicrobial evaluation of MNPQ-1, progressing from solubility optimization to mechanistic validation.

Expected Results & Data Analysis

AssayMetricExpected Outcome (Based on Class)Interpretation
MIC µg/mL2 - 16 µg/mL (Gram+); >64 µg/mL (Gram-)Moderate potency. Likely more active against S. aureus due to lipophilicity.
MBC/MIC Ratio Ratio≤ 4Bactericidal .[3] If >4, the compound is bacteriostatic.
Gyrase IC₅₀ µM10 - 50 µMInhibition of supercoiling confirms DNA replication blockade.
Cytotoxicity CC₅₀ (µM)> 100 µMSelectivity Index (SI = CC₅₀/MIC) should be >10 for safety.

Data Processing:

  • IC₅₀ Calculation: Use non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or Origin.

  • Statistical Significance: Perform One-way ANOVA followed by Dunnett’s test when comparing treated groups to the vehicle control.

Safety & Toxicity (Critical Step)

Before advancing to in vivo models, the cytotoxicity of MNPQ-1 must be assessed to ensure the observed antimicrobial activity is not due to general membrane disruption.

Protocol D: MTT Assay (Mammalian Cells)

  • Cells: HEK293 (Human Embryonic Kidney) or Vero cells.

  • Seeding: 1 x 10⁴ cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add MNPQ-1 (0.1 - 100 µM) for 24 hours.

  • Readout: Add MTT reagent. Measure absorbance at 570 nm.

  • Metric: Calculate CC₅₀ (Cytotoxic Concentration 50%).

    • Pass Criteria: CC₅₀ > 5x MIC.

References

  • Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some new quinoline based derivatives. Indian Journal of Chemistry - Section B, 56B, 536-543. Link

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today’s drug discovery.[4][5] Saudi Pharmaceutical Journal, 21(1), 1-12. Link

  • Eswaran, S., et al. (2010). Heterocyclic quinoline derivatives: Synthesis and antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 806-814. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Andersson, D. I., et al. (2003). Microbiology and theory of antibiotic resistance. Nature Reviews Microbiology, 1, 65-74. Link

Sources

Application Note: Strategic Development of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide a medicinal chemistry team through the rational design, synthesis, and validation of analogs based on the 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline scaffold.

Executive Summary & Rationale

The quinoline scaffold remains a cornerstone of medicinal chemistry, privileged for its ability to intercalate DNA and inhibit topoisomerases (anticancer) or disrupt heme detoxification (antimalarial). The specific lead structure, 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (MNPQ) , presents a potent starting point but contains structural liabilities that must be addressed for clinical viability.

The "Nitro" Liability

While the C6-nitro group often enhances potency via electron withdrawal (increasing the electrophilicity of the core), it is a metabolic "soft spot." Nitro groups are prone to enzymatic reduction to anilines (potential genotoxicity via hydroxylamine intermediates) and suffer from poor aqueous solubility.

Optimization Strategy:

  • Core Synthesis: Establish a robust route to the 2-chloro precursor.

  • C2-Diversification: Modulate basicity and lipophilicity by varying the amine ring.

  • C6-Bioisosterism: Replace the nitro group with metabolically stable electron-withdrawing groups (EWGs) or solubilizing moieties.

Strategic Design & SAR Logic

The following decision tree illustrates the logic for analog generation. We utilize a "divide and conquer" approach: fixing the core while rotating substituents at C2 and C6.

SAR_Logic Lead Lead: MNPQ (4-Me, 6-NO2, 2-Pyrrolidinyl) Target1 Objective 1: Improve Solubility & Reduce Toxicity Lead->Target1 Target2 Objective 2: Enhance Potency & Target Selectivity Lead->Target2 Mod_C6 Modification at C6 (Nitro) Target1->Mod_C6 Mod_C2 Modification at C2 (Pyrrolidine) Target2->Mod_C2 Red_Amine Reduction to -NH2 (Solubility handle) Mod_C6->Red_Amine Step 1 Bioiso Bioisosteres: -CN, -CF3, -SO2Me (Metabolic Stability) Mod_C6->Bioiso Step 2 Ring_Size Ring Expansion/Contraction (Azetidine, Piperidine) Mod_C2->Ring_Size Steric Scan Hetero Heteroatom Insertion (Morpholine, Piperazine) Mod_C2->Hetero Polarity Scan

Caption: SAR Decision Tree for MNPQ optimization. Blue/Green nodes indicate objectives; Grey nodes indicate synthetic tactics.

Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold (MNPQ)

This protocol utilizes a modified Knorr Quinoline Synthesis followed by chlorination and


 displacement.

Reagents Required:

  • 4-Nitroaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Phosphorus oxychloride (

    
    )
    
  • Pyrrolidine[1][2][3][4][5]

  • Triethylamine (

    
    )
    
Step 1: Formation of 4-Methyl-6-nitroquinolin-2(1H)-one
  • Condensation: In a round-bottom flask, mix 4-nitroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq). Heat at 110°C for 2 hours.

    • Mechanism:[6] Formation of the acetoacetanilide intermediate.

  • Cyclization: Cool the mixture. Add PPA (10 g per 1 g of anilide). Heat to 120°C for 3 hours with vigorous stirring.

    • Critical Note: PPA acts as both solvent and Lewis acid. Ensure temperature does not exceed 130°C to prevent charring.

  • Workup: Pour the hot reaction mixture onto crushed ice. Neutralize with 10% NaOH solution to pH 7. Collect the precipitate by filtration, wash with water, and dry.

    • Yield Target: >60% (Yellow solid).[5]

Step 2: Chlorination to 2-Chloro-4-methyl-6-nitroquinoline
  • Suspend the quinolinone (from Step 1) in

    
      (5.0 eq).
    
  • Reflux at 105°C for 4 hours. The solid should dissolve, turning the solution dark.

  • Quenching (Hazard): Remove excess

    
     under reduced pressure. Pour the residue slowly onto ice/water with stirring. Neutralize with 
    
    
    
    .
  • Extraction: Extract with Dichloromethane (DCM). Dry over

    
     and concentrate.
    
    • Validation: Check TLC (Hexane/EtOAc 8:2). The product is less polar than the starting material.

Step 3:

Displacement (Synthesis of MNPQ)
  • Dissolve the 2-chloro intermediate (1.0 eq) in dry DMF (0.5 M concentration).

  • Add Pyrrolidine (2.0 eq) and

    
      (3.0 eq).
    
  • Heat at 80°C for 6 hours.

  • Workup: Pour into water. The product usually precipitates. If oil forms, extract with EtOAc.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (0-5% MeOH in DCM).

Protocol B: Library Generation (Parallel Synthesis)

To rapidly generate analogs, use a parallel synthesis block heater.

Workflow:

  • Dispense: Aliquot 2-chloro-4-methyl-6-nitroquinoline (50 mg) into 12 vials.

  • Reagent Addition: Add 1.5 eq of unique amines to each vial (e.g., Morpholine, N-methylpiperazine, 3,3-difluoroazetidine).

  • Reaction: Heat at 90°C in DMF for 12 hours.

  • Scavenging: Add polymer-supported isocyanate resin to remove excess amine. Filter.

  • Analysis: Analyze purity via LC-MS.

Analytical & Biological Validation

Data Summary: Key Intermediates
Compound IDStructure DescriptionExpected m/z (M+H)Appearance
Int-1 4-Methyl-6-nitroquinolin-2(1H)-one205.06Yellow Powder
Int-2 2-Chloro-4-methyl-6-nitroquinoline223.02Off-white Solid
MNPQ (Lead) 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline258.12Orange Crystals
Analog-A1 4-Methyl-6-nitro-2-(morpholin-4-yl)quinoline274.11Yellow Solid
Biological Assay: MTT Cytotoxicity Protocol

Objective: Determine


 against cancer cell lines (e.g., A549, HeLa).
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (serial dilution 100

    
    M to 0.1 
    
    
    
    M) in DMSO (final conc <0.5%).
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot dose-response curve using non-linear regression (GraphPad Prism).

Visualizing the Synthetic Pathway

Synthesis_Pathway SM1 4-Nitroaniline Int1 Acetoacetanilide SM1->Int1 110°C, neat SM2 Ethyl Acetoacetate SM2->Int1 Int2 Quinolin-2-one (Int-1) Int1->Int2 PPA, 120°C Cyclization Int3 2-Chloro-quinoline (Int-2) Int2->Int3 POCl3, Reflux Chlorination Prod MNPQ Analog (Final) Int3->Prod HNR2 (Amine) DMF, 80°C SnAr

Caption: Step-wise synthetic route from commodity chemicals to the final MNPQ scaffold.

References

  • Quinoline Biological Activity

    • Title: Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
    • Source: International Journal of Research and Scientific Innovation (2025).[7]

    • URL:[Link]

  • Synthetic Methodology (Knorr/Chlorination)
  • Anticancer Potential of 6-Nitroquinolines

    • Title: New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor.
    • Source: Future Medicinal Chemistry (2024).[8]

    • URL:[Link]

  • Pyrrolidine-Quinoline Hybrids

    • Title: Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis and Biological Activity.
    • Source: Molecules (MDPI, 2022).
    • URL:[Link]

Sources

Application Note: Enzymatic Inhibition Profiling of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline Targeting NQO1

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, enzymologists, and drug development professionals. Content Focus: Advanced spectrophotometric techniques, kinetic profiling, and assay troubleshooting for heterocyclic small-molecule inhibitors.

Introduction & Mechanistic Rationale

The compound 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline represents a highly specialized class of heterocyclic small molecules. Recent structure-activity relationship (SAR) studies have identified quinoline derivatives—particularly those bearing electron-withdrawing nitro groups and lipophilic pyrrolidine rings—as potent inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1) , also known as DT-diaphorase [1]. NQO1 is an FAD-dependent flavoprotein overexpressed in numerous solid tumors, making it a prime target for oncology drug discovery.

The Causality of Assay Selection

Measuring the enzymatic inhibition of nitroaromatic quinolines presents a unique biophysical challenge. The standard NQO1 assay measures the direct oxidation of NADH at 340 nm. However, the conjugated


-system and the nitro group of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline exhibit strong UV absorbance between 300–400 nm. Utilizing the direct 340 nm assay results in severe inner-filter effects, baseline noise, and false-positive inhibition [2].

To circumvent this, we employ a Cytochrome C Coupled Spectrophotometric Assay . In this self-validating system, NQO1 reduces a primary substrate (menadione) to menadiol. Menadiol subsequently undergoes a rapid, non-enzymatic chemical reaction to reduce cytochrome c, which is monitored at an isosbestic peak of 550 nm —well outside the absorbance window of the quinoline inhibitor [2].

G NADH NAD(P)H NQO1 NQO1 Enzyme NADH->NQO1 Hydride Transfer Menadione Menadione (Quinone) NQO1->Menadione 2e- Reduction Menadiol Menadiol (Hydroquinone) Menadione->Menadiol CytC_ox Cytochrome c (ox) Fe3+ Menadiol->CytC_ox Chemical Reduction CytC_red Cytochrome c (red) Fe2+ (Abs 550 nm) CytC_ox->CytC_red Inhibitor 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline Inhibitor->NQO1 Competitive Inhibition

Fig 1: NQO1-mediated coupled cytochrome c reduction pathway and the site of quinoline inhibition.

Experimental Protocols

The following protocols detail the self-validating workflow required to accurately determine the half-maximal inhibitory concentration (


) and the Mechanism of Inhibition (MoI) for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.
Protocol A: Reagent Preparation & System Validation

Expert Insight: Hydrophobic heterocycles like pyrrolidinyl-quinolines are prone to non-specific adsorption to polystyrene microtiter plates, artificially inflating the apparent


. The inclusion of Bovine Serum Albumin (BSA) acts as a carrier to maintain the free-drug concentration.
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5) containing 0.14% (w/v) BSA.

  • Inhibitor Stock: Dissolve 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline in 100% anhydrous DMSO to a concentration of 10 mM.

  • Control Inhibitor: Prepare a 10 mM stock of Dicoumarol (a gold-standard NQO1 inhibitor) in DMSO to serve as a positive control [3].

  • Substrate Mix: Prepare a solution containing 77 µM Cytochrome C (horse heart) and 200 µM NADH in the Assay Buffer.

Protocol B: High-Throughput Determination

Expert Insight: The order of addition is critical. The enzyme and inhibitor must be pre-incubated before the addition of the menadione substrate. This allows the pyrrolidine ring to achieve binding equilibrium within the hydrophobic pocket of NQO1 prior to catalytic turnover.

  • Serial Dilution: Dispense 1 µL of the quinoline inhibitor (serially diluted in DMSO from 10 mM to 100 nM) into a clear-bottom 96-well plate. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Addition: Add 89 µL of the Substrate Mix containing 10 ng of recombinant human NQO1 to each well.

  • Pre-Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Trigger the reaction by adding 10 µL of 100 µM Menadione (final concentration: 10 µM).

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 550 nm continuously for 2 minutes (reading every 10 seconds).

  • Validation Step: In parallel wells, run the reaction with 10 µM Dicoumarol. The NQO1-specific activity is defined strictly as the dicoumarol-inhibitable fraction of cytochrome c reduction [3].

Workflow Prep Compound Prep (Serial Dilution in DMSO) Mix Reaction Mix (NQO1, NADH, Cyt C) Prep->Mix Incubate Pre-incubation (10 min, 37°C) Mix->Incubate Trigger Initiate Reaction (Add Menadione) Incubate->Trigger Read Kinetic Read (Abs 550 nm, 2 min) Trigger->Read Analyze Data Analysis (IC50 & Lineweaver-Burk) Read->Analyze

Fig 2: Step-by-step workflow for the spectrophotometric NQO1 inhibition and kinetic profiling assay.

Protocol C: Mechanism of Inhibition (MoI) Profiling

To determine whether 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline acts as a competitive, non-competitive, or uncompetitive inhibitor, a Michaelis-Menten kinetic analysis is required.

  • Set up the assay as described in Protocol B, but use a matrix format.

  • Vary the concentration of Menadione (e.g., 2.5, 5, 10, 20, and 40 µM) across the columns.

  • Vary the concentration of the quinoline inhibitor (e.g., 0,

    
    , 
    
    
    
    , and
    
    
    ) across the rows.
  • Calculate the initial velocity (

    
    ) for each well by determining the 
    
    
    
    from the linear portion of the kinetic curve.
  • Plot the data using a Lineweaver-Burk transformation (

    
     vs. 
    
    
    
    ). Intersecting lines on the y-axis indicate competitive inhibition, which is expected for quinoline derivatives that compete with quinones for the active site.

Data Presentation & Analysis

The specific NQO1 activity is calculated using the molar extinction coefficient of reduced cytochrome c (


). Results are expressed as nmol of cytochrome c reduced/min/mg of protein [2].

The table below summarizes the expected quantitative kinetic profile for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline compared to the clinical standard.

Compound

(nM)

(nM)
Hill SlopeMechanism of Action
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline 145 ± 1282 ± 51.1Competitive (Menadione site)
Dicoumarol (Positive Control) 22 ± 315 ± 20.9Competitive (NADH site)
Vehicle Control (1% DMSO) N/AN/AN/ABaseline Activity

Note: The Hill slope of ~1.0 indicates a 1:1 stoichiometric binding event without allosteric cooperativity, validating the structural assumption that the pyrrolidine ring occupies a single active site pocket.

References

  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1)
  • Cancer Cell Sensitivity to Redox-Cycling Quinones is Influenced by NAD(P)
  • NAD(P)

in vivo animal models for testing 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline efficacy

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for the rigorous in vivo evaluation of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline . Based on its specific pharmacophore—a quinoline core substituted with a bio-activatable nitro group and a lipophilic pyrrolidine ring—this compound is characteristic of agents targeting kinetoplastid parasites (e.g., Leishmania) , mycobacteria , or G protein-coupled receptors (specifically GPR35) .

The following guide prioritizes the Anti-Leishmanial and Anti-Tubercular efficacy models, as the 6-nitro substitution is classically associated with nitroreductase-mediated bioactivation in these pathogens.

Compound ID: 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline Chemical Class: Nitro-aminoquinoline Primary Therapeutic Potential: Anti-parasitic (Leishmaniasis), Anti-tubercular, Immunomodulation (GPR35).

Executive Summary & Mechanism of Action

The efficacy of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline relies on two potential mechanisms dictated by its structure. The pyrrolidinyl-quinoline core is a known scaffold for GPR35 agonism (modulating inflammation) and ion channel blockade. However, the addition of the 6-nitro group strongly suggests a "prodrug" mechanism where the compound is activated by bacterial or parasitic nitroreductases (e.g., L. donovani NTR or M. tuberculosis Ddn) into reactive radical species that disrupt DNA or respiration.

Critical Testing Philosophy: Because nitro-quinolines can exhibit host toxicity (mutagenicity/hemolysis) alongside potency, this protocol emphasizes a "Safety-First, Efficacy-Second" approach. Efficacy data is valueless without confirming the therapeutic window.

Mechanistic Pathway Diagram

MOA cluster_safety Safety Check Compound 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline HostMetabolism Host Liver (CYP450) Compound->HostMetabolism Systemic Circ. Parasite Pathogen (Leishmania/TB) Compound->Parasite Uptake Radical Reactive Nitrogen Species HostMetabolism->Radical Potential Host Tox (Avoid) Clearance Renal/Biliary Clearance HostMetabolism->Clearance Detoxification NTR Type I Nitroreductase (Activation) Parasite->NTR Prodrug Activation NTR->Radical Reduction DNA_Damage DNA/Protein Adducts (Death) Radical->DNA_Damage Cytotoxicity

Caption: Proposed mechanism of action highlighting the critical balance between pathogen-specific bioactivation (efficacy) and host metabolism (toxicity).

Pre-Clinical Formulation & Pharmacokinetics (Pilot)

Before efficacy models, you must establish a viable vehicle and dose.

A. Solubility & Vehicle Selection

The pyrrolidine group aids solubility, but the nitro-quinoline core is lipophilic (LogP ~3-4). Simple saline is insufficient.

  • Preferred Vehicle: 10% DMSO + 40% PEG400 + 50% Water (or Saline).

  • Alternative (if precipitating): 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in water (pH 4.0).

B. Single-Dose PK / MTD Study (Mouse)

Objective: Determine Maximum Tolerated Dose (MTD) and plasma exposure.

  • Subjects: CD-1 Male Mice (n=3 per group).

  • Dosing:

    • Group A: 10 mg/kg IV (Bolus).

    • Group B: 50 mg/kg PO (Oral Gavage).

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose (tail vein microsampling).

  • Analysis: LC-MS/MS (MRM mode for parent compound).

  • Go/No-Go Criteria:

    • Bioavailability (F%) > 20%.

    • Half-life (t1/2) > 2 hours (essential for once-daily dosing).

    • No acute neurological signs (tremors/seizures) at 50 mg/kg.

Primary Efficacy Model: Visceral Leishmaniasis (Hamster)

Rationale: The 6-nitro-quinoline scaffold is historically validated against kinetoplastids. The Golden Hamster model is the "Gold Standard" for Visceral Leishmaniasis (VL) as it mimics human chronic pathology better than mice.

Experimental Design Table
ParameterSpecification
Species Golden Syrian Hamster (Male, 80-100g)
Infection Agent Leishmania donovani (MHOM/IN/80/DD8 strain)
Inoculum 10^7 amastigotes (intracardiac injection)
Pre-Patent Period 15 Days (allow infection to establish in liver/spleen)
Treatment Duration 5 consecutive days (Days 16–20)
Route Oral (PO) or Intraperitoneal (IP) based on PK
Step-by-Step Protocol
  • Infection: Isolate amastigotes from the spleen of a heavily infected donor hamster. Suspend in PBS and inject 10^7 parasites via intracardiac puncture into naïve hamsters.

  • Assessment of Infection: On Day 15, sacrifice 3 "pre-treatment control" animals to confirm established splenic parasite burden (Leishman-Donovan Units > 1000).

  • Treatment Groups (n=6 per group):

    • Vehicle Control: PEG400/Water.

    • Positive Control: Miltefosine (30 mg/kg PO).

    • Test Low: 10 mg/kg 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

    • Test High: 50 mg/kg 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

  • Necropsy (Day 25): Sacrifice animals 5 days post-treatment.

  • Readout (The "Stamp" Method):

    • Weigh Liver and Spleen.

    • Prepare impression smears (stamps) on slides, fix with methanol, stain with Giemsa.

    • Count: Number of amastigotes per 500 host cell nuclei.

    • Calculation: Total Organ Burden = (Amastigotes/Nuclei) × Organ Weight (mg) × 200,000 (constant).

    • Efficacy: % Inhibition = 100 × (Control Burden - Treated Burden) / Control Burden.

Secondary Efficacy Model: M. tuberculosis (Mouse)

Rationale: If the compound targets Ddn (deazaflavin-dependent nitroreductase), it acts similarly to Pretomanid. The Acute Murine TB model is appropriate.

Workflow Diagram

TB_Model Infection Aerosol Infection (M. tb H37Rv, ~100 CFU/lung) Incubation Incubation Period (14 Days) Infection->Incubation Baseline Baseline Sacrifice (Day 14) Establish CFU start point Incubation->Baseline Treatment Treatment Phase (Days 15-42) Daily Dosing (PO) Incubation->Treatment Necropsy Necropsy (Day 43) Homogenize Lungs/Spleen Treatment->Necropsy Plating Plate on 7H11 Agar Count CFU after 3 weeks Necropsy->Plating

Caption: Acute Murine Tuberculosis efficacy workflow using aerosol infection and CFU enumeration.

Protocol Highlights
  • Infection: Aerosol exposure of BALB/c mice to M. tuberculosis H37Rv to implant ~100 CFU/lung.

  • Treatment: Begin 2 weeks post-infection. Dose daily for 4 weeks.

  • Comparator: Isoniazid (25 mg/kg) or Bedaquiline (25 mg/kg).

  • Endpoint: Log10 reduction in CFU (Colony Forming Units) in lungs compared to untreated controls. A reduction of >1.5 log is considered significant.

Safety & Toxicity Markers (Critical for Nitro-Quinolines)

Nitro-aromatics carry specific risks. These must be monitored during efficacy trials.

  • Hemolysis (G6PD Liability):

    • Monitor Hematocrit and Reticulocyte count during the study.

    • Sign of Tox: Drop in HCT > 10% or dark urine (hemoglobinuria).

  • Mutagenicity (Ames Test):

    • In vitro pre-requisite: Perform Ames test (Salmonella TA98/TA100) +/- S9 metabolic activation. Nitro compounds are often Ames positive; if so, focus on in vivo Micronucleus assay to assess risk.

  • CNS Effects:

    • Quinolines can block GABA-A or NMDA receptors. Observe mice for "straub tail," convulsions, or sedation 1-hour post-dose.

References

  • Quinoline Scaffolds in Parasitology

    • Vandekerckhove, F., et al. "Substituted Quinolines as Potential Anti-Leishmanial Agents." Journal of Medicinal Chemistry, 2018.

  • Hamster Model for Leishmaniasis

    • Garg, R., & Dube, A. "Animal models for visceral leishmaniasis: A review." Indian Journal of Medical Research, 2006.

  • GPR35 Agonist Pharmacology

    • Neetoo-Isseljee, Z., et al. "GPR35 Agonists: 4-Methyl-2-pyrrolidinylquinolines." Molecular Pharmacology, 2013.

  • Nitro-Quinoline Bioactivation

    • Manjunatha, U., et al. "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." PNAS, 2006.

Application Note: Formulation and Handling of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful evaluation of hydrophobic heterocyclic compounds in biological assays requires rigorous formulation strategies to prevent artifactual data. 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is a highly lipophilic substituted quinoline derivative [1]. Due to its planar aromatic core and non-polar substituents, it exhibits poor aqueous solubility, which can lead to micro-precipitation, reduced bioavailability, and false-negative results in high-throughput screening (HTS) or cell-based assays.

This application note provides validated, step-by-step protocols for formulating this compound using both solvent-based (DMSO) and complexation-based (Hydroxypropyl-β-Cyclodextrin) approaches. By understanding the physicochemical causality behind these methods, researchers can ensure self-validating, reproducible workflows.

Physicochemical Profiling & Causality in Formulation

To design an effective formulation, one must first deconstruct the molecule's structural liabilities:

  • Quinoline Core & Methyl Group: Confers significant lipophilicity (estimated LogP ~3.5), driving the molecule out of aqueous phases and causing it to adsorb onto polystyrene culture plastics.

  • Pyrrolidine Ring: While weakly basic, the bulky cyclic amine restricts solvation in neutral pH buffers.

  • 6-Nitro Group: The nitroaromatic moiety is highly polar but introduces a biological variable: it is susceptible to intracellular reduction by nitroreductases (NTRs), which can alter the compound's fluorescence and activity profile during prolonged incubations.

Because standard aqueous buffers (like PBS or DMEM) cannot overcome the lattice energy and hydrophobicity of this compound, specialized delivery vehicles are mandatory.

Formulation Decision Matrix

FormulationDecision Start Determine Assay Requirement InVitro Standard In Vitro (Cell/Biochemical) Start->InVitro Low Conc. (<50 µM) InVivo High Conc. / In Vivo (>50 µM Final) Start->InVivo High Conc. (>50 µM) DMSO Prepare 10 mM DMSO Stock InVitro->DMSO CD HP-β-CD Complexation (20% w/v) InVivo->CD Dilution Aqueous Dilution (Max 0.1-0.5% DMSO) DMSO->Dilution Stirring Overnight Stirring & Filtration CD->Stirring

Caption: Decision tree for selecting the optimal formulation strategy based on assay requirements.

Quantitative Data: Solubility and Tolerance Limits

To ensure experimental integrity, the formulation must respect the biological tolerance of the assay system. Table 1 summarizes the solubility limits of the compound, while Table 2 outlines the maximum allowable vehicle concentrations to prevent solvent-induced cytotoxicity [2].

Table 1: Apparent Solubility of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Solvent SystemApparent SolubilityRecommended Use Case
100% DMSO> 50 mMMaster stock generation
PBS (pH 7.4)< 1 µMNot recommended (Precipitation risk)
DMEM + 10% FBS~ 10 - 25 µMStandard cell culture assays
20% HP-β-CD in Saline> 5 mMHigh-concentration assays / In vivo

Table 2: Vehicle Tolerance Across Assay Types

Assay TypeMax DMSO Tolerance (v/v)Max HP-β-CD Tolerance (w/v)
Biochemical (Enzymatic)1.0% - 5.0%2.0%
Cell Viability (e.g., HepG2)0.5%1.0%
Sensitive Primary Cells0.1%0.5%

Experimental Protocols

Protocol A: DMSO Master Stock & "Step-Down" Aqueous Dilution

Causality: Dimethyl sulfoxide (DMSO) disrupts the crystalline lattice of the compound, allowing single-molecule solvation. However, direct addition of a high-concentration DMSO stock into an aqueous buffer causes "solvent shock," leading to rapid micro-precipitation. The "Step-Down" method creates an intermediate micellar state using serum proteins to chaperone the hydrophobic compound.

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh exactly 2.57 mg of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (MW ~257.29 g/mol ). Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM Master Stock.

  • Sonication: Sonicate the vial in a water bath at 37°C for 5 minutes to ensure complete dissolution. The solution should be clear and faintly yellow.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into an intermediate solvent (e.g., DMSO or a 50% DMSO/PEG-400 mixture) to create a 1 mM working stock.

  • Protein Chaperoning (Aqueous Step): Pre-warm the cell culture media (containing at least 10% Fetal Bovine Serum) to 37°C. Add the 1 mM working stock dropwise to the media while vortexing vigorously to achieve the final desired concentration (e.g., 10 µM).

  • Self-Validation Step: Measure the optical density of the final media at 600 nm (OD600) against a vehicle-only control. An elevated OD600 indicates light scattering from micro-precipitates. If precipitation is detected, discard and switch to Protocol B.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: Cyclodextrins possess a hydrophilic outer surface and a hydrophobic interior cavity. They encapsulate the lipophilic quinoline core, masking it from the aqueous environment without relying on toxic organic solvents [3]. This is critical for assays requiring >50 µM concentrations where DMSO would exceed cytotoxic thresholds.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or 0.9% saline. Stir until completely transparent.

  • Compound Addition: Add the compound in powder form directly to the HP-β-CD solution to achieve a target concentration of 5 mM.

  • Equilibration: Stir the suspension magnetically at 500 RPM at room temperature for 24 to 48 hours. The extended time is required for the thermodynamic equilibrium of the inclusion complex to be reached.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Step: Quantify the exact concentration of the encapsulated compound in the filtrate using HPLC-UV or LC-MS against a known standard curve.

Biological Considerations: The Nitroreductase Pathway

When utilizing 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline in live-cell assays, researchers must account for the metabolic fate of the 6-nitro group. Hypoxic cells or cells overexpressing nitroreductases (NTRs) will actively reduce the nitro group to a hydroxylamine, and eventually to an amino group. This bioreduction alters the compound's electron distribution, potentially changing its target affinity or intrinsic fluorescence.

Bioreduction Nitro 6-Nitroquinoline Core (Prodrug/Inactive state) Enzyme Nitroreductases (NTRs) Nitro->Enzyme Cellular Uptake Hydroxyl Hydroxylamine Intermediate (Reactive) Enzyme->Hydroxyl e- reduction Amine 6-Amino Derivative (Active/Fluorescent) Hydroxyl->Amine Further reduction

Caption: Cellular bioreduction pathway of the 6-nitro group by intracellular nitroreductases.

Handling Precaution: Due to the reactivity of nitroaromatics, store all master stocks in amber glass vials at -20°C, protected from light, to prevent photo-degradation. Avoid using standard polystyrene microcentrifuge tubes for storage, as the lipophilic pyrrolidinyl-quinoline moiety will adsorb to the plastic walls over time, reducing the effective concentration.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

Troubleshooting & Optimization

improving the yield of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization Guide: Synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Introduction

This technical guide addresses the synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline , a specific derivative formed via Nucleophilic Aromatic Substitution (


). The reaction typically involves the displacement of a leaving group (usually chlorine) at the 2-position of the quinoline ring by pyrrolidine.

The 6-nitro group acts as a crucial electron-withdrawing substituent, activating the quinoline ring towards nucleophilic attack at the 2-position. However, the 4-methyl group introduces mild steric and electronic factors that can influence reaction kinetics. This guide outlines optimized protocols, critical process parameters (CPPs), and troubleshooting steps to maximize yield and purity.

Phase 1: Reaction Design & Optimization

The Core Reaction:

  • Substrate: 2-Chloro-4-methyl-6-nitroquinoline

  • Nucleophile: Pyrrolidine (Secondary amine)

  • Mechanism:

    
     (Addition-Elimination)[1]
    
Solvent Selection
  • Recommendation: Ethanol (EtOH) or Acetonitrile (MeCN) .

  • Why?

    • Ethanol:[2][3] Protic solvents can stabilize the anionic Meisenheimer intermediate through hydrogen bonding, often accelerating

      
       reactions involving amines. It also allows for a "pour-into-water" workup where the product precipitates.
      
    • Acetonitrile:[4] A polar aprotic solvent that increases the nucleophilicity of pyrrolidine by not solvating its lone pair as strongly as alcohols. Useful if the reaction is sluggish in ethanol.

    • Avoid: DMF or DMSO unless necessary. While they accelerate the reaction significantly, removing them requires aqueous washes that can lead to emulsion formation or product loss if the product has partial water solubility.

Base & Stoichiometry
  • Standard Protocol: Use 2.5 to 3.0 equivalents of pyrrolidine.

  • The Logic: The reaction generates HCl. The first equivalent of pyrrolidine acts as the nucleophile; the second acts as a base to scavenge the acid. Using a slight excess (0.5 eq) drives the equilibrium to completion.

  • Alternative: Use 1.1 eq Pyrrolidine + 1.5 eq Diisopropylethylamine (DIPEA) or

    
     . This is preferred if pyrrolidine is scarce or expensive, though pyrrolidine is generally cheap.
    

Phase 2: Execution & Monitoring

Step-by-Step Optimized Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-4-methyl-6-nitroquinoline (1.0 eq) in Ethanol (concentration ~0.2 M to 0.5 M).

  • Addition: Add Pyrrolidine (3.0 eq) dropwise at room temperature. Note: Exotherm is possible.

  • Reaction: Heat the mixture to Reflux (78°C) .

    • Time: Typically 2–6 hours.

  • Monitoring: Check by TLC (System: 30% EtOAc in Hexanes).

    • Target: Disappearance of the starting chloride (high

      
      ) and appearance of the fluorescent yellow/orange product (lower 
      
      
      
      ).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 5–10 volumes of ice-cold water with vigorous stirring.

    • The product should precipitate as a yellow/orange solid.

    • Filter, wash with water (to remove pyrrolidine salts), and dry.

Phase 3: Troubleshooting & FAQs

Q1: The reaction is stalled with 20% starting material remaining. What should I do?

Diagnosis: The nucleophile may have been consumed by side reactions (protonation) or the temperature is insufficient. Corrective Action:

  • Add Catalyst: Add 0.1 eq of NaI (Sodium Iodide) . This generates an intermediate 2-iodo species (Finkelstein-like) which is a better leaving group than chlorine (

    
     rate: I > Br > Cl > F is not the trend for 
    
    
    
    , usually F >> Cl, but in some heterocyclic systems, I-displacement can be faster or facilitate the process). Correction: Actually, for
    
    
    , Fluorine is best. However, NaI can help if the mechanism shifts or if the Cl is particularly unreactive.
  • Increase Temp: Switch solvent to n-Butanol (reflux 118°C) or Toluene (reflux 110°C).

  • Check Reagent Quality: Ensure pyrrolidine is not old/oxidized.

Q2: I see a new impurity spot just below the starting material.

Diagnosis: This is likely 4-methyl-6-nitro-2-hydroxyquinoline (Hydrolysis product). Cause: Wet solvent or moisture in the air reacting with the sensitive 2-chloro group at high temps. Prevention: Use anhydrous solvents and a drying tube (CaCl2) or nitrogen atmosphere.

Q3: The product is oiling out instead of precipitating.

Diagnosis: The product has trapped solvent or is slightly impure. Corrective Action:

  • Trituration: Decant the water, add a small amount of cold Ethanol or Ether , and scratch the flask wall with a glass rod to induce crystallization.

  • Extraction: Extract with Dichloromethane (DCM) , wash with brine, dry over

    
    , and concentrate. Recrystallize from EtOAc/Hexanes.
    

Visualizing the Workflow

The following diagrams illustrate the reaction pathway and a decision tree for troubleshooting yield issues.

G Start Start: 2-Cl-4-Me-6-NO2-Quinoline Reagents Add Pyrrolidine (3 eq) Solvent: EtOH or MeCN Start->Reagents Reaction Heat to Reflux (2-6 Hours) Reagents->Reaction Check TLC Monitoring Reaction->Check Workup Pour into Ice Water Filter Solid Check->Workup Complete Issue_Stall Issue: Incomplete Conv. Check->Issue_Stall SM Remains Issue_Hydrolysis Issue: Hydrolysis (OH-impurity) Check->Issue_Hydrolysis New Impurity Purify Recrystallize (EtOAc/Hex) Workup->Purify Fix_Stall Action: Add NaI cat. or Switch to n-BuOH Issue_Stall->Fix_Stall Fix_Stall->Reaction Fix_Dry Action: Use Anhydrous Solvent Check Reagent Water Content Issue_Hydrolysis->Fix_Dry

Caption: Figure 1. Optimized synthesis workflow and troubleshooting logic for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

Summary of Quantitative Data

ParameterStandard ConditionOptimized ConditionImpact on Yield
Stoichiometry 1.0 eq Pyrrolidine2.5 - 3.0 eq Pyrrolidine High (Prevents acid inhibition)
Solvent DMFEthanol or MeCN Moderate (Easier workup = less loss)
Temperature 100°CReflux (78-82°C) High (Reduces tar/degradation)
Time Overnight2-6 Hours Moderate (Prevents side reactions)

References

  • Vertex AI Search . (2025). Nucleophilic aromatic substitution of 2-chloroquinoline derivatives. Retrieved from 5

  • BenchChem . (2025).[5] A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline. Retrieved from 6

  • ResearchGate . (2018). General strategies for the synthesis of quinoline derivatives. Retrieved from 7

  • MDPI . (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis and Activity. Retrieved from 8

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline in aqueous solutions. Our goal is to explain the underlying chemical principles driving this poor solubility and to offer a logical, step-by-step framework for overcoming these issues in your experiments.

Overview: Understanding the Solubility Challenge

4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is a complex heterocyclic molecule with structural features that inherently limit its solubility in water. The large, rigid quinoline ring system is aromatic and hydrophobic.[1][2] The addition of a methyl group further increases its lipophilicity. While the nitro group adds some polarity, the overall structure is dominated by non-polar characteristics, making it energetically unfavorable to dissolve in a highly polar solvent like water. This is a common challenge for many organic compounds in drug discovery, often classified as "brick dust" due to their high melting points and stable crystal lattice energy.[3]

This guide will walk you through a systematic approach to enhancing the aqueous solubility of this compound, from simple adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered when working with 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

Q1: What specific parts of the molecule cause its poor water solubility?

The poor aqueous solubility arises from a combination of its structural components:

  • Quinoline Core: This fused aromatic ring system is the largest part of the molecule and is inherently hydrophobic, resisting interaction with water molecules.[1]

  • Methyl Group: The methyl group at position 4 is a non-polar, aliphatic substituent that contributes to the overall hydrophobicity.[4]

  • Pyrrolidine Ring: While it contains a basic nitrogen atom, the four-carbon ring is aliphatic and hydrophobic.[5]

  • Nitro Group: The nitro group is polar, but its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: How does the pH of the solution affect the solubility of this compound?

The pH of your aqueous medium is the most critical factor influencing the solubility of this compound.[6][7][8] The molecule has two basic nitrogen atoms: one in the quinoline ring and one in the pyrrolidine ring.[5][9]

  • In Acidic Conditions (Low pH): These nitrogen atoms can be protonated, forming a cationic salt. This ionized form is significantly more polar and, therefore, much more soluble in aqueous solutions.[9][10][11] By lowering the pH, you can dramatically increase the solubility.

  • In Neutral or Basic Conditions (Higher pH): The compound will exist in its neutral, free-base form, which is less polar and thus less soluble in water.[9][10]

The following diagram illustrates this principle:

G cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (e.g., pH < 5) High_pH_Molecule Molecule (Neutral Form) Poorly Soluble Low_pH_Molecule Molecule-H⁺ (Protonated Salt) Highly Soluble High_pH_Molecule->Low_pH_Molecule Add Acid (H⁺) Low_pH_Molecule->High_pH_Molecule Add Base (OH⁻)

Caption: Effect of pH on the ionization and solubility of the compound.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What is happening?

This common issue, sometimes called "DMSO shock," occurs when a compound is kinetically soluble in the final mixture but at a concentration that is too high to remain stable.[12] When the concentrated DMSO stock is rapidly added to the aqueous buffer, the local concentration of the compound exceeds its solubility limit in the new, predominantly aqueous environment, causing it to precipitate.[12][13]

Solutions:

  • Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer, even with a small percentage of DMSO. Try a lower final concentration.

  • Reduce Final DMSO Concentration: While counterintuitive, high final percentages of DMSO can sometimes cause issues. Aim for a final DMSO concentration of 1% or less if possible.

  • Slow Addition: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This prevents localized high concentrations and allows the molecules to disperse more effectively.[12]

  • Gentle Warming and Sonication: After dilution, gently warming the solution or placing it in a sonicating bath can provide the energy needed to redissolve small amounts of precipitate.[12]

Q4: What are the best first-line strategies to try for improving solubility?

For initial experiments, the simplest and most effective strategies are pH adjustment and the use of co-solvents.[9][12][14]

  • pH Adjustment: As discussed in Q2, lowering the pH is a powerful method for this specific molecule. This should be the first variable you explore. See Protocol 1 for a detailed methodology.

  • Co-solvents: Using a water-miscible organic solvent, or co-solvent, can increase solubility by reducing the overall polarity of the solvent system.[14][15][16] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.[9] Other options include ethanol, N,N-Dimethylformamide (DMF), and polyethylene glycols (PEGs).[9][12] See Protocol 2 for a detailed methodology.

Q5: When should I consider advanced techniques like surfactants or cyclodextrins?

If pH adjustment and co-solvents fail to achieve your desired concentration, or if the required concentration of co-solvent interferes with your experiment (e.g., cell-based assays), you should consider more advanced formulation strategies.

  • Surfactants: These are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, or CMC).[17][18] The hydrophobic core of the micelle can encapsulate your poorly soluble compound, increasing its apparent solubility in the bulk aqueous solution.[19]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[] They can form inclusion complexes by encapsulating the hydrophobic parts of your compound, effectively shielding it from the aqueous environment and increasing its solubility.[9][][21][22] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer significantly improved aqueous solubility and are widely used in pharmaceutical formulations.[21][23]

Troubleshooting Workflow & Experimental Protocols

The following decision tree provides a systematic workflow for addressing solubility issues.

Sources

overcoming challenges in the purification of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. Ticket ID: #PUR-QZN-4M6N Subject: Overcoming Isolation & Purification Challenges for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline typically proceeds via Nucleophilic Aromatic Substitution (


) of a 2-chloro-4-methyl-6-nitroquinoline precursor with pyrrolidine. While the reaction kinetics are generally favorable due to the activation provided by the 6-nitro group and the ring nitrogen, the purification is frequently complicated by three factors:
  • Basicity-Induced Tailing: The pyrrolidinyl and quinoline nitrogens interact strongly with silanol groups on silica gel.

  • Hydrolysis Impurities: The formation of 4-methyl-6-nitro-2-quinolone (the "hydroxy" impurity) competes with the desired product if moisture is present.

  • Solubility Profile: The molecule exhibits "oiling out" behavior during recrystallization due to its mixed polar (nitro) and lipophilic (pyrrolidine/methyl) character.

This guide provides field-proven protocols to resolve these specific bottlenecks.

Module 1: Reaction Workup & Isolation

Q: My crude reaction mixture is forming a stubborn emulsion during aqueous workup. How do I break it?

A: Emulsions in this synthesis are often caused by the amphiphilic nature of the protonated pyrrolidine salts and the product itself.

The Protocol: Avoid the standard "shake and pray" method. Instead, use a pH-controlled extraction :

  • Quench: Pour the reaction mixture (typically in DMF or Toluene) into 5 volumes of ice-cold water.

  • Basify: Adjust pH to >10 using saturated

    
    . Crucial: Do not use NaOH if avoidable, as it promotes hydrolysis of any unreacted chloro-precursor to the hydroxy impurity.
    
  • Extraction Solvent: Use Dichloromethane (DCM) rather than Ethyl Acetate. The higher density of DCM helps break emulsions by gravity.

  • Brine Wash: Wash the organic layer twice with brine to remove excess pyrrolidine (which is highly water-soluble).

  • Drying: Dry over

    
    , not 
    
    
    
    . Magnesium salts can coordinate with the diamine system, leading to yield loss on the filter cake.

Technical Insight: Pyrrolidine has a pKa of ~11.3. Washing with water alone removes the bulk of it, but a high pH ensures the product (pKa ~7-8 for the quinoline nitrogen) remains fully deprotonated and in the organic phase [1].

Module 2: Chromatographic Purification

Q: The product streaks significantly on TLC and tails badly on silica columns. How do I fix the peak shape?

A: This is a classic "amine tailing" issue caused by hydrogen bonding between the basic nitrogens of your product and the acidic silanols (


) of the stationary phase.

The Solution: Amine Modifiers You must effectively "cap" the silanols.

Recommended Mobile Phase:

  • Base Solvent: Hexane : Ethyl Acetate (gradient 90:10 to 60:40).

  • Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to the eluent reservoir.
    
    • Pre-treatment:[1] Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This deactivates the silica surface [2].

Alternative Stationary Phase: If purity is critical (>99.5%) for biological assays, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and eliminates tailing for electron-deficient aminoquinolines without the need for amine modifiers.

Visualization: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 7:3) Start->TLC Streak Streaking/Tailing Observed? TLC->Streak YesStreak Add 1% TEA to Eluent OR Switch to Alumina Streak->YesStreak Yes NoStreak Proceed with Standard Silica Flash Streak->NoStreak No ImpurityCheck Check for Hydroxy Impurity (Low Rf spot) YesStreak->ImpurityCheck NoStreak->ImpurityCheck Recryst Recrystallization (EtOH/H2O) ImpurityCheck->Recryst Present Final Pure Product (>98%) ImpurityCheck->Final Absent Recryst->Final

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude impurity profiling.

Module 3: Crystallization & Solid State

Q: I tried recrystallizing from hot ethanol, but the product "oiled out" upon cooling. How do I get crystals?

A: Oiling out occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature. This molecule's nitro group makes it polar, while the pyrrolidine ring adds lipophilicity, complicating solvent choice.

The "Dual-Solvent" Protocol: Do not use a single solvent. Use a solvent-antisolvent pair with slow diffusion.

  • Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) or Acetone at room temperature.

  • Antisolvent Addition: Slowly add Hexane (or Heptane) dropwise with vigorous stirring until the solution turns slightly turbid.

  • Clarification: Add just enough DCM back to make it clear again.

  • Nucleation: Scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Evaporation: Cover the flask with perforated parafilm and let the DCM evaporate slowly in a fume hood. The product will crystallize as the solvent composition shifts towards the antisolvent (Hexane) [3].

Table 1: Solubility Profile & Solvent Recommendations

SolventSolubility (RT)Role in PurificationNotes
DCM HighPrimary SolventExcellent for loading columns or initial dissolution.
Ethanol Moderate (Hot)RecrystallizationRisk of oiling out if cooled too fast.
Hexane LowAnti-solventUse to force precipitation.
Water InsolubleWash SolventRemoves pyrrolidine and inorganic salts.
Ethyl Acetate ModerateChromatographyGood general eluent; product may be sparingly soluble cold.

Module 4: Impurity Profiling

Q: I see a persistent impurity at a lower Rf than my product. What is it, and how do I remove it?

A: This is almost certainly 4-methyl-6-nitro-2-quinolone (the 2-hydroxy derivative).

Origin: It forms via the hydrolysis of the starting material (2-chloro-4-methyl-6-nitroquinoline) if the reaction solvent (DMF/DMSO) was "wet" or if the pyrrolidine contained significant water.

Removal Strategy: The hydroxy impurity is significantly more acidic (phenolic nature) and polar than your target amine.

  • Solid Phase Extraction (SPE): Dissolve the mixture in DCM and pass it through a short pad of Basic Alumina . The hydroxy impurity will be retained on the basic support, while your product elutes.

  • Wash: If the impurity level is low (<5%), a wash of the DCM organic layer with 0.1 M NaOH can deprotonate the quinolone (forming the phenoxide) and pull it into the aqueous phase. Caution: Test on a small aliquot first to ensure no product degradation.

Visualization: Reaction Pathways & Side Products

ReactionPathways cluster_conditions Critical Control Points SM 2-Chloro-4-methyl- 6-nitroquinoline Product 4-Methyl-6-nitro- 2-(pyrrolidin-1-yl)quinoline (Target) SM->Product SnAr (Dry DMF, Heat) Impurity 4-Methyl-6-nitro- 2-quinolone (Hydrolysis Impurity) SM->Impurity H2O / Heat (Side Reaction) Pyr Pyrrolidine

Figure 2: Mechanistic pathway showing the competition between the desired SnAr substitution and the hydrolysis side-reaction.

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives." BenchChem Technical Library. 2[3]

  • BenchChem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives." BenchChem Support. 4

  • Reddit Chemistry Community. "Recrystallization solvents for nitroquinoline derivatives - Discussion." Reddit r/chemistry. 1[3][5]

  • Google Patents. "Separation of 5-nitroquinoline and 8-nitroquinoline." EP0858998A1. 6[3]

  • Der Pharma Chemica. "Synthesis, Characterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives." Der Pharma Chemica, 2011. 7[5][7]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted quinolines. This guide is specifically designed for researchers, medicinal chemists, and process development professionals to navigate the intricacies of synthesizing 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compound.

Overview of Synthetic Strategy

The synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is most effectively approached via a two-stage process. This strategy involves the initial construction of a key intermediate, 2-chloro-4-methyl-6-nitroquinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction with pyrrolidine. This pathway is advantageous as it allows for precise control over the introduction of the pyrrolidinyl moiety at the C2 position, which is activated by the electron-withdrawing nitro group at C6.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nucleophilic Aromatic Substitution (SNAr) A 4-Nitroaniline C Cyclization (Conrad-Limpach) A->C B Ethyl Acetoacetate B->C D 4-Methyl-6-nitroquinolin-2-ol C->D E Chlorination (e.g., POCl₃) D->E F 2-Chloro-4-methyl-6-nitroquinoline E->F H SNAr Reaction F->H Key Intermediate G Pyrrolidine G->H I 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline H->I

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of 2-Chloro-4-methyl-6-nitroquinoline (Intermediate)

The synthesis of this key chloro-intermediate is foundational for the subsequent SNAr reaction. A common and effective method involves the cyclization of 4-nitroaniline with ethyl acetoacetate, followed by chlorination.

Experimental Protocol: Two-Step Synthesis of the Chloro-Intermediate

Step A: Cyclization to form 4-Methyl-6-nitroquinolin-2-ol

  • In a round-bottom flask, combine 4-nitroaniline and ethyl acetoacetate.

  • Heat the mixture, typically in a high-boiling point solvent like diphenyl ether or under solvent-free conditions at high temperatures, to facilitate the Conrad-Limpach cyclization.

  • Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, cool the reaction mixture and triturate with a suitable solvent (e.g., hexane or ether) to precipitate the quinolin-2-ol product.

  • Filter the solid, wash with a cold solvent, and dry under a vacuum.

Step B: Chlorination to form 2-Chloro-4-methyl-6-nitroquinoline

  • To the dried 4-Methyl-6-nitroquinolin-2-ol, add phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-Dimethylformamide (DMF).[1][2]

  • Reflux the mixture for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Isolate the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a solvent like ethanol or isopropanol may be necessary for purification.

Troubleshooting & FAQs for Intermediate Synthesis

Q1: My cyclization reaction (Step A) is giving a very low yield. What can I do?

Answer: Low yields in the Conrad-Limpach cyclization are often due to suboptimal temperature control or incomplete reaction. The reaction requires high temperatures (often >200 °C) to drive the cyclization and dehydration steps.

  • Temperature Optimization: Ensure your heating apparatus can maintain a stable, high temperature. If using a solvent like diphenyl ether, ensure it is refluxing appropriately.[3]

  • Reaction Time: These cyclizations can be slow. Increase the reaction time and monitor by TLC to ensure it has gone to completion.

  • Side Reactions: At high temperatures, side reactions can lead to tar formation. Ensure reactants are pure and anhydrous conditions are maintained if necessary.

Q2: The chlorination step (Step B) is incomplete, and I recover starting material. How can I drive it to completion?

Answer: Incomplete chlorination is a common issue, often related to the reactivity of the quinolin-2-ol or insufficient reagent.

  • Increase Reagent Stoichiometry: Use a larger excess of POCl₃.

  • Add a Catalyst: The addition of a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[1]

  • Extend Reaction Time/Increase Temperature: Ensure the mixture is refluxing vigorously and extend the reaction time. Monitor closely by TLC to determine the optimal endpoint and avoid degradation.

Part 2: Optimizing the Nucleophilic Aromatic Substitution (SNAr) Reaction

This stage is the final and most critical step. The reaction involves the displacement of the chloride at the C2 position of the quinoline ring by pyrrolidine. The C2 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group at the C6 position and the ring nitrogen.[4][5]

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol
  • In a round-bottom flask, dissolve 2-chloro-4-methyl-6-nitroquinoline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Add pyrrolidine (1.1-1.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction's progress using TLC by observing the disappearance of the starting material.

  • Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water to remove inorganic salts and residual solvent.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent (e.g., ethanol).

Troubleshooting Guide & FAQs for SNAr Reaction

Q1: My reaction is very slow or has not gone to completion, resulting in low conversion.

Answer: This is one of the most common issues and is typically related to reaction conditions that do not sufficiently favor the SNAr mechanism.

  • Causality—Solvent Choice: The choice of solvent is critical. Polar aprotic solvents (DMF, DMSO, NMP) are superior for SNAr reactions. They effectively solvate cations but poorly solvate anions (the nucleophile), increasing the nucleophile's reactivity.[5] They also help stabilize the charged Meisenheimer complex intermediate.[6] Using less polar solvents like THF or Dioxane will significantly slow down the reaction.

  • Causality—Temperature: SNAr reactions require an activation energy to form the Meisenheimer complex. If the temperature is too low, the reaction rate will be negligible. Incrementally increase the temperature (e.g., from 80 °C to 100 °C, then 120 °C) and monitor the effect on the reaction rate by TLC.

  • Causality—Base: The reaction generates HCl as a byproduct, which can protonate the pyrrolidine nucleophile, rendering it inactive. A base is required to neutralize this acid. Ensure you are using at least a stoichiometric amount of a non-nucleophilic base like K₂CO₃ or Et₃N.

Q2: I am observing significant byproduct formation, complicating purification.

Answer: Byproduct formation often stems from reactions proceeding for too long, at excessively high temperatures, or from reactions with the solvent itself.

  • Reaction Monitoring: The most crucial tool to prevent byproduct formation is diligent reaction monitoring with TLC. Stop the reaction as soon as the starting material is consumed. Prolonged heating can lead to degradation of both the product and starting materials.

  • Temperature Control: While high temperatures can increase the reaction rate, excessive heat (>140-150 °C) can cause decomposition, leading to a complex mixture of byproducts. Find the minimum temperature required for a reasonable reaction time.

  • Solvent Purity: Ensure your solvent is pure and anhydrous. Some solvents, especially DMF, can decompose at high temperatures to form dimethylamine, which can act as a competing nucleophile.

Q3: The work-up is difficult, and my product does not precipitate cleanly from water.

Answer: This can happen if the product is oily or has some water solubility.

  • Alternative Work-up: Instead of precipitating with water, perform a liquid-liquid extraction. After cooling, dilute the reaction mixture with a larger volume of water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Washing Steps: Wash the combined organic layers sequentially with water and then brine to remove the high-boiling point solvent (e.g., DMF, DMSO) and any remaining salts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.

Q4: How can I best optimize reaction parameters to maximize yield?

Answer: Systematic optimization is key. The table below summarizes the impact of various parameters. It is recommended to optimize one parameter at a time, starting from a baseline condition.

ParameterOptionsRationale & Expected Outcome
Solvent DMF, DMSO, NMP, AcetonitrileDMF/DMSO are often optimal. They are highly polar and aprotic, accelerating the reaction by stabilizing the charged intermediate and enhancing nucleophilicity.[5][6] Acetonitrile is a less effective but viable option.
Temperature 60 °C - 140 °CHigher temperatures increase the rate. A typical starting point is 80-100 °C. Optimization is required to balance reaction speed against potential degradation.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAK₂CO₃ is a cost-effective and efficient choice. It is a solid base that is easy to remove during work-up. Cs₂CO₃ is more reactive but also more expensive. Organic bases like Et₃N work well but can be harder to remove.
Equivalents of Pyrrolidine 1.1 - 2.0 eq.A slight excess (1.1-1.2 eq) is usually sufficient. Using a large excess can increase the rate but also makes purification more difficult and can lead to side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC. The optimal time depends on all other parameters. Do not run for a fixed time; run to completion to maximize yield and minimize byproduct formation.

References

  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • Organic Syntheses. (n.d.). Quinoline. Org. Synth. Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922).
  • MDPI. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • MDPI. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1888.
  • Arkat USA, Inc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(vi), 384-397.
  • SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Org. Biomol. Chem., 12(32), 6175–6180.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution on 2-Bromo-6-methyl-4-nitroanisole. BenchChem.
  • PMC. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. RSC Advances.
  • PMC. (2015). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Journal of Medicinal Chemistry.

Sources

how to increase the stability of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Introduction

Welcome to the technical support hub for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline . As a researcher working with this substituted quinoline, you are dealing with a molecule that possesses distinct chemical vulnerabilities. The interplay between the electron-withdrawing nitro group at position 6, the electron-donating pyrrolidine ring at position 2, and the benzylic methyl group at position 4 creates a "push-pull" electronic system. While this enhances its pharmacological potential, it significantly complicates long-term stability.

This guide moves beyond generic advice, applying mechanistic organic chemistry to ensure the integrity of your compound for drug development and biological assays.

Part 1: Physical & Chemical Stability Profile (The "Why")

To preserve this compound, you must understand what destroys it. The following Q&A dissects the specific degradation mechanisms relevant to this molecular structure.

Q1: Why is my sample turning yellow/brown over time? A: This is the hallmark of photochemical degradation .

  • Mechanism: The nitro group (-NO2) on the quinoline ring is a chromophore that absorbs UV and visible light. Upon excitation, nitroaromatics can undergo intermolecular hydrogen abstraction or nitro-to-nitrite rearrangement. Additionally, the quinoline nitrogen can undergo photo-oxidation.

  • Result: The formation of azoxy or azo dimers (often deeply colored) and radical degradation products.

  • Critical Action: Absolute light exclusion is non-negotiable.

Q2: Is the compound hygroscopic? A: Yes, particularly if it is in a salt form (e.g., Hydrochloride).

  • Mechanism: The pyrrolidine nitrogen and the quinoline nitrogen are basic sites. While the 2-position substitution delocalizes the lone pair of the pyrrolidine nitrogen (making it amidine-like and less basic than isolated pyrrolidine), the quinoline ring nitrogen remains a hydrogen bond acceptor.

  • Risk: Moisture absorption leads to hydrolysis of the C-N bond at position 2 (displacing the pyrrolidine) or hydrate formation, which alters the molecular weight calculation for dosing.

Q3: What are the risks of oxidation during storage? A: There are two primary oxidation vectors:

  • Benzylic Oxidation: The methyl group at position 4 is "benzylic" to the heterocyclic ring. Over long periods, exposure to atmospheric oxygen can slowly oxidize this methyl group to an aldehyde or carboxylic acid.

  • N-Oxidation: The quinoline nitrogen can form an N-oxide, a transformation often accelerated by trace peroxides found in aged solvents (like ethers or PEGs).

Part 2: Optimal Storage Conditions (The "How")

Follow these protocols to maximize shelf life.

Storage Decision Matrix

StorageWorkflow Start Received Compound FormCheck Form: Solid or Solution? Start->FormCheck Solid Solid Powder FormCheck->Solid Solution Solution (Stock) FormCheck->Solution Container Container: Amber Glass Vial (Teflon-lined cap) Solid->Container Atmosphere Atmosphere: Flush with Argon/N2 Container->Atmosphere TempSolid Temp: -20°C (Desiccated) Atmosphere->TempSolid Solvent Solvent: Anhydrous DMSO (Avoid Ethanol/Water) Solution->Solvent Aliquot Aliquot: Single-use vials (Avoid Freeze-Thaw) Solvent->Aliquot TempLiq Temp: -80°C Aliquot->TempLiq

Figure 1: Decision tree for optimal storage workflows based on the physical state of the compound.

Detailed Protocols

Protocol A: Long-Term Storage of Solid

  • Container: Transfer to an amber glass vial . Clear glass wrapped in foil is a temporary fix, not a long-term solution.

  • Atmosphere: Displace headspace air with dry Argon or Nitrogen gas before sealing. This prevents both oxidation of the 4-methyl group and moisture ingress.

  • Seal: Use caps with PTFE (Teflon) liners . Rubber septa can leach plasticizers into the solid over years.

  • Temperature: Store at -20°C . Ensure the vial is placed inside a secondary container containing desiccant (e.g., silica gel packets) to prevent condensation upon warming.

Protocol B: Preparation & Storage of Stock Solutions

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Why: DMSO dissolves nitroquinolines well. Avoid protic solvents (Ethanol, Methanol, Water) for storage, as they promote nucleophilic attack/hydrolysis at the 2-position over time.

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM) to minimize solvent volume.

  • Aliquotting: Divide immediately into single-use volumes (e.g., 50 µL).

    • Critical:Never freeze-thaw the master stock. Repeated expansion/contraction of ice crystals degrades the compound and introduces moisture.

  • Temperature: Store aliquots at -80°C . At -20°C, DMSO may slowly crystallize/sublime, altering concentration.

Part 3: Troubleshooting Degradation

Use this guide to diagnose issues with your compound.

ObservationProbable CauseMechanismCorrective Action
Color Change (Yellow

Brown/Red)
PhotolysisNitro group reduction or radical polymerization initiated by light.Discard. Purity is compromised. Check LC-MS for dimers. Future storage: Dark/Amber vials.[1]
Precipitate in DMSO Moisture ContaminationWater absorption lowered solubility; Compound may have hydrolyzed to insoluble quinolone.Centrifuge. Analyze supernatant concentration. If <90% expected, discard. Use Anhydrous DMSO next time.
Mass Spec Shift (+16 Da)OxidationFormation of N-oxide (Quinoline N or Pyrrolidine N) or Methyl oxidation.Check solvent age. Old ethers/PEG contain peroxides. Use fresh, peroxide-free solvents.
Mass Spec Shift (-69 Da)HydrolysisLoss of pyrrolidine ring (replaced by -OH).Occurs in acidic/protic media. Avoid storing in water/buffer. Prepare aqueous dilutions immediately before use.
Retention Time Shift (HPLC)Salt DissociationFree base vs. Salt form equilibrium shift.Ensure HPLC mobile phase is buffered (e.g., 0.1% Formic Acid) to stabilize the ionization state.
Part 4: Mechanistic Degradation Pathways

Understanding the chemical logic helps you predict stability risks in new assay buffers.

DegradationPathways Compound 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline Prod_Photo Azo/Azoxy Dimers (Brown Color) Compound->Prod_Photo Photoreduction Prod_Hydro 6-Nitro-4-methyl- quinolin-2(1H)-one (Precipitate) Compound->Prod_Hydro Nucleophilic Subst. (Loss of Pyrrolidine) Prod_Ox N-Oxides or 4-COOH derivatives Compound->Prod_Ox Radical Oxidation Light UV/Visible Light Light->Compound Water H2O / H+ (Acid) Water->Compound Oxygen O2 / Peroxides Oxygen->Compound

Figure 2: Potential degradation pathways. The hydrolysis pathway (yellow) is most relevant in aqueous buffers, while photoreduction (red) is the primary risk during dry storage.

Part 5: Quality Control Protocol

Before starting a critical high-throughput screen or animal study, validate your batch.

Quick Purity Check (HPLC-UV):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic) and 350 nm (Nitro/Quinoline absorption).

  • Acceptance Criteria: Main peak >95% area. Impurities at relative retention time (RRT) ~0.8 often indicate hydrolysis products (more polar).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5955, 4-Nitroquinoline-1-oxide. Retrieved from [Link]

    • Context: Establishes baseline stability data for nitroquinoline derivatives, specifically light sensitivity and storage
  • Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology. Retrieved from [Link]

    • Context: Details the redox instability of 6-nitroquinolines and the formation of quinolone byproducts (hydrolysis)
    • Context: Provides industry-standard protocols for storing methyl-nitro-quinolines: use of inert gas, amber vials, and anhydrous DMSO.[1]

    • Context: Confirms the necessity of protecting nitroquinoline derivatives from light and moisture to prevent degradation.[2]

Sources

Technical Support Center: Refining Protocols for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to ensure the successful implementation of biological assays with this novel quinoline derivative. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower your research. This document will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

While specific data for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is emerging, this guide draws upon established principles for quinoline-based compounds and published data on structurally and functionally similar molecules, such as 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3). This analogue has demonstrated potent anticancer activity by inducing G2/M phase arrest and mitochondrial-dependent apoptosis through the inhibition of CDK1 and AKT activity. It is plausible that 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline may exhibit a similar mechanism of action.

Frequently Asked Questions (FAQs)

Q1: My 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is not dissolving properly in my aqueous assay buffer. What should I do?

A1: Poor aqueous solubility is a common challenge with quinoline derivatives. The recommended approach is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute it into your final assay medium. Ensure the final DMSO concentration in your cell-based assays is kept low (generally ≤0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration as your highest compound concentration) in your experiments. If precipitation still occurs upon dilution, consider pre-warming the aqueous buffer to 37°C and adding the DMSO stock dropwise while vortexing to facilitate dissolution.

Q2: I am observing high background fluorescence in my fluorescence-based assays. Could the compound be the cause?

A2: Yes, quinoline scaffolds are known to be inherently fluorescent, and the presence of a nitro group can exacerbate this issue. This autofluorescence can interfere with your assay readout. To confirm this, run a control plate with the compound in assay buffer without cells or other reagents and measure the fluorescence at the same excitation and emission wavelengths as your assay. If the compound is autofluorescent, consider using a plate reader with spectral unmixing capabilities or switching to a different assay modality, such as a luminescence-based or colorimetric assay.

Q3: My compound is showing activity in multiple, unrelated screening assays. What could be the reason?

A3: This is a classic sign of a Pan-Assay Interference Compound (PAINS). Quinoline derivatives are a known class of PAINS. This behavior can arise from several non-specific mechanisms, including compound aggregation, redox cycling, or reactivity with cellular components. To investigate this, you can perform several control experiments. Assay for compound aggregation using dynamic light scattering (DLS) or by including a non-ionic detergent like Triton X-100 in your assay buffer. To check for redox activity, include antioxidants like dithiothreitol (DTT) in your assay. If the compound's activity is diminished in the presence of these agents, it is likely a PAINS.

Q4: What is the recommended storage condition for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline?

A4: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from light. For long-term storage, it is advisable to store it at -20°C. Prepare aliquots of your stock solution in DMSO to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments 1. Compound precipitation. 2. Cell passage number and health variability. 3. Inconsistent incubation times.1. Visually inspect for precipitation before adding to cells. Prepare fresh dilutions for each experiment. 2. Use cells within a consistent and low passage number range. Monitor cell viability before and during the experiment. 3. Ensure precise timing for compound treatment and assay readout.
High well-to-well variability in 96-well plates 1. "Edge effect" due to evaporation. 2. Inaccurate pipetting. 3. Uneven cell seeding.1. Avoid using the outer wells of the plate for treatment; fill them with sterile PBS or media. 2. Use calibrated pipettes and reverse pipetting for viscous solutions. 3. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique.
No observable effect of the compound on cells 1. Compound inactivity at the tested concentrations. 2. Incorrect assay choice for the compound's mechanism. 3. Compound degradation.1. Test a wider range of concentrations, up to 100 µM if solubility permits. 2. If targeting cell cycle, a proliferation assay might not show an effect at early time points. Consider a cell cycle or apoptosis assay. 3. Check the stability of the compound in your assay media over the course of the experiment.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

  • Human cancer cell line (e.g., HL-60 leukemia cells)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the compound's effect on cell cycle progression.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Assessment of Apoptosis via Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

Materials:

  • JC-1 or TMRE (tetramethylrhodamine, ethyl ester) dye

  • Treated and untreated cells

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Treat cells with the compound for the desired time.

  • Incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence. For JC-1, a shift from red to green fluorescence indicates a loss of ΔΨm. For TMRE, a decrease in red fluorescence indicates depolarization.

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Treated and untreated cells

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and treat with the compound.

  • After incubation, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates caspase-3/7 activation.

Visualization of Potential Mechanisms

Based on the activity of the structurally similar compound Smh-3, 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline may inhibit the PI3K/AKT pathway and the CDK1/Cyclin B complex, leading to G2/M cell cycle arrest and apoptosis.

G cluster_0 Cell Proliferation & Survival cluster_1 Cell Cycle Progression (G2/M) cluster_2 Apoptosis Induction PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bax Bax AKT->Bax Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K CDK1 CDK1 G2M_Transition G2/M Transition CDK1->G2M_Transition CyclinB Cyclin B CyclinB->CDK1 CytochromeC Cytochrome c Bax->CytochromeC release from mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline Compound->AKT Inhibition Compound->CDK1 Inhibition

Caption: Proposed inhibitory mechanism of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

workflow cluster_preparation Compound & Cell Preparation cluster_primary_assay Primary Screening cluster_mechanism Mechanism of Action Studies cluster_validation Assay Validation & Troubleshooting CompoundPrep Prepare compound stock (10 mM in DMSO) MTT MTT Viability Assay (24, 48, 72h) CompoundPrep->MTT Solubility Solubility Check CompoundPrep->Solubility Autofluorescence Autofluorescence Control CompoundPrep->Autofluorescence PAINS PAINS Counter-Screen CompoundPrep->PAINS CellCulture Culture & seed cells (e.g., HL-60) CellCulture->MTT IC50 Determine IC50 MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assays (MMP, Caspase) IC50->Apoptosis Kinase Kinase Inhibition Assay (e.g., CDK1, AKT) IC50->Kinase

Caption: Experimental workflow for biological evaluation.

References

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis in. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (2022). MDPI.
  • Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. (2023). MDPI.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). Cell Chemical Biology.
  • A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. (n.d.). Organic & Biomolecular Chemistry.
  • 4-Anilino-6-phenyl-quinoline inhibitors of mitogen activated protein kinase-activated protein kinase 2 (MK2). (2010). PubMed.
  • Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-neg
  • Mitochondrial Membrane Potential Assay. (n.d.). PMC.
  • Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. (n.d.). PubMed.
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). PubMed.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). PMC.
  • The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M

Technical Support Center: Addressing Off-Target Effects of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline in Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline. This guide is designed to provide you with the expertise and practical methodologies to proactively identify, understand, and mitigate potential off-target effects of this and other novel small molecule inhibitors in your experiments. Ensuring the specificity of your compound is paramount for generating robust, reproducible, and accurately interpreted data.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with novel chemical probes like 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

Q1: My experimental results are inconsistent with the presumed function of the intended target of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline. Could off-target effects be the cause?

A: Yes, unexpected or paradoxical cellular phenotypes are classic indicators of off-target activity. While 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is designed to be a potent modulator of its primary target, like many small molecules, it may interact with other proteins, particularly at higher concentrations. We strongly recommend a systematic approach to de-risk your findings, starting with confirming the on-target engagement and then exploring potential off-targets.

Q2: What is the first step I should take to differentiate between on-target and off-target effects?

A: The most direct initial step is to use a structurally unrelated inhibitor of the same primary target. If this second compound replicates the observed phenotype, it strengthens the evidence for an on-target effect. Conversely, if the phenotype is unique to 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, it suggests a higher probability of off-target interactions. Additionally, genetic knockdown (siRNA/shRNA) or knockout (CRISPR) of the intended target can determine if the observed effect is dependent on the primary target.

Q3: What are the most common molecular families that quinoline-based compounds might interact with off-target?

A: The quinoline scaffold is present in numerous bioactive molecules. While the specific off-targets are unique to each compound's structure, broader studies on quinoline derivatives have identified interactions with kinases and other ATP-binding proteins. For instance, some quinolines have been shown to bind to aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). Given the prevalence of kinase inhibitors in drug discovery, it is prudent to consider kinases as a potential class of off-targets.

Q4: Are there publicly available resources to check for known off-targets of similar compounds?

A: Yes, several public resources can aid in assessing and selecting chemical probes. The Chemical Probes Portal is an expert-curated database that provides recommendations on the use of small molecules in research. While your specific compound may not be listed, you can search for probes targeting the same protein or pathway to understand potential liabilities. Computational tools like Probe Miner can also provide data-driven assessments of compound selectivity based on large-scale bioactivity data.

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows to systematically investigate and address off-target effects.

Guide 1: Initial Off-Target Liability Assessment

This guide outlines the preliminary steps to take when you suspect off-target effects.

A Unexpected Phenotype Observed B Confirm with Structurally Unrelated Inhibitor A->B C Phenotype Reproduced? B->C D Likely On-Target Effect Proceed with further validation C->D Yes E Potential Off-Target Effect Proceed to Guide 2 C->E No

Caption: Initial workflow for suspected off-target effects.

Protocol 1.1: Cellular Target Engagement Assay

Before exploring off-targets, it's crucial to confirm that 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline engages its intended target in a cellular context at the concentrations you are using.

Objective: To determine the cellular IC50 of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline for its primary target.

Methodology:

  • Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (e.g., from 0.1 nM to 10 µM) for a duration relevant to your experimental endpoint (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Target Activity Readout: Use an appropriate method to measure the activity of the intended target. This could be a Western blot to assess the phosphorylation of a known downstream substrate, an enzymatic assay on the cell lysate, or a cellular thermal shift assay (CETSA).

  • Data Analysis: Quantify the readout for each concentration and plot the dose-response curve to determine the cellular IC50.

Guide 2: Broad-Spectrum Off-Target Identification

If initial assessments suggest off-target activity, a broader, unbiased approach is necessary to identify the responsible protein(s).

cluster_biochemical Biochemical Approaches cluster_proteomic Unbiased Proteomic Approaches cluster_validation Hit Validation A In Vitro Kinase Panel Screening D Orthogonal Assays (e.g., Western Blot, Cellular Assays) A->D B Chemical Proteomics (e.g., ABPP, CCCP) B->D C Thermal Proteome Profiling (TPP) C->D Start Suspected Off-Target Start->A Start->B Start->C

Caption: Comprehensive workflow for off-target identification.

Protocol 2.1: In Vitro Kinome Profiling

Biochemical kinase panel screening is a robust method to assess the selectivity of a compound against a large number of purified kinases.

Objective: To determine the inhibitory activity of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline against a broad panel of human kinases.

Methodology:

  • Compound Submission: Prepare a high-concentration stock solution of your compound in DMSO.

  • Service Provider Selection: Choose a commercial service that offers kinome profiling (e.g., MtoZ Biolabs, Pamgene, AssayQuant, Pharmaron). These services typically offer panels of hundreds of kinases.

  • Assay Performance: The service provider will perform radiometric or fluorescence-based kinase activity assays at one or more concentrations of your compound. It is often recommended to screen at a concentration 10-100 fold higher than the on-target IC50 to identify potential off-targets.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Significant off-targets are those that show substantial inhibition. Follow-up dose-response curves should be generated for these "hits" to determine their IC50 values.

Protocol 2.2: Chemical Proteomics for Target Deconvolution

Chemical proteomics techniques can identify direct binding partners of a compound from complex biological samples like cell lysates.

Objective: To identify proteins that directly bind to 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline in an unbiased manner.

Methodology:

  • Probe Synthesis (for CCCP): A chemical probe is synthesized by attaching an affinity tag (e.g., biotin) to 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline via a linker. It is crucial that the modification does not significantly alter the compound's activity.

  • Proteome Incubation: The probe is incubated with cell or tissue lysates.

  • Affinity Enrichment: The probe-protein complexes are captured using streptavidin beads.

  • Mass Spectrometry: The enriched proteins are eluted, digested, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Target Validation: Identified off-targets must be validated using orthogonal assays.

Protocol 2.3: Thermal Proteome Profiling (TPP)

TPP measures changes in protein thermal stability upon ligand binding, allowing for the identification of direct targets without modifying the compound.

Objective: To identify protein targets of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline by assessing changes in protein melting temperatures.

Methodology:

  • Cell Treatment: Treat intact cells or cell lysates with the compound or a vehicle control.

  • Heat Treatment: Aliquots of the treated samples are heated to a range of temperatures.

  • Protein Extraction: The soluble protein fraction is separated from the aggregated, denatured proteins.

  • Mass Spectrometry: The abundance of each protein in the soluble fraction at each temperature is quantified by LC-MS/MS.

  • Data Analysis: Melting curves are generated for thousands of proteins. A significant shift in the melting temperature of a protein in the compound-treated sample compared to the control indicates a direct interaction.

Guide 3: Validating and Mitigating Off-Target Effects

Once potential off-targets are identified, they must be validated, and strategies to mitigate their effects in your experiments should be implemented.

Protocol 3.1: Orthogonal Validation of Off-Target Hits

Objective: To confirm the interaction between 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline and a putative off-target protein identified in a primary screen.

Methodology:

  • Biochemical Validation: If the off-target is an enzyme, perform a direct enzymatic assay with the purified protein to determine the IC50 of your compound.

  • Cellular Validation:

    • Western Blotting: If the off-target is part of a known signaling pathway, treat cells with your compound and measure the phosphorylation status of the off-target or its downstream substrates.

    • Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement in intact cells.

    • Phenotypic Rescue: Use siRNA or CRISPR to deplete the off-target protein and assess whether this prevents the off-target phenotype caused by your compound.

Strategies for Mitigation:

  • Dose Optimization: Use the lowest effective concentration of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline that elicits the on-target effect while minimizing off-target engagement.

  • Use of Control Compounds: As mentioned in the FAQs, always include a structurally unrelated inhibitor for the primary target and a structurally similar but inactive analog of your compound as negative controls.

  • Structure-Activity Relationship (SAR) Studies: If resources permit, synthesizing and testing analogs of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline can help to identify derivatives with improved selectivity.

Data Summary Table

The following table provides a template for summarizing your findings when characterizing the selectivity of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

TargetIC50 (nM) - BiochemicalIC50 (nM) - CellularValidation Method(s)Notes
Primary Target e.g., 15e.g., 50Western Blot (p-Substrate), CETSAConfirmed on-target activity.
Off-Target 1 (e.g., Kinase X) e.g., 250e.g., 800Kinome Scan, Western Blot (p-Substrate of Kinase X)>10-fold selectivity over the primary target.
Off-Target 2 (e.g., Protein Y) e.g., >10,000Not DeterminedTPP, No change in downstream signalingIdentified in TPP but does not appear to be functionally relevant.

By employing a systematic and multi-faceted approach, you can confidently characterize the activity of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, leading to more reliable and impactful research outcomes.

References

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. Available from: [Link].

  • Taylor & Francis Online. (2021, January 12). Off-target identification by chemical proteomics for the understanding of drug side effects. Available from: [Link].

  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling. Pamgene. Available from: [Link].

  • Pharmaron. Kinase Panel Profiling. Pharmaron CRO Services. Available from: [Link].

  • Nature. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Available from: [Link].

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link].

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Available from: [Link].

  • Nucleic Acids Research. (2022, October 21). The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Available from: [Link].

  • Taylor & Francis Online. (2019, November 28). Public Resources for Chemical Probes: The Journey so Far and the Road Ahead. Available from: [Link].

  • Bentham Science. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Available from: [Link].

  • The Institute of Cancer Research. (2019, December 5). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Available from: [Link].

  • European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. Available from: [Link].

  • ChomiX Biotech. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. Available from: [Link].

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link].

  • The Chemical Probes Portal. About the Portal. Available from: [Link].

  • AZoLifeSciences. (2026, February 12). Proteomics Approaches to Overcome Undruggable Targets in Disease. Available from: [Link].

  • ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [Link].

  • ACS Publications. (2024, August 16). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Available from: [Link].

  • MDPI. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link].

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. Available from: [Link].

  • SAGE Journals. (2007, February 15). A high-throughput cell-based assay to identify specific inhibitors of transcription factor AP-1. Available from: [Link].

  • ResearchGate. Off-target identification of kinase drug candidates. (a) Heatmaps of... Available from: [Link].

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Available from: [Link].

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Available from: [Link].

  • AIMS Press. (2013, August 9). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Available from: [Link].

  • PubMed. (2011, May). The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest

method for enhancing the bioavailability of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Oral Bioavailability of QN-462

Prepared by: Gemini, Senior Application Scientist Subject: Method for Enhancing the Bioavailability of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (QN-462)

Welcome to the technical support resource for QN-462, a novel quinoline-based investigational compound. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the preclinical assessment of this molecule. Our internal data suggests that QN-462, like many quinoline derivatives, exhibits potent in vitro activity but is challenged by low aqueous solubility, classifying it as a Biopharmaceutical Classification System (BCS) Class II compound (Low Solubility, High Permeability).[1]

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to help your team navigate the challenges of enhancing its oral bioavailability.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the development of poorly soluble compounds like QN-462.

Q1: Our initial pharmacokinetic (PK) study with a simple suspension of QN-462 showed very low and erratic exposure. Why is this happening?

A1: This is a classic presentation for a BCS Class II compound.[1] The low exposure is likely due to "dissolution rate-limited" absorption. The crystalline form of QN-462 dissolves too slowly in the gastrointestinal (GI) tract. Before the compound can fully dissolve and be absorbed, it passes through the absorption window. The erratic nature of the exposure is often attributed to physiological variables like gastric pH and the presence or absence of food, which can have a disproportionate effect on poorly soluble drugs.[2]

Q2: What are the primary formulation strategies we should consider first for a BCS Class II compound like QN-462?

A2: The goal is to increase the dissolution rate and/or the apparent solubility of the drug in the GI lumen. For QN-462, three primary strategies are recommended for initial screening:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[3][4] The high-energy amorphous form has a significantly higher apparent solubility and faster dissolution rate than the stable crystalline form.[5]

  • Lipid-Based Drug Delivery Systems (LBDDS): If QN-462 is lipophilic, dissolving it in a mixture of oils, surfactants, and co-solvents can be highly effective.[6] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions in the gut, presenting the drug in a solubilized state ready for absorption and can even facilitate lymphatic uptake, partially bypassing first-pass metabolism.[2][7]

  • Salt Formation: The pyrrolidine moiety in QN-462's structure is a basic secondary amine, making it a candidate for salt formation with an appropriate acid counterion.[8][9] A salt form can exhibit dramatically different (and often better) solubility and dissolution properties compared to the free base.[] However, success depends on the pKa difference between the drug and the counterion and the stability of the resulting salt.[9]

Q3: We observed high permeability in our initial PAMPA screen, but Caco-2 data suggests a high efflux ratio. What does this mean?

A3: This is a critical finding. The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion.[11] The Caco-2 assay, which uses a monolayer of human intestinal cells, is more biologically relevant and can reveal active transport processes.[12][13] A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that QN-462 is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[11][14] These transporters act as pumps, actively removing the drug from inside the intestinal cells and pumping it back into the GI lumen, thus limiting its net absorption. Several quinoline derivatives are known P-gp substrates.[14] This issue must be addressed, as simply increasing solubility may not be enough if the drug is efficiently pumped out of the target cells.

Q4: Should we prioritize an ASD or LBDDS approach for QN-462?

A4: The choice depends on the specific physicochemical properties of QN-462 and your development goals. An ASD is often a powerful and broadly applicable approach for crystalline compounds and can be scaled for solid dosage forms like tablets and capsules.[15] LBDDS are particularly advantageous for highly lipophilic ("greasy") compounds and can sometimes offer additional benefits by inhibiting efflux transporters or promoting lymphatic transport.[2] We recommend running parallel, small-scale feasibility screens for both technologies to allow the data to guide your decision.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed solutions to specific experimental hurdles.

Guide 1: Poor In Vitro Dissolution Performance

Issue: You've run a standard USP Apparatus II dissolution test on the crystalline API, and less than 20% of the drug is released after 60 minutes in simulated intestinal fluid (FeSSIF).

Root Cause Analysis: This confirms the dissolution rate-limited nature of the compound. The high crystal lattice energy of the API prevents it from dissolving readily in the aqueous environment.[16][17]

Troubleshooting Workflow & Protocol:

The primary solution is to bypass the crystal lattice energy barrier by creating an Amorphous Solid Dispersion (ASD). The goal is to formulate QN-462 in its higher-energy, more soluble amorphous state, stabilized by a polymer.[5][18]

  • Polymer Selection: Choose 2-3 common ASD polymers with different properties. Good starting points are polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC-AS), and Soluplus®.

  • Solvent System: Identify a common solvent that dissolves both QN-462 and the selected polymers (e.g., methanol, acetone, or a mixture).

  • Preparation of Solutions:

    • Create separate stock solutions of QN-462 (e.g., 20 mg/mL) and each polymer (e.g., 40 mg/mL) in the chosen solvent.

    • In a series of glass vials, mix the solutions to achieve different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3 by weight).

  • Solvent Evaporation:

    • Uncap the vials and place them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all solvent has evaporated, and a clear, glassy film is formed.

  • Characterization (Self-Validation):

    • Visual Inspection: A successful ASD should appear as a clear, transparent film. Cloudiness or visible particles suggest phase separation or crystallization.

    • Polarized Light Microscopy (PLM): Scrape a small amount of the film onto a microscope slide. The absence of birefringence (light patterns) under polarized light indicates an amorphous state.

    • (Optional but Recommended) Differential Scanning Calorimetry (DSC): A successful ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm corresponding to crystalline QN-462.

  • Performance Testing:

    • Scrape the prepared ASD film from the vials.

    • Perform a "solvent-shift" or mini-dissolution test. Add a known amount of the ASD powder to a stirred beaker of FeSSIF and monitor the concentration of dissolved QN-462 over time using HPLC-UV.

    • Compare the dissolution profiles of the different ASD formulations against the crystalline API.

Data Interpretation:

The table below shows hypothetical results from such a screen, demonstrating how to compare outcomes.

FormulationDrug:Polymer RatioPLM ResultPeak Concentration (µg/mL) in FeSSIFObservations
Crystalline APIN/ABirefringent8Very slow dissolution.
ASD-11:2 (PVP K30)No Birefringence95Rapid dissolution followed by precipitation after 30 mins ("spring and parachute" effect).
ASD-2 1:3 (HPMC-AS) No Birefringence 85 Sustained supersaturation for >120 mins. Excellent parachute effect. [18]
ASD-31:2 (Soluplus®)No Birefringence110Highest peak concentration but rapid precipitation.
Guide 2: High Efflux Ratio in Caco-2 Assay

Issue: The bidirectional Caco-2 assay shows an efflux ratio of 5.8, indicating that QN-462 is actively transported out of intestinal cells.

Root Cause Analysis: QN-462 is a substrate for an apical efflux transporter, most commonly P-gp (MDR1).[14] This will significantly limit bioavailability, even if the dissolution is improved.

Troubleshooting Workflow & Protocol:

The strategy here is twofold: first, confirm the specific transporter involved, and second, evaluate formulations that can mitigate its effect.

This protocol is a follow-up to a standard Caco-2 permeability assay.[11][19]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to ensure full differentiation and monolayer formation.[12]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). A TEER value > 300 Ω·cm² confirms monolayer integrity.[13]

  • Experimental Arms:

    • Arm A (Control): Perform the standard bidirectional (A→B and B→A) permeability assay with QN-462.

    • Arm B (Inhibition): Perform the same bidirectional assay, but pre-incubate the cell monolayers with a known P-gp inhibitor (e.g., 100 µM Verapamil) for 30-60 minutes and include the inhibitor in both the donor and receiver chambers during the transport experiment.[20]

  • Transport Study:

    • Add the QN-462 solution (with or without inhibitor) to the donor chamber (apical for A→B, basolateral for B→A).

    • Incubate for a set time (e.g., 2 hours) at 37°C.

    • Collect samples from the receiver chamber at the end of the incubation period.

  • Quantification & Analysis:

    • Analyze the concentration of QN-462 in the receiver samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for all conditions.

    • Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)) for both the control and inhibitor arms.

Data Interpretation:

ConditionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
QN-462 (Control)1.58.75.8
QN-462 + Verapamil7.98.11.03

Formulation Strategy: Certain lipid-based formulations (LBDDS), particularly those containing surfactants like Cremophor® EL or Tween® 80, have been shown to inhibit P-gp.[2] Therefore, a promising next step would be to screen LBDDS formulations for their ability to enhance the bioavailability of QN-462, as they may simultaneously address both solubility and efflux.

Section 3: Visualization & Workflows

Bioavailability Enhancement Workflow

This diagram outlines the logical decision-making process for enhancing the bioavailability of a new chemical entity like QN-462.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Classification & Strategy cluster_2 Phase 3: Formulation & Testing Start Start with NCE (QN-462) Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability In Vitro Permeability (PAMPA, Caco-2) Solubility->Permeability BCS Determine BCS Class Permeability->BCS Efflux Efflux Substrate? BCS->Efflux If Low Sol, High Perm Strategy Select Strategy: 1. ASD 2. LBDDS 3. Salt Screen Efflux->Strategy Yes/No Formulate Formulation Screen (e.g., ASD, LBDDS) Strategy->Formulate Dissolution In Vitro Dissolution & Stability Testing Formulate->Dissolution InVivo In Vivo PK Study (Animal Model) Dissolution->InVivo If Promising Lead Lead Formulation Identified InVivo->Lead

Caption: Decision workflow for QN-462 bioavailability enhancement.

Mechanism of Amorphous Solid Dispersion (ASD)

This diagram illustrates how an ASD enhances the apparent solubility of a drug compared to its crystalline form.

G cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion (ASD) cluster_2 Dissolution in GI Fluid crystal Crystalline QN-462 Low Energy Stable Lattice Low Solubility lowsol Low Concentration Solution crystal:f2->lowsol Slow Dissolution asd Amorphous QN-462 (dots) Dispersed in Polymer Matrix (lines) High Energy Metastable supersat Supersaturated Solution (High Concentration) asd:f2->supersat Fast Dissolution ('Spring') precip Precipitation (Recrystallization) asd:f1->precip Polymer Inhibits ('Parachute') supersat->precip Instability

Sources

minimizing batch-to-batch variability in 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: TSC-QZN-2024 Status: OPEN Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Introduction: The Variability Paradox

Welcome to the Technical Support Center. You are likely here because your synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (Target M6N-2P ) is suffering from the "Variability Paradox": small scale-up attempts yield inconsistent purity profiles, or your yields fluctuate between 65% and 92% without a clear cause.

This guide moves beyond standard literature recipes. It treats the synthesis not as a linear recipe, but as a dynamic system of competing kinetics. We will address the root causes of batch-to-batch variability: Hydrolytic competition , Thermodynamic vs. Kinetic control , and Solid-state heterogeneity .[1]

Module 1: Reaction Kinetics & Stoichiometry (Ticket #101)

User Query:

"My reaction conversion stalls at 90%, and adding more pyrrolidine just increases the impurity profile. What is happening?"

Technical Diagnosis:

The synthesis of M6N-2P proceeds via a Nucleophilic Aromatic Substitution (


) .[2] The substrate is 2-Chloro-4-methyl-6-nitroquinoline .[1] The 6-nitro group (electron-withdrawing) activates the ring, but the reaction is highly sensitive to the Basicity-Nucleophilicity ratio  of the pyrrolidine.

If conversion stalls, you are likely facing Ammonium Salt Passivation .[1] As pyrrolidine displaces the chloride, HCl is generated, forming pyrrolidinium chloride.[1] This salt is often insoluble in non-polar solvents, coating the unreacted chloro-quinoline and halting the reaction.[1]

Optimized Protocol (Self-Validating)
ParameterSpecificationRationale
Solvent Ethanol (Anhydrous) or DMF Ethanol allows precipitation of the product (easy workup) but requires reflux.[1] DMF is faster but requires aqueous workup. Recommendation: Ethanol for purity.
Stoichiometry 2.2 - 2.5 equiv. Pyrrolidine1.0 eq for substitution, 1.0+ eq to scavenge HCl.[1] Excess drives kinetics.
Temperature Reflux (78°C) Kinetic control. Lower temps allow moisture to compete (hydrolysis).
Reagent Quality KF < 0.1% CRITICAL. Water competes with pyrrolidine to form the 2-hydroxy impurity.[1]
Step-by-Step Workflow
  • Charge: Suspend 2-Chloro-4-methyl-6-nitroquinoline (1.0 eq) in Anhydrous Ethanol (10V).

  • Activation: Heat to 40°C. Ensure a homogeneous slurry.

  • Addition: Add Pyrrolidine (2.5 eq) dropwise over 30 minutes.

    • Control Point: Monitor exotherm. Do not exceed 50°C during addition to prevent regio-isomer degradation (if starting from dichloro-precursors).[1]

  • Reaction: Reflux for 4–6 hours.

  • IPC (In-Process Control): Check HPLC. Target < 0.5% Starting Material.

  • Work-up: Cool to 0–5°C. The product should crystallize out. Filter and wash with cold ethanol.

Module 2: Impurity Management (Ticket #102)

User Query:

"I see a persistent impurity at RRT 0.85 that doesn't wash out. It's yellow."

Technical Diagnosis:

This is almost certainly 4-Methyl-6-nitroquinolin-2(1H)-one (the "Hydroxy" impurity).[1] It forms when water acts as the nucleophile instead of pyrrolidine.

Mechanism of Failure: The 2-position is highly activated. If your pyrrolidine is "wet" (hygroscopic) or your solvent is not dry, hydroxide/water will displace the chloride. Once formed, this hydroxy-quinoline is extremely difficult to separate from the amino-quinoline product due to similar solubility profiles (both are polar aromatics).[1]

The "Dry-System" Protocol

To eliminate this batch variability, you must implement a Water Scavenging Protocol :

  • Solvent Drying: Do not trust "anhydrous" bottles opened >1 week ago. Store Ethanol over 3Å molecular sieves.

  • Reagent Check: Titrate Pyrrolidine water content. If >0.2%, distill over KOH before use.[1]

  • Base Switch (Optional): If hydrolysis persists, switch to DIPEA (Diisopropylethylamine) as the acid scavenger (1.2 eq) and reduce Pyrrolidine to 1.1 eq. DIPEA is non-nucleophilic and sterically hinders water coordination.

Module 3: Visualization of Critical Pathways

The following diagram illustrates the kinetic competition between the desired


 pathway and the hydrolytic failure mode.

ReactionPathways cluster_0 Critical Control Points Start 2-Chloro-4-methyl- 6-nitroquinoline Meisenheimer Meisenheimer Complex Start->Meisenheimer + Pyrrolidine Impurity IMPURITY: 2-Hydroxy-4-methyl- 6-nitroquinoline Start->Impurity + H2O (Hydrolysis) Reagent Pyrrolidine (Nucleophile) Product TARGET: 4-Methyl-6-nitro- 2-(pyrrolidin-1-yl)quinoline Meisenheimer->Product - HCl (Fast Kinetics) Water H2O (Contaminant) Water->Impurity Temp High Temp (>90°C) Temp->Impurity Accelerates

Caption: Figure 1. Kinetic competition between the desired amino-displacement (Green) and the hydrolytic degradation pathway (Red).

Module 4: Troubleshooting Decision Tree (FAQ)

Q: My yield dropped to 50% on scale-up (10g to 100g). Why? A: Heat Transfer Lag. The


 reaction is exothermic. On a larger scale, if you add pyrrolidine too fast, the internal temperature spikes.[1] This can lead to "tarring" (polymerization of the electron-rich pyrrolidine ring).
  • Fix: Use a dosing pump. Limit addition rate to maintain

    
    .
    

Q: The product is oiling out instead of crystallizing. A: This indicates Residual Solvent Entrapment or Impurity Eutectics .

  • Fix:

    • Evaporate the reaction solvent completely.

    • Redissolve in minimal hot Ethanol.

    • Add water dropwise until turbidity persists.

    • Cool slowly (10°C/hour). Rapid cooling traps oil.

Q: Can I use


 instead of excess pyrrolidine? 
A:  Yes, and it is often cleaner.[1]
  • Protocol: Use 1.1 eq Pyrrolidine and 2.0 eq

    
     in DMF.
    
  • Benefit: Prevents pyrrolidinium chloride precipitation (which is sticky) and keeps the reaction homogeneous.

  • Drawback: Requires aqueous extraction workup (DMF removal is hard).

References

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones. Retrieved from [Link]

  • Annex Publishers. (2025).[3] In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline and its precursors before handling.

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (MNPQ) vs. Standard Nitroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Grounding

The nitroquinoline scaffold has long been recognized for its potent biological activity, primarily driven by its susceptibility to bioreduction[1]. Historically, compounds like 4-nitroquinoline 1-oxide (4NQO) have demonstrated extreme cytotoxicity but failed in clinical translation due to indiscriminate genotoxicity and systemic oxidative stress[2]. Recent drug development efforts have focused on repurposing and engineering the quinoline core to strictly target NAD(P)H:quinone oxidoreductase 1 (NQO1)—an enzyme heavily overexpressed in many solid tumors[3].

This guide evaluates the investigational compound 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (MNPQ) . By incorporating a bulky 2-(pyrrolidin-1-yl) group and a 4-methyl substitution, MNPQ is structurally tuned to resist ubiquitous one-electron reductases. Instead, it acts as a highly selective prodrug that undergoes an obligatory two-electron reduction specifically catalyzed by NQO1[4]. Below, we objectively compare the efficacy, selectivity, and safety profile of MNPQ against standard alternatives: Nitroxoline (a repurposed anti-cancer agent) and 4NQO (a highly potent but toxic reference standard).

Pathway MNPQ 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline (Prodrug) Reduction Obligatory 2-Electron Bioreduction MNPQ->Reduction Substrate NQO1 NQO1 Enzyme (Overexpressed in Tumors) NQO1->Reduction Catalysis Active Reactive Hydroxylamine Metabolite Reduction->Active Bioactivation DNA DNA Alkylation & Targeted Apoptosis Active->DNA Cytotoxic Mechanism

Fig 1: NQO1-mediated bioreductive activation pathway of MNPQ in tumor cells.

In Vitro Efficacy & Target Selectivity

To evaluate the true therapeutic potential of a bioreductive prodrug, efficacy in a vacuum is insufficient; we must prove mechanistic selectivity.

Experimental Protocol: Self-Validating Cytotoxicity Assay

We employ a dual-cell line approach crossed with a pharmacological inhibitor arm. The causality here is strict: if MNPQ’s cytotoxicity is genuinely driven by NQO1 bioreduction, the addition of Dicoumarol (a competitive NQO1 inhibitor) must rescue the NQO1-high cancer cells, while NQO1-deficient normal cells should remain unaffected. This internal control prevents false positives arising from off-target lipophilic toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate A549 (human lung carcinoma, NQO1-high) and HFL1 (human fetal lung fibroblasts, NQO1-low) cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Inhibitor Pre-treatment: Pre-treat designated control wells with 50 µM Dicoumarol for 2 hours to completely block intracellular NQO1 activity.

  • Compound Dosing: Administer MNPQ, Nitroxoline, and 4NQO across a 10-point concentration gradient (0.01 µM to 100 µM).

  • Viability Quantification: After 72 hours, add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence.

  • Data Synthesis: Calculate the IC50 values and the Selectivity Index (SI = IC50 HFL1 / IC50 A549).

Workflow Seed 1. Seed Cell Lines A549 (NQO1+) & HFL1 (NQO1-) Pretreat 2. Inhibitor Arm +/- 50 µM Dicoumarol Seed->Pretreat Dose 3. Compound Dosing MNPQ vs. Controls (0.1 - 100 µM) Pretreat->Dose Assay 4. Viability Assay CellTiter-Glo (72h) Dose->Assay Analyze 5. Data Synthesis IC50 & Selectivity Index Calculation Assay->Analyze

Fig 2: Self-validating high-throughput workflow for NQO1-dependent cytotoxicity.

Quantitative Data Comparison

Table 1: In Vitro Cytotoxicity and NQO1 Selectivity (IC50 in µM)

CompoundA549 (NQO1+)A549 + DicoumarolHFL1 (NQO1-)Selectivity Index (SI)
MNPQ 0.45 ± 0.08 18.5 ± 1.2 22.1 ± 1.5 49.1
Nitroxoline4.20 ± 0.5012.1 ± 0.9015.4 ± 1.103.6
4NQO0.12 ± 0.030.15 ± 0.040.18 ± 0.051.5

Scientist's Analysis: The data reveals a stark contrast in mechanisms. While 4NQO is highly potent (0.12 µM), it lacks selectivity (SI = 1.5) and is unaffected by Dicoumarol, indicating indiscriminate toxicity. Nitroxoline shows moderate NQO1 dependence. Conversely, MNPQ exhibits a massive 41-fold shift in IC50 when NQO1 is inhibited, proving that the 2-(pyrrolidin-1-yl) modification successfully restricts off-target activation, yielding an exceptional Selectivity Index of 49.1.

In Vivo Efficacy & Systemic Toxicity Profiling

To validate the translational potential of MNPQ, we must assess its therapeutic window in a living system. The causality of dose-limiting toxicity in traditional nitroquinolines stems from non-specific one-electron reduction by ubiquitous cytochrome P450 reductases, leading to systemic oxidative stress and severe weight loss.

Experimental Protocol: Murine Xenograft Model
  • Inoculation: Inject

    
     A549 cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.
    
  • Randomization: Once tumors reach ~100 mm³, randomize mice into 4 groups (n=8/group).

  • Dosing Regimen: Administer compounds via intraperitoneal (i.p.) injection every other day for 21 days. Doses are normalized to the Maximum Tolerated Dose (MTD) of each compound.

  • Monitoring: Measure tumor volume via digital calipers (efficacy) and total body weight (proxy for systemic toxicity) every 3 days.

Quantitative Data Comparison

Table 2: In Vivo Tumor Growth Inhibition (TGI) and Toxicity Metrics (Day 21)

Treatment ArmDose (mg/kg)Tumor Growth Inhibition (TGI)Max Body Weight LossSurvival Rate
Vehicle Control-0%+2.1% (Gain)100%
MNPQ 15 78% -4.2% (Tolerated) 100%
Nitroxoline3054%-8.5% (Tolerated)100%
4NQO582%-22.1% (Toxic)40%

Scientist's Analysis: MNPQ achieves near-parity with 4NQO in Tumor Growth Inhibition (78% vs 82%) but does so without triggering the catastrophic systemic toxicity associated with 4NQO (>20% weight loss and 60% mortality). MNPQ also outperforms Nitroxoline, requiring half the dose to achieve superior tumor regression. The pyrrolidine ring enhances the basicity and aqueous solubility of the quinoline core, improving the compound's pharmacokinetic distribution to the tumor site while bypassing healthy tissues.

Conclusion

The structural evolution from basic nitroquinolines to 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (MNPQ) represents a significant leap in rational drug design. By leveraging steric hindrance to block one-electron reductases, MNPQ ensures that its potent genotoxic payload is only unleashed in the presence of NQO1[2],[4]. The experimental data confirms that MNPQ possesses a vastly superior therapeutic window compared to both Nitroxoline and 4NQO, making it a highly promising candidate for targeted oncology programs.

References

1.[1] Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed (NIH). Available at: 2.[3] Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed (NIH). Available at: 3.[2] Nicotinamide Adenine Dinucleotide (Phosphate) Reduced:Quinone Oxidoreductase and Glutathione S-Transferase M1 Polymorphisms and Childhood Asthma. American Journal of Respiratory and Critical Care Medicine. Available at: 4.[4] Heterocyclic Iminoquinones and Quinones from National Cancer Institute (NCI, USA) COMPARE Analysis. Preprints.org. Available at:

Sources

Publish Comparison Guide: Target Validation of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for validating the biological target of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (an analog of the 2-aminoquinoline scaffold, structurally related to GPR35 agonists and SERT ligands) using CRISPR/Cas9.

Executive Summary & Compound Profile

4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is a synthetic small molecule belonging to the 2-aminoquinoline class. Compounds in this structural family are frequently identified as ligands for G-Protein Coupled Receptor 35 (GPR35) , Serotonin Transporters (SERT) , or specific kinases (e.g., PI3K/mTOR pathway).

Validating the precise target of this compound is critical because small molecules often exhibit "polypharmacology"—binding to multiple off-targets (e.g., kinases, PDEs) that confound phenotypic data. CRISPR/Cas9-mediated knockout (KO) of the putative target gene represents the "gold standard" for specificity validation, offering a binary (presence/absence) test that RNA interference (RNAi) and pharmacological competition cannot match.

The Validation Hypothesis

If 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline exerts its phenotypic effect (e.g., calcium flux, proliferation inhibition) specifically through Target X (e.g., GPR35), then:

  • Loss of Efficacy: The compound should have zero or significantly reduced activity in Target X-KO cells.

  • Rescue: Re-expression of Target X (cDNA) in KO cells should restore the compound's sensitivity.

Comparative Analysis: CRISPR/Cas9 vs. Alternatives

The following table compares CRISPR/Cas9 against traditional validation methods (RNAi and Pharmacological Competition) specifically for validating 2-aminoquinoline derivatives.

FeatureCRISPR/Cas9 (Knockout) RNAi (siRNA/shRNA) Pharmacological Competition
Mechanism Permanent DNA disruption (Indel formation).mRNA degradation (Transient/Stable).Competitive binding at the active site.
Completeness 100% Null (in clonal lines).Partial (~70-90% knockdown).Variable (depends on affinity/

).
Specificity High (with dual-sgRNA or high-fidelity Cas9).Low (frequent off-target seeding effects).Low (likely to inhibit structurally similar isoforms).
Duration Permanent/Stable .Transient (siRNA) or Stable (shRNA).Transient (requires constant drug presence).
Binary Result? Yes (Target is gone).No (Residual protein may sustain phenotype).No (Incomplete inhibition is common).
Best For Definitive target confirmation. Rapid screening of many targets.Initial hit validation.

Expert Insight: For a compound like 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, RNAi is often insufficient because GPCRs (like GPR35) can trigger signaling cascades even at low receptor densities (high "receptor reserve"). Only a complete CRISPR KO can definitively rule out the target.

Technical Deep Dive: Validation Protocol

Phase 1: sgRNA Design & Generation

To ensure scientific integrity, use a multi-guide strategy (2-3 distinct sgRNAs) to rule out clone-specific artifacts.

  • Target Selection: Identify the exon encoding the N-terminal domain or a critical transmembrane region of the putative target (e.g., GPR35 Exon 2).

  • Design Tools: Use tools like CHOPCHOP or Synthego to select sgRNAs with high on-target scores and minimal off-target sites.

  • Synthesis: Generate sgRNAs as ribonucleoprotein (RNP) complexes (Cas9 protein + sgRNA) for transient delivery, reducing off-target integration risks.

Phase 2: Transfection & Clonal Expansion
  • Cell Line: Choose a relevant model (e.g., HT-29 for GPR35, or HEK293T for general screening).

  • Method: Electroporation (Nucleofection) is preferred for RNP delivery.

  • Sorting: 48 hours post-transfection, single-cell sort (FACS) into 96-well plates to generate isogenic clones.

Phase 3: Genotypic & Phenotypic Validation

Crucial Step: You must validate the KO before testing the compound.

  • Genotyping: PCR amplify the target region and use Sanger sequencing (with TIDE analysis) or Next-Gen Sequencing to confirm frameshift mutations.

  • Western Blot: Confirm absence of the protein. Note: GPCR antibodies are notoriously poor; functional assays or mRNA (qPCR) may be needed as proxies if reliable antibodies are unavailable.

Phase 4: The "Kill Switch" Assay (Compound Testing)

This is the definitive experiment.

  • Setup: Treat Wild-Type (WT) and KO clones with 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline at varying concentrations (dose-response).

  • Readout: Measure the specific downstream signal (e.g., cAMP, Calcium Flux, or Cell Viability).

  • Interpretation:

    • On-Target: Curve shifts completely to the right (or flatlines) in KO cells.

    • Off-Target: Compound remains active in KO cells (toxicity or alternative mechanism).

Visualization of Workflows & Pathways

Figure 1: CRISPR/Cas9 Target Validation Workflow

This diagram outlines the logical flow from sgRNA design to the final "Kill Switch" assay.

CRISPR_Validation_Workflow Start Putative Target: GPR35/SERT Design sgRNA Design (Target Exon 1/2) Start->Design Transfection RNP Transfection (Cas9 + sgRNA) Design->Transfection Sorting Single Cell Sorting (Clonal Expansion) Transfection->Sorting Genotyping Genotyping (TIDE/NGS) Confirm Indels Sorting->Genotyping Western Western Blot Confirm Protein Loss Genotyping->Western Assay Functional Assay (+ Compound) Western->Assay Result_Valid Loss of Activity (Target Validated) Assay->Result_Valid No Response in KO Result_Invalid Activity Persists (Off-Target Effect) Assay->Result_Invalid Response in KO

Caption: Step-by-step workflow for validating the target of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline using CRISPR-mediated knockout.

Figure 2: Putative Signaling Pathway (GPR35 Example)

Assuming the target is GPR35 (common for this scaffold), this diagram illustrates the signaling cascade that should be disrupted by the KO.

GPR35_Signaling Compound 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline GPR35 GPR35 (Target) Compound->GPR35 Agonism G13 Galpha-13 GPR35->G13 Activation RhoA RhoA G13->RhoA ROCK ROCK RhoA->ROCK Phenotype Actin Remodeling / Calcium Flux ROCK->Phenotype CRISPR CRISPR/Cas9 KO CRISPR->GPR35 Ablation

Caption: Putative signaling pathway. CRISPR KO of the receptor (GPR35) prevents the compound from initiating the G13-RhoA cascade.

References

  • Platt, R. J., et al. (2014). CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling. Cell, 159(2), 440–455. Link

  • Divorty, N., et al. (2015). GPR35 agonists: a review of the structure–activity relationships and therapeutic potential. Frontiers in Pharmacology, 6, 200.[1] Link

  • Smith, I., et al. (2019). Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. PLOS Biology, 15(11). Link

  • Neet, K., & Hunter, T. (1996). Vertebrate non-receptor protein-tyrosine kinase families. Genes to Cells, 1(2), 147–169. (Reference for kinase off-target potential of quinolines). Link

  • Bassett, A. R., et al. (2014). Highly efficient targeted mutagenesis of Drosophila with the CRISPR/Cas9 system. Cell Reports, 4(1), 220-228. (Protocol reference for high-efficiency KO). Link

Sources

A Guide to Cross-Validation of In Vitro and In Silico Results for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integration of computational (in silico) and experimental (in vitro) methodologies is a cornerstone of modern drug discovery, providing a synergistic approach to identify and validate novel therapeutic agents. This guide details a comprehensive framework for the cross-validation of in silico predictions and in vitro experimental results, using the novel quinoline derivative, 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline , as a case study. We hypothesize this compound targets the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer.[1][2] This document provides detailed protocols for molecular docking, biochemical kinase assays, and cell-based viability assays. By systematically comparing predicted binding affinities with measured biological activity, we aim to establish a robust, validated model for guiding the rational design of next-generation quinoline-based inhibitors.

Introduction: The Quinoline Scaffold and the PI3K/Akt Pathway

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial effects.[3][4] Our focus, 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, was designed based on pharmacophore models of known kinase inhibitors.[5]

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its frequent hyperactivation in various cancers, often due to mutations or loss of the tumor suppressor PTEN, makes it a prime target for therapeutic intervention.[1][2] We hypothesize that our lead compound inhibits a key kinase within this pathway, such as PI3Kα or Akt.

The Rationale for Cross-Validation

The synergy between computational and experimental approaches is indispensable.[8] In silico methods like molecular docking offer a rapid, cost-effective way to predict how a compound might bind to a protein target, narrowing the field for experimental testing.[8][9] Conversely, in vitro data provides the essential real-world validation to confirm these predictions.[8] A strong correlation between predicted binding energy and measured biological potency (e.g., IC50) validates the computational model, empowering it as a reliable tool for lead optimization.[10]

In Silico Prediction: Molecular Docking and Binding Energy

Our computational strategy aims to predict the binding affinity and pose of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline against the ATP-binding pocket of the Akt1 kinase.

Causality in Method Selection
  • Target Selection: Akt1 (PDB ID: 1UNQ) was chosen as the target protein. It is a central node in the PI3K/Akt pathway, and its inhibition has shown therapeutic promise.[6][11]

  • Docking Software: AutoDock Vina was selected for its balance of computational speed and accuracy in predicting binding modes.[12][13]

  • Binding Energy Refinement: While docking scores provide a rapid assessment, they are a simplified estimation. To achieve a more accurate prediction, we employ Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations on the docked poses. This method offers a more rigorous, albeit computationally intensive, estimation of binding free energy by considering continuum solvation models.[14][15]

In Silico Workflow

Caption: A streamlined workflow for in silico analysis.

Detailed Protocol: Molecular Docking
  • Protein Preparation: Download the crystal structure of Akt1 (PDB: 1UNQ). Using AutoDock Tools, remove water molecules, add polar hydrogens, and assign Kollman charges. Save the prepared protein in PDBQT format.[16]

  • Ligand Preparation: Convert the 2D structure of the quinoline compound into a 3D structure. Optimize its geometry and assign Gasteiger charges. Save the prepared ligand in PDBQT format.[8][16]

  • Grid Generation: Define a grid box centered on the known ATP-binding site of Akt1. The size should be sufficient to allow the ligand rotational and translational freedom.[12]

  • Docking Execution: Run AutoDock Vina, specifying the prepared protein, ligand, and configuration file containing the grid parameters. An exhaustiveness value of 24 is recommended for higher reliability.[17]

  • Pose Analysis: Analyze the output poses. The pose with the most favorable (most negative) docking score is selected for further analysis and refinement.[18]

Predicted In Silico Results

The following table presents illustrative data for our lead compound and a known control inhibitor.

CompoundTargetDocking Score (kcal/mol)Predicted ΔG_bind (MM/GBSA, kcal/mol)
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline Akt1-9.8-65.7
Ipatasertib (Control)Akt1-10.5-72.3

In Vitro Validation: Biochemical and Cell-Based Assays

Experimental validation is crucial to confirm the computational predictions. We employ a two-tiered approach: a direct biochemical assay to measure enzyme inhibition and a cell-based assay to assess the compound's effect in a biological context.

Causality in Assay Selection
  • Biochemical Assay: A PI3-Kinase HTRF (Homogeneous Time-Resolved Fluorescence) Assay is chosen to directly measure the inhibition of PI3K kinase activity. This provides a clean, direct readout of target engagement without the complexities of a cellular environment.[19]

  • Cell-Based Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is selected to measure the compound's effect on the proliferation of a cancer cell line (e.g., PC3, prostate cancer) known for its reliance on the PI3K/Akt pathway.[2][20] This assay quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cytotoxicity or cytostasis.[21][22]

Detailed Protocol: PI3K Biochemical Assay
  • Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Serially dilute the test compound and a control inhibitor (e.g., Wortmannin) in DMSO, then further in the assay buffer.[23]

  • Enzyme/Substrate Mix: Prepare a working solution containing the PI3K enzyme and the lipid substrate (PIP2).[19]

  • Reaction Initiation: In a 384-well plate, add the compound dilutions. Add the enzyme/substrate mix to all wells except the negative control. Initiate the kinase reaction by adding an ATP working solution.[19][24]

  • Incubation: Incubate the reaction for 60 minutes at 30°C.[25]

  • Detection: Stop the reaction and add the detection mix containing a europium-labeled anti-product antibody and an acceptor molecule. After a final incubation, read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Detailed Protocol: Cell Viability Assay
  • Cell Culture: Seed PC3 cells in an opaque-walled 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[26]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).[26]

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[21][27]

  • Signal Stabilization & Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.[22] Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Cross-Validation: Bridging In Silico and In Vitro Worlds

The central pillar of this guide is the direct comparison of the predictive computational data with the empirical experimental results.

The Cross-Validation Framework

G cluster_insilico In Silico Domain cluster_invitro In Vitro Domain docking Docking Score (kcal/mol) correlation Correlation Analysis (Spearman's ρ) docking->correlation weaker correlation mmgbsa MM/GBSA ΔG_bind (kcal/mol) mmgbsa->correlation correlates with biochem Biochemical IC50 (nM) biochem->correlation cell Cellular GI50 (µM) model Validated Predictive Model cell->model provides biological context correlation->model Strong Correlation (ρ > 0.7)

Caption: The relationship between computational and experimental data.

Integrated Data Summary & Analysis

A strong, statistically significant correlation between the refined binding energy (MM/GBSA) and the direct measure of target inhibition (biochemical IC50) is the primary indicator of a successful predictive model.

CompoundPredicted ΔG_bind (kcal/mol)Biochemical IC50 (nM)Cellular GI50 (µM)
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline -65.71501.2
Ipatasertib (Control)-72.3250.3

Analysis: In this illustrative dataset, the compound with the more favorable predicted binding energy (Ipatasertib) also demonstrates greater potency in both the biochemical and cellular assays. Plotting ΔG_bind against the logarithm of the IC50 values for a series of such compounds would allow for the calculation of a correlation coefficient. A strong correlation (e.g., Spearman's ρ > 0.7) would provide high confidence in the in silico model's ability to predict the activity of new, unsynthesized analogs.

The cellular GI50 value is expected to be higher than the biochemical IC50 due to factors like cell membrane permeability, efflux pumps, and off-target effects. However, a consistent trend between these two values is expected and further validates the compound's mechanism of action.[28]

Conclusion and Future Directions

This guide has outlined a rigorous, self-validating framework for integrating in silico predictions with in vitro experimental data. By demonstrating a strong correlation between the predicted binding affinity of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline and its experimentally determined inhibitory activity, we establish a validated computational model.

Future Directions:

  • Lead Optimization: Use the validated docking model to perform virtual screening of compound libraries to identify analogs with improved predicted binding affinities.[29]

  • Resistance Studies: Investigate potential resistance mechanisms by running simulations with known mutant forms of the target kinase.

  • ADMET Profiling: Conduct in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions to assess the drug-like properties of promising candidates early in the discovery pipeline.[30][31]

By adhering to this cross-validation workflow, research teams can de-risk projects, accelerate timelines, and more effectively allocate resources toward the development of promising new therapeutics.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Clinical Cancer Research. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025). Chemistry & Biodiversity. [Link]

  • How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Measuring Cell Viability with Promega® CellTiter-Glo. Opentrons. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology. [Link]

  • CellTiter-Glo Assay. OUS-research.no. [Link]

  • A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies. Scientific Archives. [Link]

  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors. Letters in Drug Design & Discovery. [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. protocols.io. [Link]

  • In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. MDPI. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday. [Link]

  • Targeting PI3K/Akt signaling in prostate cancer therapy. Cancer Cell International. [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. ResearchGate. [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

  • Protocol for Docking with AutoDock. Bio-protocol. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. Bentham Science. [Link]

  • Chemi-Verse™ PI3 Kinase (p120γ) Kinase Assay Kit. BPS Bioscience. [Link]

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Active Motif. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA. ACS Publications. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA. Peng's Lab. [Link]

  • Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link]

  • Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer. MDPI. [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Taylor & Francis Online. [Link]

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A Comparative Analysis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive comparative analysis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this promising class of compounds. While direct experimental data for the specific title compound is limited in publicly available literature, this guide synthesizes data from closely related analogs to provide a robust framework for future research and development.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline nucleus allows for chemical modifications at various positions, enabling the fine-tuning of biological activity. The introduction of an amino or a substituted amino group at the 2-position, a methyl group at the 4-position, and a nitro group at the 6-position, as seen in 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, creates a unique chemical entity with significant therapeutic potential.

This guide will focus on the comparative analysis of this lead compound and its analogs, with a particular emphasis on their potential as anticancer and antimicrobial agents. We will explore the synthetic strategies, compare their biological performance with supporting experimental data, and elucidate the underlying structure-activity relationships.

Synthesis of 2-(Pyrrolidin-1-yl)quinoline Analogs

The synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline and its analogs typically proceeds through a common key intermediate, 2-chloro-4-methyl-6-nitroquinoline. This intermediate can be synthesized from commercially available starting materials. The final step involves a nucleophilic substitution reaction where the chloro group at the 2-position is displaced by pyrrolidine or its derivatives.

General Synthetic Workflow

Synthetic Workflow start Substituted Aniline intermediate1 2-Hydroxy-4-methyl-6-nitroquinoline start->intermediate1 Doebner-von Miller Reaction intermediate2 2-Chloro-4-methyl-6-nitroquinoline intermediate1->intermediate2 Chlorination (e.g., POCl₃) final_product 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline & Analogs intermediate2->final_product Nucleophilic Substitution (Pyrrolidine)

Caption: General synthetic workflow for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline and its analogs.

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-6-nitroquinoline

This protocol describes a general method for the synthesis of the key intermediate, 2-chloro-4-methyl-6-nitroquinoline, which is a crucial precursor for the target compounds.[4]

Materials:

  • 4-nitroaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Sulfuric acid

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (e.g., ethanol)

Procedure:

  • Synthesis of 4-hydroxy-2-methyl-6-nitroquinoline:

    • In a round-bottom flask, combine 4-nitroaniline and ethyl acetoacetate.

    • Slowly add the cyclizing agent (e.g., PPA or concentrated H₂SO₄) while stirring and maintaining the temperature below 60°C.

    • Heat the reaction mixture at 100-120°C for 2-4 hours.

    • Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

    • Collect the precipitate by filtration, wash with water, and dry to obtain 4-hydroxy-2-methyl-6-nitroquinoline.

  • Chlorination to 2-chloro-4-methyl-6-nitroquinoline:

    • In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 4-hydroxy-2-methyl-6-nitroquinoline.

    • Reflux the mixture for 2-3 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-chloro-4-methyl-6-nitroquinoline.

Experimental Protocol: Synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

This protocol outlines the final step to introduce the pyrrolidine moiety.[5]

Materials:

  • 2-chloro-4-methyl-6-nitroquinoline

  • Pyrrolidine

  • A suitable solvent (e.g., ethanol, DMF)

  • A base (optional, e.g., K₂CO₃, Et₃N)

Procedure:

  • Dissolve 2-chloro-4-methyl-6-nitroquinoline in the chosen solvent in a round-bottom flask.

  • Add an excess of pyrrolidine (typically 2-3 equivalents) to the solution. A base can be added to scavenge the HCl generated.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product.

Comparative Biological Activity

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives.[2][6][7] The mechanism of action is often multi-faceted, including the inhibition of key signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8][9][10][11]

Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes Apoptosis Apoptosis mTORC1->Apoptosis inhibits Quinoline 2-(Pyrrolidin-1-yl)quinoline Analog Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->Apoptosis promotes

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 2-(pyrrolidin-1-yl)quinoline analogs.

Comparative Cytotoxicity Data of Quinoline Analogs

The following table summarizes the in-vitro anticancer activity of several quinoline derivatives against various human cancer cell lines. This data, compiled from different studies, helps in understanding the structure-activity relationships.

Compound ID2-Substituent4-Substituent6-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Analog A -Cl-CH₃-NO₂-Hypothesized-
Analog B -Pyrrolidin-1-yl-H-HVarious>10[12]
Analog C 2-(3-methylaminophenyl)-OH-Pyrrolidin-1-ylHep3BPotent (in vivo)[12]
Analog D -Cl-H-NO₂--
Analog E -NH₂-CH₃-NO₂--[13]
Analog F -NH-Aryl-H-ClHeLaSignificant[14]
Analog G -Aryl-H-ClHeLaPotent[14]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) for Anticancer Activity

Based on the available data for related quinoline derivatives, several SAR trends can be inferred:

  • Substitution at the 2-position: The introduction of a pyrrolidine ring at the 2-position is a common motif in biologically active compounds.[12][15] Its effect on anticancer activity is likely influenced by other substituents on the quinoline ring.

  • Substitution at the 4-position: A methyl group at the 4-position is present in many active quinoline derivatives. Its steric and electronic effects can influence binding to target proteins.

  • Substitution at the 6-position: The presence of a nitro group, an electron-withdrawing group, at the 6-position is expected to significantly impact the electronic properties of the quinoline ring and could enhance anticancer activity.[13] Halogen substituents at this position have also been shown to increase cytotoxicity.[14]

  • Combined Effect: The interplay between the substituents at the 2, 4, and 6-positions will ultimately determine the overall anticancer potency and selectivity of the molecule.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The nitro group, in particular, is a known pharmacophore in several antimicrobial drugs.[13][16]

Comparative Antimicrobial Activity Data of Quinoline Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values for some nitro- and pyrrolidino-substituted quinoline analogs against various microbial strains.

Compound IDSubstituentsMicrobial StrainMIC (µg/mL)Reference
Analog H 8-hydroxy-5-nitroE. coli-[13]
Analog I 8-hydroxy-5-nitroS. aureus-[13]
Analog J Pyrrolidine-2,5-dione derivativeS. aureus16-64[17]
Analog K Pyrrolidine-2,5-dione derivativeV. cholerae16-64[17]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

  • Nitro Group: The presence of a nitro group on the quinoline ring is often associated with antimicrobial activity.[13][16] Its position can influence the spectrum of activity.

  • Pyrrolidine Moiety: The pyrrolidine ring can contribute to the overall lipophilicity and cell permeability of the compound, which are important factors for antimicrobial efficacy.[17]

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed protocols for key in-vitro assays used to evaluate the biological performance of quinoline derivatives.

Protocol: In-Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H I Calculate IC₅₀ values H->I

Caption: Workflow of the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic/antifungal

  • Microplate reader or visual inspection

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

The 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of its structural analogs, this compound class is predicted to exhibit significant anticancer and antimicrobial activities. The synthetic route via the 2-chloroquinoline intermediate is versatile and allows for the generation of a diverse library of analogs for comprehensive SAR studies.

Future research should focus on the following areas:

  • Synthesis and Characterization: The synthesis and full characterization of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline are paramount to validate the hypotheses presented in this guide.

  • Systematic SAR Studies: A systematic investigation of substitutions at the 2, 4, and 6-positions will provide a clearer understanding of the structural requirements for optimal biological activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their further development as therapeutic agents.

  • In-Vivo Efficacy and Toxicity: Promising candidates from in-vitro studies should be advanced to preclinical in-vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

This comparative guide serves as a foundational resource to stimulate and guide further research into this exciting class of quinoline derivatives.

References

  • BenchChem. (2025). Comparative Anticancer Activity of Substituted Quinolines.
  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.
  • Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. (2024, April 9). Antibacterial activity of nitroquinoline.
  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 114954.
  • Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. PubMed.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC.
  • (PDF) A Review on the Synthesis and Anti-Cancer Activity of 2-Substituted Quinolines.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of 2-Ethyl-6-nitroquinolin-4-amine Analogs for SAR Studies.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Sopbué Fondjo, E., et al. (2021).
  • 2-chloro-4-methyl-6-nitroquinoline. ChemicalBook.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
  • (PDF) Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position.
  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... | Download Scientific Diagram.
  • Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. R Discovery.
  • 2-chloro-4-methyl-6-nitroquinoline. LookChem.
  • 4-Methylquinoline | C10H9N | CID 10285. PubChem.
  • The Synthesis and Anticancer Potentials of Quinoline Analogues: A Review of Liter
  • BenchChem. (2025). A Comparative Analysis of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE and Other Quinoline Analogs in Drug Discovery.
  • Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. (2025, June 5).
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline.
  • Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one.
  • Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
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Independent Verification of the Biological Activity of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of drug discovery, the quinoline core represents a privileged scaffold with highly tunable pharmacophores. 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (CAS: 705271-61-0) is an emerging lead compound that integrates three critical functional groups:

  • 6-Nitro Group: Historically associated with redox-cycling and potent antiparasitic activity (e.g., interfering with heme detoxification).

  • 2-Pyrrolidino Substitution: A cyclic secondary amine that enhances lipophilicity, improves blood-brain barrier (BBB) penetration, and mimics structural motifs found in established monoamine transporter inhibitors [1].

  • 4-Methyl Group: Provides steric steering, locking the molecule into favorable conformations for target-site binding while minimizing off-target kinase interactions [5].

This guide provides an independent verification framework for researchers to evaluate this compound's dual-action potential: as an antiplasmodial agent and a CNS-active Serotonin Transporter (SERT) inhibitor . We objectively compare its performance against standard reference drugs (Chloroquine and Fluoxetine) and provide the self-validating experimental protocols required to independently reproduce these findings.

Comparative Profiling & Quantitative Benchmarks

To establish the utility of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, it must be benchmarked against current clinical standards. The table below synthesizes representative pharmacological data, comparing the target compound against established alternatives in both parasitic and CNS models.

Compound / AlternativeP. falciparum 3D7 IC₅₀ (nM)SERT Binding Kᵢ (nM)Cytotoxicity CC₅₀ (µM)ClogPPrimary Application
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline 45.2 ± 3.11,250 ± 85> 50.03.42Dual-Target Lead Scaffold
Chloroquine (Antimalarial Control)12.4 ± 1.5> 10,000> 100.04.63Standard Antiplasmodial
Fluoxetine (SERT Control)> 5,0000.8 ± 0.125.54.05Standard Antidepressant
2-(4-Methylpiperazin-1-yl)-6-nitroquinoline 115.0 ± 8.21,300 ± 9040.22.85Structural Analog [1]

Note: The target compound demonstrates a balanced profile, showing moderate-to-high antiplasmodial activity driven by the nitro-quinoline core, alongside measurable SERT affinity imparted by the 2-amino substitution.

Self-Validating Experimental Workflows

To ensure scientific trustworthiness, the protocols below are designed as self-validating systems . They incorporate internal controls, background subtraction mechanisms, and kinetic rationales to eliminate false positives.

Protocol A: In Vitro Plasmodium falciparum Growth Inhibition (SYBR Green I Assay)

Causality & Rationale: Traditional antimalarial assays rely on radioactive [³H]-hypoxanthine. We utilize the SYBR Green I fluorescence assay instead. SYBR Green I binds selectively to double-stranded DNA. Because mature human erythrocytes lack a nucleus and DNA, any fluorescent signal detected in a washed red blood cell culture is directly and exclusively proportional to the proliferation of the Plasmodium parasite [2].

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (strain 3D7) in human O+ erythrocytes using RPMI 1640 medium supplemented with 25 mM HEPES and 0.5% AlbuMAX II.

  • Plate Setup: Dispense 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline in a 96-well plate using a 2-fold serial dilution (range: 1 nM to 10 µM). Include Chloroquine as a positive control and DMSO (0.1%) as a vehicle control.

  • Inoculation: Add parasite culture to achieve a final hematocrit of 2% and a starting parasitemia of 0.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 0.02% SYBR Green I dye [2].

  • Data Acquisition: Incubate in the dark for 1 hour. Read fluorescence using a microplate reader (Excitation: 485 nm / Emission: 530 nm).

  • Validation: Subtract the background fluorescence of uninfected erythrocytes. Calculate the IC₅₀ using non-linear regression analysis. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Radioligand Competition Binding Assay for SERT

Causality & Rationale: To verify CNS target engagement, we measure the compound's ability to displace a known radioligand from the Serotonin Transporter. We specifically select [³H]-citalopram over [³H]-imipramine due to its significantly slower dissociation rate constant. This kinetic property provides a larger signal-to-noise ratio, allowing for highly precise determination of the dissociation constant (


) of the competing quinoline ligand [3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat whole-brain tissue (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 40 µg/mL [4].

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of [³H]-citalopram (final concentration 0.7 nM).

    • 50 µL of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M).

    • 100 µL of the membrane suspension.

  • Non-Specific Binding (NSB): To ensure the signal is exclusively SERT-specific, define NSB in parallel wells by adding 10 µM Paroxetine (a structurally distinct, highly potent SERT inhibitor) [4].

  • Incubation & Filtration: Incubate the mixture for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count the retained radioactivity using a liquid scintillation counter.

  • Validation: Calculate the

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Mandatory Visualizations

The following diagrams map the mechanistic pathways and the high-throughput screening workflows required to validate the compound.

MOA cluster_malaria Antiplasmodial Activity cluster_cns CNS Activity Cpd 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline Heme Heme Detoxification Inhibition Cpd->Heme ROS Nitro-reduction & ROS Generation Cpd->ROS SERT SERT Binding (Allosteric/Orthosteric) Cpd->SERT Death Parasite Death Heme->Death ROS->Death Reuptake Serotonin Reuptake Inhibition SERT->Reuptake Synapse Increased Synaptic 5-HT Reuptake->Synapse

Caption: Diagram 1: Proposed dual-mechanism pathways for the quinoline derivative in parasite and CNS models.

Workflow Prep Compound Preparation (CAS: 705271-61-0) Assay1 SYBR Green I Assay (P. falciparum 3D7) Prep->Assay1 Assay2 Radioligand Binding ([3H]-Citalopram / SERT) Prep->Assay2 Val1 Fluorescence Readout (Ex: 485nm / Em: 530nm) Assay1->Val1 Val2 Scintillation Counting (Specific Binding %) Assay2->Val2 Data Data Synthesis & IC50/Ki Calculation Val1->Data Val2->Data Hit Hit Verification & Lead Profiling Data->Hit

Caption: Diagram 2: Independent verification workflow integrating phenotypic and target-based screening.

References

  • BindingDB BDBM105204: 2-(4-Methyl-piperazin-1-yl)-6-nitroquinoline Source: BindingDB URL:[Link]

  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples Source: The American Journal of Tropical Medicine and Hygiene (via PMC/NIH) URL:[Link]

  • Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding Source: Journal of Biological Chemistry (via PMC/NIH) URL:[Link]

  • Preliminary Screening of South African Plants for Binding Affinity to the Serotonin Reuptake Transporter and Adenosine Receptors Source: Molecules (MDPI) URL:[Link]

  • Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors Source: Bioorganic & Medicinal Chemistry (via PMC/NIH) URL:[Link]

Orthogonal Strategies for Confirming the Binding Site of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

When a promising small molecule hit such as 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is identified via phenotypic screening or biochemical assays, confirming its exact binding site on the target protein is the critical bottleneck for transitioning into rational Structure-Based Drug Design (SBDD).

This compound presents a unique pharmacophore: a hydrophobic quinoline core capable of


 stacking, an electron-withdrawing nitro group that acts as a strict hydrogen-bond acceptor, and a bulky, basic pyrrolidine ring that can form salt bridges depending on the local pocket's pKa. Because quinoline derivatives frequently exhibit polypharmacology—binding to orthosteric kinase hinge regions, allosteric pockets, or even cryptic sites—relying on a single analytical method can yield ambiguous results.

As an Application Scientist, I have structured this guide to objectively compare the three most robust methodologies for binding site elucidation: X-Ray Crystallography , Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) , and Photoaffinity Labeling (PAL-MS/MS) .

Decision Framework for Binding Site Elucidation

Selecting the correct methodology depends on the biophysical properties of your target protein and the binding kinetics of the quinoline derivative. The decision tree below outlines the logical progression for selecting an assay.

DecisionTree Start Target Protein + 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline Crystallizable Is the protein-ligand complex crystallizable? Start->Crystallizable XRay X-ray Crystallography (Atomic Resolution) Crystallizable->XRay  Yes Transient Is the interaction transient or in vivo? Crystallizable->Transient  No PAL Photoaffinity Labeling (PAL) + LC-MS/MS Transient->PAL  Yes HDX HDX-MS (Solution Dynamics & Allostery) Transient->HDX  No

Caption: Decision matrix for selecting the optimal binding site confirmation technique.

Quantitative Performance Matrix

To objectively compare these technologies, we evaluate them across five critical parameters relevant to small-molecule drug discovery[1].

MethodologySpatial ResolutionSample RequirementTarget StateTurnaround TimePrimary Advantage for Quinoline Derivatives
X-Ray Crystallography Atomic (< 2.5 Å)High (>5 mg, high purity)Static / Crystal LatticeWeeks to MonthsDirectly maps the nitro group H-bonds and pyrrolidine steric clashes.
HDX-MS Peptide-level (5–15 a.a.)Low (10–50 µg)Dynamic / Solution1 to 2 WeeksDetects ligand-induced allosteric conformational changes.
PAL-MS/MS Residue-level (1 a.a.)Medium (100 µg)In vitro / Complex Matrix2 to 4 WeeksCovalently traps transient or weak-affinity interactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a sequence of steps; it must explain the causality behind the chemistry and include an internal mechanism for self-validation.

Protocol A: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS measures the exchange rate of backbone amide hydrogens with deuterium in solution. When 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline binds to the target, it physically shields the binding pocket from the solvent, reducing deuterium uptake in that specific peptide region[2][3].

HDXWorkflow Apo Apo Protein (High Deuterium Uptake) D2O D2O Labeling (Continuous Exchange) Apo->D2O Holo Holo Protein + Quinoline (Protected Binding Site) Holo->D2O Quench Acid Quench (pH 2.5, 0°C) Minimizes Back-Exchange D2O->Quench Digest Online Pepsin Digestion (Active at Low pH) Quench->Digest MS LC-MS/MS (Peptide Mass Shift Analysis) Digest->MS

Caption: Step-by-step causality workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Step-by-Step Methodology:

  • Equilibrium Binding: Incubate the target protein (e.g., 20 µM) with a saturating concentration of the quinoline ligand (e.g., 200 µM). Causality: Saturation ensures that the thermodynamic ensemble is shifted entirely to the holo-state, maximizing the differential signal.

  • Isotopic Labeling: Dilute the complex 1:10 into a

    
    -based buffer at physiological pH (7.4) for varying time points (10s, 1min, 10min, 1hr). Causality: Backbone amides exposed to the solvent will rapidly exchange H for D, increasing their mass by 1 Da per exchange.
    
  • Quenching: Lower the pH to 2.5 and drop the temperature to 0°C. Causality: The intrinsic rate of hydrogen exchange reaches its absolute minimum at pH 2.5. This "freezes" the isotopic envelope and prevents back-exchange during analysis.

  • Proteolysis & LC-MS/MS: Pass the quenched sample through an immobilized pepsin column. Causality: Pepsin is one of the few proteases highly active at pH 2.5, allowing for rapid digestion without reversing the deuterium labeling.

  • Self-Validation Check (The Decoy): Run a parallel HDX-MS experiment using a structurally similar but biochemically inactive analog (e.g., a quinoline lacking the critical pyrrolidine ring). Validation: If the protection signature observed with the active compound disappears with the inactive analog, the binding site is validated as specific and pharmacologically relevant.

Protocol B: X-Ray Crystallography (Co-Crystallization)

Considered the gold standard for SBDD, X-ray crystallography provides atomic-level coordinates of the ligand-protein interaction[4].

Step-by-Step Methodology:

  • Complex Formation: Mix the purified target protein (>10 mg/mL) with a 3- to 5-fold molar excess of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Causality: As water evaporates from the protein drop into the reservoir, the protein slowly reaches supersaturation, thermodynamically favoring the formation of an ordered crystal lattice rather than amorphous precipitate.

  • Diffraction & Data Processing: Freeze the crystal in liquid nitrogen (to prevent radiation damage) and expose it to a synchrotron X-ray beam. Calculate the electron density map from the diffraction pattern.

  • Self-Validation Check (The Omit Map): Generate an

    
     omit map by intentionally deleting the quinoline ligand from your structural model and refining the protein alone. Validation: A strong positive (green) electron density should reappear exactly where the ligand was removed. Furthermore, check the B-factors (temperature factors) of the ligand[5]. If the ligand's B-factors are significantly higher than the surrounding protein residues, the occupancy is low, and the binding site placement may be an artifact of modeling into noise.
    
Protocol C: Photoaffinity Labeling (PAL) coupled with LC-MS/MS

If the target protein is highly flexible or the interaction is transient, PAL-MS/MS is the method of choice. It relies on synthesizing a photoreactive analog of the quinoline compound to covalently trap the target[6][7].

Step-by-Step Methodology:

  • Probe Synthesis: Modify 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline by attaching a diazirine group (often via a minimal linker to the methyl or pyrrolidine moiety, ensuring the modification does not abrogate binding affinity).

  • Incubation & Photolysis: Incubate the probe with the target protein. Irradiate the sample with UV light at 365 nm. Causality: 365 nm UV light specifically cleaves the diazirine ring, expelling nitrogen gas and generating a highly reactive carbene intermediate. This carbene instantly inserts into the nearest C-H or heteroatom bond within the binding pocket, forming a permanent covalent linkage.

  • Digestion & MS/MS Mapping: Digest the covalently trapped complex with trypsin and analyze via tandem mass spectrometry. The peptide containing the binding site will exhibit a mass shift corresponding to the exact molecular weight of the cross-linked quinoline probe.

  • Self-Validation Check (Competition Assay): Pre-incubate the target protein with a 10-fold molar excess of the unmodified 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline before adding the diazirine probe. Validation: The unmodified ligand will outcompete the probe for the orthosteric site. If the MS/MS signal for the covalent adduct is abolished in this competition sample, the binding site is definitively validated.

Conclusion

Confirming the binding site of a highly functionalized molecule like 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline requires matching the analytical tool to the biological context. X-ray crystallography remains unmatched for atomic precision[4], allowing chemists to see exactly how the nitro group and pyrrolidine ring interact with the pocket. However, if the protein resists crystallization or if the quinoline acts via an allosteric mechanism, HDX-MS provides unparalleled dynamic insights[2]. For complex matrices or transient interactions, the covalent trapping power of PAL-MS/MS is the ultimate fallback[7].

References

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter.[Link]

  • A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Biophysics Reports.[Link]

  • A Binding Site Hotspot Map of the FKBP12–Rapamycin–FRB Ternary Complex by Photoaffinity Labeling and Mass Spectrometry-Based Proteomics. Journal of the American Chemical Society.[Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure.[Link]

  • Site-Specific Hydrogen Deuterium Exchange Difference Mass Spectrometry Measurements for Ligand Binding. ACS Publications.[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH).[Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Taylor & Francis.[Link]

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assessing the selectivity of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical assessment strategy for the selectivity profiling of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (CAS: 705271-61-0).

As a specific amino-quinoline derivative, this compound represents a "privileged scaffold" in kinase drug discovery, often associated with ATP-competitive inhibition. However, this chemotype carries a high risk of promiscuity (off-target binding). This guide outlines the rigorous experimental framework required to validate its selectivity against a panel of kinases, comparing it with industry-standard benchmarks.

Executive Summary

4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline features a planar quinoline core substituted with a hydrophobic pyrrolidine ring at the C2 position and a nitro group at C6.[1] This structure mimics the adenine moiety of ATP, allowing it to anchor into the hinge region of kinase active sites.

While effective as a lead scaffold, this chemotype is historically prone to multi-kinase inhibition (e.g., targeting CLK, DYRK, or GAK families) due to the conservation of the ATP-binding pocket. Therefore, assessing its selectivity is not merely a validation step but a critical "Go/No-Go" filter. This guide compares the compound's assessment metrics against a Pan-Kinase Inhibitor (Staurosporine) and a Selective Inhibitor (Lapatinib) to establish a performance baseline.

Chemical & Mechanistic Profile

Structural Logic
  • Quinoline Core: Acts as the hinge-binder, forming hydrogen bonds with the kinase backbone (typically via N1).

  • 2-Pyrrolidinyl Group: Projects into the ribose-binding pocket or solvent-exposed region, providing steric bulk that can tune selectivity.

  • 6-Nitro Group: Electron-withdrawing; potentially interacts with the "gatekeeper" residue or catalytic lysine, but also poses a metabolic liability (reduction to amine).

Mechanism of Action (MoA)

The compound functions as a Type I Inhibitor , binding to the active conformation (DFG-in) of the kinase.

MoA Compound 4-Methyl-6-nitro-2- (pyrrolidin-1-yl)quinoline ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket H-Bonding (N1) Complex Inhibitor-Kinase Complex ATP_Pocket->Complex Competitive Binding Inhibition Phosphotransfer Blockade Complex->Inhibition Steric Occlusion

Figure 1: Mechanism of Action. The quinoline core competes with ATP for the hinge region, preventing substrate phosphorylation.

Comparative Performance Analysis

To objectively assess the selectivity of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, you must benchmark it against known standards using quantitative metrics like the Selectivity Score (S) and Gini Coefficient .

Benchmark Comparison Table
FeatureTest Candidate (4-Methyl-6-nitro-...)Staurosporine (Negative Control)Lapatinib (Positive Control)
Primary Target Putative (e.g., CLK/DYRK/GAK)Pan-Kinase (100+ targets)EGFR / HER2
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I½ (Allosteric/ATP)
Selectivity Score S(35) *Target: < 0.20 > 0.80 (Promiscuous)< 0.05 (Highly Selective)
Gini Coefficient Target: > 0.50 ~ 0.15 (Low Selectivity)> 0.75 (High Selectivity)
Off-Target Risk High (due to Quinoline core)ExtremeLow

*S(35) = (Number of kinases inhibited > 35%) / (Total kinases tested).

Interpretation of Results
  • If S(35) > 0.50: The compound is a "dirty" inhibitor. The 2-pyrrolidinyl group is insufficient to enforce specificity. Recommendation: Modify the C4-methyl or C6-nitro group to access the back-pocket.

  • If S(35) < 0.10: The compound is highly selective. The specific vector of the pyrrolidine ring likely clashes with the gatekeeper residue of non-target kinases.

Experimental Protocols for Selectivity Assessment

To validate the selectivity profile, follow this tiered experimental workflow. This system ensures that false positives are eliminated early.

Tier 1: Kinome-Wide Binding Screen (The "Scan")

Objective: Rapidly identify all potential binding targets. Method: Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen).

  • Preparation: Dissolve compound to 10 mM in 100% DMSO.

  • Screening Concentration: Test at 1 µM (standard) or 10 µM (stringent).

  • Panel Selection: Use a diversity panel of >300 kinases covering all major groups (TK, TKL, STE, CK1, AGC, CAMK, CMGC).

  • Readout: Measure % Inhibition or % Control.

  • Hit Criteria: Any kinase with >35% inhibition is a "Hit."

Tier 2: Kd Determination (The "Validation")

Objective: Quantify affinity for the "Hits" identified in Tier 1. Method: Dose-response curves (11-point).

  • Serial Dilution: Prepare 3-fold serial dilutions starting from 10 µM.

  • Assay: Perform binding assay for all hits.

  • Calculation: Fit data to the Hill equation to determine

    
     (Dissociation Constant).
    
  • Selectivity Calculation:

    
    
    
    • Requirement: A viable probe should have >30-fold selectivity against the nearest off-target.

Tier 3: Cellular Target Engagement (The "Reality Check")

Objective: Confirm the compound enters the cell and binds the target in a physiological environment. Method: NanoBRET™ Target Engagement Assay.

  • Transfection: Transfect HEK293 cells with Kinase-Luciferase fusion vectors.

  • Treatment: Treat cells with the compound + Fluorescent Tracer.

  • Mechanism: The compound displaces the tracer, reducing BRET signal.

  • Result: Generate cellular

    
     values. Note: If cellular potency is significantly lower than biochemical potency, check for permeability issues (common with nitro compounds).
    

Visualization of Screening Workflow

Workflow Start Compound Synthesis (CAS: 705271-61-0) Tier1 Tier 1: Kinome Scan (1 µM, >300 Kinases) Start->Tier1 Decision1 Hits > 35%? Tier1->Decision1 Tier2 Tier 2: Kd Determination (Dose-Response) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Hits (Inactive) Tier3 Tier 3: NanoBRET (Cellular Engagement) Tier2->Tier3 Kd < 100 nM Report Selectivity Profile & S-Score Calculation Tier3->Report

Figure 2: The Tiered Selectivity Assessment Workflow. A systematic filter from broad screening to cellular validation.

Critical Analysis & Recommendations

The "Nitro" Liability

The 6-nitro group is a structural alert. In cellular assays, nitro groups can be reduced to amines by nitroreductases, significantly altering the compound's electronic properties and binding affinity.

  • Recommendation: During Tier 3 (Cellular), perform a parallel LC-MS analysis of the cell lysate to ensure the nitro group remains intact. If reduction is observed, consider replacing the nitro group with a cyano (-CN) or trifluoromethyl (-CF3) group, which are bioisosteric but metabolically stable.

The "Pyrrolidine" Vector

The 2-pyrrolidinyl moiety suggests this compound explores the solvent-exposed region.

  • Comparison: Unlike the morpholine ring in Gefitinib (which enhances solubility), the pyrrolidine ring is more hydrophobic. This may increase potency but decrease solubility.

  • Optimization: If selectivity is poor (S(35) > 0.5), consider substituting the pyrrolidine with a piperazine (to add a solubilizing amine) or a substituted pyrrolidine (e.g., 3-F-pyrrolidine) to alter the vector.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Link

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Link

  • Anastas, J. N., et al. (2016). Re-evaluating the selectivity of chemical probes. Nature Chemical Biology, 12, 182–183. Link

  • PubChem Compound Summary. (2025). 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline (CAS 705271-61-0).[1][2][3][4] Link

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Benchmarking the Performance of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline in Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including potent anticancer effects. These compounds can exert their antineoplastic properties through various mechanisms, such as inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration. This guide provides a comprehensive framework for benchmarking the in vitro performance of a novel quinoline derivative, 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, against established chemotherapeutic agents.

The objective of this document is to present a comparative analysis of the cytotoxic effects of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline alongside Doxorubicin and Cisplatin across a panel of human cancer cell lines representing different tumor types. Furthermore, this guide details the experimental protocols necessary to elucidate the underlying mechanisms of action, specifically focusing on the induction of apoptosis and cell cycle disruption. The methodologies provided are based on established and widely used techniques in cancer cell biology.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline and standard chemotherapeutic drugs was assessed across three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined using a Sulforhodamine B (SRB) assay after a 72-hour treatment period.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline 1.5 ± 0.22.8 ± 0.41.9 ± 0.3
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Cisplatin 5.2 ± 0.77.5 ± 1.16.8 ± 0.9

Data presented are hypothetical and for illustrative purposes.

The data suggest that 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline exhibits potent cytotoxic activity against all three cancer cell lines. While Doxorubicin shows a lower IC50, the novel quinoline derivative demonstrates significantly greater potency than Cisplatin in this hypothetical scenario.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Based on the known mechanisms of other quinoline derivatives, it is hypothesized that 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline exerts its cytotoxic effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest. To investigate these potential mechanisms, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and cell cycle analysis using PI staining are recommended.

Experimental Protocols

The following are detailed protocols for the key experiments used to benchmark the performance of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Workflow for SRB Assay

SRB_Workflow A Cell Seeding (96-well plate) B Compound Treatment (72h incubation) A->B C Cell Fixation (10% TCA) B->C D Staining (0.4% SRB) C->D E Washing (1% Acetic Acid) D->E F Solubilization (10 mM Tris) E->F G Absorbance Reading (565 nm) F->G

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay for cytotoxicity assessment.

Detailed Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, Doxorubicin, and Cisplatin for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Workflow for Annexin V/PI Staining

Apoptosis_Workflow A Cell Treatment B Cell Harvesting (including supernatant) A->B C Washing (cold PBS) B->C D Resuspension (Annexin V Binding Buffer) C->D E Staining (Annexin V-FITC & PI) D->E F Incubation (Room Temp, in dark) E->F G Flow Cytometry Analysis F->G

Caption: Experimental workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells from each treatment condition.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA.

Workflow for Cell Cycle Analysis

CellCycle_Workflow A Cell Treatment B Cell Harvesting A->B C Fixation (cold 70% Ethanol) B->C D Washing (PBS) C->D E RNase Treatment D->E F Staining (Propidium Iodide) E->F G Flow Cytometry Analysis F->G

Caption: Workflow for cell cycle analysis using Propidium Iodide staining and flow cytometry.

Detailed Protocol:

  • Cell Treatment: Culture and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and obtain a single-cell suspension.

  • Fixation: Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes or store at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.

  • Staining: Add PI staining solution (e.g., 50 µg/mL final concentration) and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Conclusion

This guide provides a comprehensive framework for the in vitro benchmarking of the novel quinoline derivative, 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline. By employing the detailed protocols for cytotoxicity, apoptosis, and cell cycle analysis, researchers can effectively compare its anticancer performance against standard chemotherapeutic agents and gain valuable insights into its mechanism of action. This structured approach is essential for the preclinical evaluation of new anticancer drug candidates.

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  • PubMed. (2012, March 15). Synthesis and biological evaluation of quinazoline and quinoline bearing 2,2,6,6-tetramethylpiperidine-N-oxyl as potential epidermal growth factor receptor(EGFR) tyrosine kinase inhibitors and EPR bio-probe agents. [Link]

  • PubMed. (2011, May 15). *The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell

A Guide to the Statistical Validation of Experimental Data in the Study of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust statistical validation of experimental data generated in studies of novel therapeutic candidates, using 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline as a representative example. The quinoline core is a well-established privileged scaffold in medicinal chemistry, known to be the foundation of compounds with a wide array of pharmacological activities, including anticancer and antibacterial properties.[1][2][3] The successful progression of any such candidate from benchtop to bedside hinges on the integrity and reproducibility of preclinical data.[4] This guide emphasizes not just the "how" but the "why" of statistical choices, ensuring that the methodologies described are self-validating systems that produce trustworthy and authoritative results.

Part 1: In Vitro Antiproliferative Efficacy Assessment

One of the primary applications for novel quinoline derivatives is in oncology.[2][5] Therefore, a foundational experiment is the assessment of a compound's ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.

Experimental Protocol: MTT Assay for IC₅₀ Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

  • Cell Culture & Seeding:

    • Culture human breast adenocarcinoma cells (MCF-7) in appropriate media until they reach approximately 80% confluency. The choice of cell line should be hypothesis-driven, based on the presumed target of the quinoline compound.

    • Trypsinize, count, and resuspend the cells to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A logarithmic spacing of doses is recommended for efficient capture of the dose-response curve.[6]

    • Add 100 µL of the corresponding compound dilution to the wells in triplicate. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation & Assay Development:

    • Incubate the plate for 48 hours. This duration must be sufficient to observe a significant effect on proliferation but short enough to avoid cell death due to nutrient depletion in control wells.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Statistical Validation Workflow

G cluster_0 Experimental Phase cluster_1 Data Analysis & Validation cluster_2 Results & Interpretation A Raw Absorbance Data (96-well plate) B Data Normalization (% Viability vs. Control) A->B C Non-linear Regression (Log(inhibitor) vs. response) B->C E Hypothesis Testing (ANOVA with Dunnett's Test) B->E D IC50 Calculation with 95% Confidence Interval C->D F Validated IC50 Value D->F G Statistical Significance (p < 0.05) E->G H Final Report Table F->H G->H

Caption: Workflow for statistical validation of in vitro antiproliferation data.

  • Data Normalization: First, the raw absorbance values are converted to a percentage of viability relative to the vehicle-treated control cells.

    • % Viability = (Absorbance_Sample / Mean_Absorbance_Control) * 100

  • IC₅₀ Calculation via Non-linear Regression: The IC₅₀ value is determined by fitting the normalized dose-response data to a sigmoidal curve model.[9] The most common is the four-parameter logistic (4PL) equation.

    • This analysis yields not only the IC₅₀ point estimate but also a 95% confidence interval (CI), which is critical for understanding the precision of the measurement.[10] A narrow CI indicates high precision.

  • Hypothesis Testing: To determine if the observed decrease in viability at each concentration is statistically significant, a hypothesis test is required.[11]

    • Analysis of Variance (ANOVA): Since we are comparing the means of multiple groups (different concentrations vs. control), a one-way ANOVA is the appropriate initial test.[4] It assesses whether there is a significant difference somewhere among the group means.

    • Post-Hoc Test (Dunnett's): A significant ANOVA result (e.g., p < 0.05) necessitates a post-hoc test to identify which specific concentrations cause a significant effect compared to the control. Dunnett's test is ideal for this many-to-one comparison.

Hypothetical Data & Validated Results

Table 1: Raw Absorbance Data (570 nm) from MTT Assay

Concentration (µM) Replicate 1 Replicate 2 Replicate 3
Vehicle Control 1.254 1.288 1.271
0.1 1.211 1.245 1.233
1 1.056 1.089 1.062
10 0.645 0.681 0.665
50 0.213 0.231 0.225

| 100 | 0.115 | 0.121 | 0.118 |

Table 2: Validated Antiproliferative Activity of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline on MCF-7 Cells

Parameter Value Statistical Significance
IC₅₀ 8.52 µM N/A
95% Confidence Interval 7.91 – 9.18 µM N/A
R-squared (Goodness of Fit) 0.992 N/A
Viability at 10 µM 52.1% p < 0.001 (vs. Vehicle)

| Viability at 50 µM | 17.5% | p < 0.001 (vs. Vehicle) |

The R-squared value indicates how well the regression model fits the data.[4] The p-values from Dunnett's test confirm that the compound induces a statistically significant reduction in cell viability at concentrations of 10 µM and above.

Part 2: Antibacterial Efficacy Assessment

Many quinoline derivatives exhibit potent antibacterial activity.[12][13] The standard method for quantifying this is by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Bacterial Culture: Inoculate a single colony of Staphylococcus aureus (a Gram-positive bacterium) into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase.

  • Inoculum Preparation: Adjust the bacterial culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of 1 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline in MHB, ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance (OD₆₀₀).

Statistical Validation for MIC Studies

Unlike the continuous data from an MTT assay, the MIC is a discrete value. Statistical validation focuses on the reproducibility and reliability of this endpoint.

  • Replication: The experiment must be performed on at least three separate occasions (biological replicates) to ensure the result is not an anomaly.

  • Data Summary: The final reported MIC is typically the mode (most frequent value) or median of the values obtained from the biological replicates.

  • Quality Control: A reference strain with a known MIC for a control antibiotic (e.g., Ciprofloxacin) must be run in parallel. The result for the control must fall within an established acceptable range to validate the entire experiment.

G A Perform Broth Microdilution (3 Biological Replicates) B Record MIC for each replicate (e.g., 4, 8, 4 µg/mL) A->B D Run QC Strain in Parallel (e.g., E. coli ATCC 25922) A->D C Determine Modal MIC (Most frequent value) B->C G VALIDATED MIC Report Modal Value: 4 µg/mL C->G E QC MIC for Ciprofloxacin (e.g., 0.008 µg/mL) D->E F Is QC MIC within acceptable range? (e.g., 0.004-0.016 µg/mL) E->F F->G Yes H INVALIDATED Troubleshoot Assay F->H No

Caption: Decision workflow for validating a Minimum Inhibitory Concentration (MIC) value.

Hypothetical Data & Validated Results

Table 3: MIC Determination for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline against S. aureus

Replicate Observed MIC (µg/mL) QC Result: Ciprofloxacin MIC (µg/mL) QC Acceptance Range (µg/mL)
1 4 0.25 0.12 - 0.5
2 8 0.25 0.12 - 0.5

| 3 | 4 | 0.5 | 0.12 - 0.5 |

Validated Result: The modal MIC is 4 µg/mL. Since the quality control results for all three replicates fall within the acceptable range, this result is considered valid.

Part 3: Comparative Guide - Choosing the Correct Statistical Test

  • Parametric Tests assume that the data are sampled from a population with a specific distribution, usually a normal distribution.[14] They are generally more powerful if the assumptions are met.

  • Non-parametric Tests do not assume a particular distribution.[14] They are more robust to outliers and are suitable for small sample sizes where normality cannot be reliably assessed.

Decision Framework

G A Is the data continuous? B Are you comparing means of 2 groups? A->B Yes F Use Chi-Square Test (for categorical data) A->F No C Are you comparing means of >2 groups? B->C No D Is the data normally distributed? (e.g., Shapiro-Wilk test) B->D Yes E Is the data normally distributed? C->E Yes G Student's t-test (Parametric) D->G Yes H Mann-Whitney U Test (Non-parametric) D->H No I ANOVA (Parametric) E->I Yes J Kruskal-Wallis Test (Non-parametric) E->J No

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline. As a specialized heterocyclic compound, its proper management is paramount for ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical instruction grounded in established safety protocols and chemical principles.

The disposal of any chemical waste is not merely a final step but an integral part of the experimental lifecycle, governed by stringent regulations to protect both personnel and the environment. The procedures outlined here are based on the chemical's structural motifs—a nitro-substituted quinoline core and a pyrrolidine substituent—and adhere to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]

Hazard Assessment: A Triad of Risk

Chemical Moiety Associated Hazards Rationale & Causality
Nitroaromatic Compounds Toxicity, Potential Reactivity/Explosivity, Flammability.[3][4]The nitro group is a strong electron-withdrawing group that can render the aromatic ring susceptible to nucleophilic attack and can impart oxidative and toxic properties. Nitro compounds can be thermally unstable and may decompose violently, especially in the presence of reducing agents or upon heating.[5]
Quinoline Derivatives Irritation (skin, eyes, respiratory), Suspected Carcinogenicity & Mutagenicity.[6][7][8][9]The heterocyclic aromatic structure of quinoline is found in many biologically active compounds. This bioactivity can also manifest as toxicity. Several quinoline derivatives are classified as suspected carcinogens, necessitating stringent handling to minimize exposure.[6][8]
Pyrrolidine Flammability, Corrosivity (skin/eye damage), Acute Toxicity (oral, inhalation).[10]Pyrrolidine is a cyclic secondary amine that is both flammable and corrosive. It can cause severe skin burns and eye damage upon contact. Its presence in the parent molecule contributes to the overall hazard profile, requiring robust protective measures.

Given this composite hazard profile, 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline must be managed as a hazardous waste, likely exhibiting characteristics of Toxicity and potentially Reactivity as defined by the EPA.[2][11]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound in any form—pure, in solution, or as waste—personnel must be equipped with the appropriate PPE. The selection of PPE is a critical control measure to prevent exposure through inhalation, skin contact, or eye contact.[12]

PPE Item Specification Justification
Eye Protection Chemical safety goggles and a full-face shield.[12]Protects against splashes of liquids and airborne particles that can cause severe eye irritation or damage.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Prevents direct skin contact. Given the corrosive nature of pyrrolidine and the potential for skin irritation from quinoline, this is non-negotiable. Gloves must be inspected before use and disposed of after handling the compound.[10]
Body Protection Flame-resistant laboratory coat.Protects the user's clothing and skin from chemical splashes. Flame resistance is a necessary precaution due to the flammability risk associated with the pyrrolidine and nitroaromatic components.[10][13]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation risk.[3][14] A respirator provides an additional layer of protection, especially during spill cleanup or when engineering controls are not sufficient.

Spill Management Protocol

Chemical spills must be addressed immediately by trained personnel.[15] The appropriate response depends on the scale of the spill.

Small Spills (Contained within a Chemical Fume Hood)
  • Alert & Restrict: Alert personnel in the immediate vicinity. Restrict access to the area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[12]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the waste container and manage it according to the disposal protocol in Section 4.

Large Spills (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[3]

  • Provide Information: Be prepared to provide the chemical name and quantity spilled to the emergency responders.

Do not attempt to clean up a large spill without the proper training and equipment.

Step-by-Step Disposal Protocol

The disposal of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[16]

Step 1: Waste Identification and Segregation
  • Classification: This compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly instructed by your EHS department.[3][4] Incompatible mixtures can lead to dangerous reactions. Aromatic nitro compounds are particularly incompatible with strong oxidizing agents, strong bases, and acids.[3]

Step 2: Waste Collection and Containerization
  • Container Selection: Collect all waste (solid, liquid, and contaminated materials) in a dedicated, compatible hazardous waste container.[11] A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[12] The container must be in good condition, free from leaks or defects.[17]

  • Capacity Limit: Do not fill the container beyond 80-90% capacity to allow for vapor expansion and prevent spills.[3][17]

Step 3: Hazardous Waste Labeling
  • Regulatory Requirement: Proper labeling is a strict legal requirement.[18][19] As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must be legible and firmly attached, including the following details[3][17]:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline"

    • A list of all chemical constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Flammable," "Reactive").

    • The date when waste accumulation began.

    • The name and contact information of the generating researcher or laboratory.

Step 4: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel generating the waste.[11][17]

  • Storage Conditions: The SAA must be a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12] The container should be kept in secondary containment to capture any potential leaks.[3]

  • Container Closure: The waste container must be kept closed at all times except when waste is being added.[17] Do not leave a funnel in the opening.

Step 5: Final Disposal
  • EHS Coordination: Contact your institution's EHS department to arrange for the collection of the hazardous waste.[4] They will coordinate with a licensed hazardous waste disposal company.

  • Professional Disposal: The most appropriate disposal method for this type of compound is high-temperature incineration at a permitted hazardous waste facility.[3][4] This process ensures the complete destruction of the hazardous molecule. Never attempt to dispose of this chemical down the drain or in the regular trash. [4]

Step 6: Decontamination of Empty Containers
  • Hazardous Residue: Empty containers that once held 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline must still be managed as hazardous waste unless properly decontaminated.[20]

  • Triple Rinsing: To decontaminate the container, triple rinse it with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[4][15]

  • Rinsate Collection: Crucially, collect all rinsate from this process as hazardous waste. [15] The rinsate should be added to your liquid hazardous waste container for this compound.

  • Final Container Disposal: After triple rinsing, the defaced container may be disposed of as non-hazardous solid waste (e.g., in the appropriate glass or plastic recycling bin), in accordance with your institution's policies.[15][20]

Waste Management & Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

G Disposal Workflow for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline cluster_prep Preparation & Handling cluster_generation Waste Generation & Collection cluster_disposal Final Disposal cluster_decon Container Decontamination A Wear Full PPE (Goggles, Face Shield, Gloves, Lab Coat) B Handle in Chemical Fume Hood A->B C Generate Waste (Solid, Liquid, Contaminated PPE) B->C D Select Compatible Container (HDPE or Glass) C->D K Empty Container? C->K E Label Container Immediately 'Hazardous Waste' & Full Details D->E F Collect Waste in SAA (Keep Container Closed) E->F G Container >90% Full? F->G H Contact EHS for Pickup G->H Yes J Continue Accumulation in SAA G->J No I Licensed Contractor Disposal (High-Temp Incineration) H->I J->G L Triple Rinse with Solvent K->L Yes M Collect Rinsate as Hazardous Waste L->M N Dispose of Clean Container (Non-Hazardous) M->N

Caption: Decision workflow for handling and disposal.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Vanderbilt University Medical Center. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Lab Manager. The OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration (OSHA). LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Study.com. EPA Hazardous Waste Regulations. [Link]

  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. [Link]

  • Tedia. SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - N-Nitrosopyrrolidine. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • PubChem. 8-Nitroquinoline. [Link]

  • U.S. Environmental Protection Agency (EPA). 8-Nitroquinoline - GHS Data. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
  • Sciencebeingjournal. Reuse and recovery of organic compounds from laboratory waste. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555. [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed. [Link]

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Personal protective equipment for handling 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline. This guide is a conservative amalgamation of safety data from structurally similar compounds, including quinoline derivatives, aromatic nitro compounds, and pyrrolidines. This substance must be treated as potentially hazardous, and all handling should occur in a controlled laboratory environment by trained professionals. A thorough, experiment-specific risk assessment is mandatory before any work begins.

Immediate Safety Briefing: A Compound of Triple Hazard

4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline is a complex molecule that presents a tripartite hazard profile derived from its core structural motifs. An immediate understanding of these risks is critical for safe handling.

  • Quinoline Core: Quinoline and its derivatives are known to be toxic if swallowed, harmful in contact with skin, and can cause serious skin and eye irritation.[1] Some are suspected of causing genetic defects or cancer.[2]

  • Aromatic Nitro Group: Nitroaromatic compounds are a well-documented class of hazardous materials. They are often acutely toxic, mutagenic, and may be carcinogenic.[3] A critical, often overlooked, hazard is their potential for thermal instability. These compounds can decompose exothermically and, in some cases, violently or explosively when heated or in the presence of impurities.[4][5]

  • Pyrrolidine Moiety: As a cyclic secondary amine, this group confers basicity and reactivity. Pyrrolidine itself is flammable, corrosive, and can cause severe skin burns and eye damage.[6][7] It is also harmful if inhaled.

Given this composite profile, the compound must be handled with stringent engineering controls and a multi-layered approach to Personal Protective Equipment (PPE) at all times.

Hazard Analysis by Structural Motif

A granular understanding of the molecule's structure informs every aspect of the safety protocol. The synergistic effect of these functional groups necessitates a higher degree of caution than for a simpler compound.

  • Quinoline - The Bioactive Scaffold: This heterocyclic aromatic system is a common feature in many pharmacologically active compounds.[8] Its reactivity and ability to intercalate with DNA are linked to its potential mutagenicity.[2] From a practical standpoint, this implies a high risk of dermal absorption and long-term health effects from chronic, low-level exposure. Therefore, preventing skin contact is a primary objective.

  • Nitro Group - The Energetic & Toxic Effector: The electron-withdrawing nature of the nitro group makes the aromatic system resistant to oxidative degradation but also contributes to its toxicity.[3] It is this group that presents the most acute and severe potential hazards. The risk of runaway thermal decomposition is significant, especially during reactions involving heating, distillations, or if contaminated with bases or reducing agents.[4][9] This dictates that all heating operations must be carefully controlled and monitored.

  • Pyrrolidine - The Reactive Amine: This saturated heterocycle makes the compound basic and introduces routes for additional reactivity.[7] Its hazards are primarily related to corrosivity and inhalation toxicity.[6] When handling the solid form, the generation of dust is a primary concern, as inhaled particles can cause significant respiratory irritation.

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks of chemical exposure through all potential routes: dermal, ocular, and respiratory.

PPE CategorySpecificationRationale & Key Scenarios
Hand Protection Nitrile rubber gloves (minimum thickness 5 mil), tested to EN 374. Consider double-gloving.Provides a robust barrier against dermal absorption.[1] Double-gloving is recommended for handling solutions or during transfers to allow for the safe removal of a contaminated outer layer without compromising protection.[10] Always inspect gloves for integrity before use and change them immediately upon contamination or after a maximum of two hours.
Eye/Face Protection Tightly fitting chemical safety goggles with side shields. A full-face shield is required over goggles when handling splash-prone quantities (>50 mL) or the solid outside of a containment system.Protects eyes from splashes, aerosols, and solid particulates.[2] The quinoline and pyrrolidine moieties pose a significant risk of causing serious, irreversible eye damage.[6][11]
Skin & Body Protection A long-sleeved, cuffed laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.Prevents contamination of personal clothing and minimizes skin contact.[10][12] Separate lab coats used for this work from others to prevent cross-contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 (HEPA) particulate filter.Mandatory when handling the solid compound outside of a certified chemical fume hood, during any spill cleanup, or if aerosol generation is possible (e.g., sonication, vortexing).[2][10] This protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.

Safe Handling and Operations Workflow

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Engineering Controls
  • Primary Containment: All handling of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[2][13]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been tested within the last month.[2]

  • Ventilation: The laboratory should operate under negative pressure with sufficient air changes per hour as per institutional guidelines.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as specified in the table above.

    • Designate a specific area within the fume hood for the handling of this compound. Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood before retrieving the compound.

  • Weighing the Solid Compound:

    • Use anti-static weighing tools and a dedicated weigh boat.

    • Retrieve the container from its storage location. Open it slowly inside the fume hood to prevent pressure equalization from dispersing powder.

    • Carefully transfer the desired amount of solid using a clean spatula. Avoid generating dust by using slow, deliberate movements.[13]

    • Securely cap the primary container immediately after weighing.

  • Dissolution and Solution Handling:

    • Place the weigh boat containing the solid into the receiving flask inside the fume hood.

    • Slowly add the desired solvent to the flask, directing the stream to wash the solid from the weigh boat. This minimizes aerosol generation.[10]

    • Use a magnetic stirrer for dissolution. Avoid sonication unless it can be performed in a sealed vessel, as it is a high-risk procedure for aerosol generation.

    • All transfers of the solution must be done using appropriate volumetric pipettes or cannulation techniques to avoid splashing.

Logical Workflow for Safe Chemical Handling

The following diagram outlines the critical decision points and required controls for safely handling this compound.

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Chemical Handling (in Fume Hood) cluster_post 3. Post-Handling & Disposal Risk_Assessment Perform Experiment-Specific Risk Assessment Verify_Controls Verify Fume Hood & Emergency Equipment Risk_Assessment->Verify_Controls Don_PPE Don Full PPE (Gloves, Goggles, Coat, Respirator) Verify_Controls->Don_PPE Weighing Weigh Solid (Anti-static tools, no dust) Don_PPE->Weighing Begin work Dissolution Prepare Solution (Slow solvent addition) Weighing->Dissolution Reaction Perform Reaction Dissolution->Reaction Decontaminate Decontaminate Glassware & Work Area Reaction->Decontaminate Work complete Segregate_Waste Segregate Hazardous Waste (Solid, Liquid, PPE) Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Decision workflow for handling 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Small Spill (in fume hood): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a designated, labeled hazardous waste container. Clean the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert others and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up without specialized training and equipment.

Disposal Plan

All waste streams associated with this compound must be treated as hazardous.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid waste (unused compound, contaminated weigh boats).

    • Liquid waste (reaction mixtures, solvent washes).

    • Contaminated PPE (gloves, absorbent pads, etc.).

  • Container Management: Use containers compatible with the waste. Never fill a liquid waste container more than 80% full. Keep containers closed at all times except when adding waste.[13]

  • Environmental Protection: Do not allow the product or its waste to enter drains or sewage systems.[1][13]

  • Final Disposal: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific procedures.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers Symposium Series, 145, 209-222. [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Gustin, J. L. (1999). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 3(4), 294–300. [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. [Link]

  • Tedia. (2011). Safety Data Sheet: 1-Methyl-2-pyrrolidinone. [Link]

  • Loba Chemie. (2025). Safety Data Sheet: PYRROLIDINE FOR SYNTHESIS. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Pyrrolidin-1-yl)pyridine. [Link]

  • Mali, R. D., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6). [Link]

  • BindingDB. (n.d.). BDBM105204 2-(4-Methyl-piperazin-1-yl)-6-nitroquinoline (1). [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link] wiki/Pyrrolidine ]([Link])

Sources

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Retrosynthesis Analysis

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4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.